Boc-NH-PEG15-C2-acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C38H75NO19 |
|---|---|
Peso molecular |
850.0 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C38H75NO19/c1-38(2,3)58-37(42)39-5-7-44-9-11-46-13-15-48-17-19-50-21-23-52-25-27-54-29-31-56-33-35-57-34-32-55-30-28-53-26-24-51-22-20-49-18-16-47-14-12-45-10-8-43-6-4-36(40)41/h4-35H2,1-3H3,(H,39,42)(H,40,41) |
Clave InChI |
MSSZKBLDDSNIRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Boc-NH-PEG15-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-C2-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule features a Boc-protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. This structure provides a versatile platform for covalently linking two different molecular entities in a controlled and sequential manner.
The tert-butyloxycarbonyl (Boc) protecting group offers a stable shield for the primary amine, which can be selectively removed under acidic conditions. The long, hydrophilic PEG15 spacer enhances the solubility and bioavailability of the resulting conjugate, while the terminal carboxylic acid allows for the formation of stable amide bonds with amine-containing molecules. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound.
Core Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₈H₇₅NO₁₉ | [1] |
| Molecular Weight | 850.01 g/mol | [1] |
| Exact Mass | 849.4900 g/mol | [1] |
| Elemental Analysis | C: 53.70%; H: 8.89%; N: 1.65%; O: 35.76% | [1] |
| Appearance | To be determined | [1] |
| Purity | >95% | [1] |
| Storage Conditions | Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C in a dry, dark environment. | [1] |
Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility |
| Aqueous | Water, PBS | High |
| Polar Aprotic | DMSO, DMF | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | High |
| Alcohols | Methanol, Ethanol | Moderate |
| Ethers | Diethyl ether | Low / Insoluble |
| Non-polar Aromatic | Toluene | Low / Insoluble |
Stability Profile
The stability of this compound is primarily influenced by its two key functional groups: the Boc-protected amine and the PEG backbone.
-
Boc Group: The tert-butyloxycarbonyl protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[4]
-
PEG Chain: The polyethylene glycol backbone is generally stable but can be susceptible to oxidative degradation over long periods, a process that can be accelerated by exposure to heat, light, and transition metal ions.[4] For optimal stability, it is recommended to store the compound in a dry, dark environment at low temperatures.[1]
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound are not widely published. However, the following protocols for analogous Boc-protected PEG-acid linkers provide a robust framework for its application in bioconjugation and PROTAC synthesis.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule
This protocol describes the activation of the terminal carboxylic acid and its subsequent conjugation to a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of EDC to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated Boc-NH-PEG15-C2-NHS ester solution to the amine-containing solution. A molar excess of the linker (typically 5-20 fold) is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification system (e.g., desalting column or dialysis)
Methodology:
-
Preparation:
-
Ensure the Boc-protected conjugate is dry (lyophilized if necessary).
-
Dissolve the conjugate in anhydrous DCM.
-
-
Deprotection Reaction:
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-120 minutes. Monitor the reaction progress by LC-MS.
-
-
Work-up and Neutralization:
-
Remove the DCM and excess TFA under reduced pressure.
-
Re-dissolve the residue in a suitable buffer and neutralize with the neutralization buffer.
-
-
Purification:
-
Purify the deprotected conjugate using a desalting column or dialysis.
-
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker connects a ligand that binds to the target protein to a ligand that recruits an E3 ubiquitin ligase.
A general workflow for the synthesis of a PROTAC using this compound is depicted below.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
The signaling pathway for PROTAC-mediated protein degradation involves the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: The signaling pathway of PROTAC-induced protein degradation.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected NMR and mass spectrometry characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.4 ppm. The numerous methylene (B1212753) protons of the PEG chain will appear as a complex multiplet around 3.6 ppm. The methylene protons adjacent to the carboxylic acid will likely appear as a triplet around 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The PEG carbons will resonate around 70 ppm. The carbonyl carbon of the carboxylic acid is expected around 175-180 ppm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of this compound. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 851.0. Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also commonly observed for PEGylated molecules.
Conclusion
This compound is a well-defined, heterobifunctional linker with significant potential in bioconjugation and the development of targeted therapeutics like PROTACs. Its long PEG spacer enhances solubility and pharmacokinetic properties, while the orthogonal protecting group strategy allows for controlled, sequential synthesis. While specific quantitative data for this particular molecule is limited in the public domain, the information provided in this guide, based on its structure and data from similar compounds, offers a solid foundation for its successful application in research and development. For critical applications, it is recommended to perform in-house characterization to determine the precise properties and optimize reaction conditions.
References
The Versatility of Boc-NH-PEG15-C2-acid: A Technical Guide for Advanced Bioconjugation and Drug Development
For Immediate Release
In the rapidly evolving landscape of targeted therapeutics and advanced biomaterials, the strategic selection of linker molecules is paramount to success. This technical guide provides an in-depth exploration of Boc-NH-PEG15-C2-acid, a heterobifunctional linker engineered for precision and versatility in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
This compound is a high-purity, PEG-based linker featuring a terminal carboxylic acid and a Boc-protected amine, separated by a 15-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture offers researchers and drug developers a powerful tool for the covalent linkage of biomolecules, small molecules, and nanoparticles. The hydrophilic PEG chain enhances solubility and biocompatibility, while the orthogonal end groups allow for controlled, sequential conjugation reactions. This guide will detail the physicochemical properties, core applications, and detailed experimental protocols for the effective utilization of this compound in advanced research and development.
Physicochemical Properties
The performance of a linker in complex biological systems is intrinsically tied to its physical and chemical characteristics. This compound has been designed to offer favorable properties for bioconjugation.
| Property | Value | Reference |
| Chemical Formula | C38H75NO19 | [1] |
| Molecular Weight | 850.01 g/mol | [1] |
| Exact Mass | 849.4900 | [1] |
| Purity | >95% | [1] |
| Appearance | To be determined | [1] |
| Storage Conditions | Dry, dark, 0-4°C (short-term), -20°C (long-term) | [1] |
| Solubility | To be determined | [1] |
| Shelf Life | >2 years (if stored properly) | [1] |
Core Applications and Signaling Pathways
This compound is primarily utilized as a versatile linker in several cutting-edge areas of biomedical research. Its principal application lies in the synthesis of PROTACs, but its utility extends to the development of Antibody-Drug Conjugates (ADCs) and the functionalization of nanoparticles.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins.[2] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[2] this compound serves as this critical linker.[3] The PEG spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Antibody-Drug Conjugate (ADC) Development
In the realm of targeted cancer therapy, ADCs represent a powerful class of biotherapeutics. This compound can be employed as a linker to conjugate highly potent cytotoxic drugs to monoclonal antibodies (mAbs). The mAb directs the ADC to tumor cells expressing a specific antigen, and upon internalization, the cytotoxic payload is released, leading to selective cell death. The hydrophilic PEG spacer of the linker can improve the pharmacokinetic profile of the ADC, reducing aggregation and improving solubility.
Nanoparticle Functionalization
The surface modification of nanoparticles is crucial for their application in drug delivery and diagnostics. This compound can be used to functionalize nanoparticles, creating a hydrophilic PEG shell that enhances their stability in biological fluids and prolongs circulation time by reducing uptake by the reticuloendothelial system. The terminal functional groups allow for the attachment of targeting ligands or therapeutic agents to the nanoparticle surface.
Experimental Protocols
The following are generalized protocols for the use of this compound and similar linkers. Optimization for specific molecules and experimental conditions is recommended.
PROTAC Synthesis Workflow
This protocol outlines a typical two-step synthesis of a PROTAC using this compound.
Protocol:
-
Activation of Carboxylic Acid: Dissolve this compound in an anhydrous aprotic solvent such as DMF. Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.
-
Conjugation to E3 Ligase Ligand: Add the amine-functionalized E3 ligase ligand to the activated linker solution. Stir at room temperature for 2-16 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash with water and brine. Dry the organic layer and purify the product by flash column chromatography.
-
Boc Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA). Stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure. Co-evaporate with a suitable solvent to ensure complete removal of residual TFA.
-
Coupling to POI Ligand: In a separate flask, activate the carboxylic acid-containing POI ligand with a coupling agent and base as in step 1. Add the deprotected linker-E3 ligase conjugate to this solution.
-
Final Purification: Purify the final PROTAC using an appropriate method such as reversed-phase HPLC.
ADC Synthesis via Lysine (B10760008) Conjugation
This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.
Protocol:
-
Antibody Preparation: Exchange the antibody buffer to a conjugation buffer (e.g., PBS, pH 7.4-8.0). Adjust the antibody concentration.
-
Linker Activation: In a separate tube, activate the carboxylic acid of this compound using EDC and NHS to form a reactive NHS ester.
-
Conjugation to Antibody: Add the activated linker to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: Quench the reaction with a suitable reagent (e.g., Tris or glycine) to consume unreacted NHS esters. Purify the conjugate using size-exclusion chromatography.
-
Boc Deprotection: Treat the purified conjugate with a mild acidic solution to remove the Boc protecting group.
-
Drug Conjugation: React the deprotected linker-antibody conjugate with an amine-reactive form of the cytotoxic drug.
-
Final Purification: Purify the final ADC using an appropriate chromatographic method.
Nanoparticle Functionalization
This protocol outlines the surface modification of amine-functionalized nanoparticles.
Protocol:
-
Nanoparticle Preparation: Disperse amine-functionalized nanoparticles in a suitable buffer.
-
Linker Activation: Activate the carboxylic acid of this compound with EDC and NHS.
-
Conjugation to Nanoparticles: Add the activated linker to the nanoparticle dispersion. Incubate for 2-4 hours at room temperature.
-
Quenching and Purification: Quench the reaction and purify the PEGylated nanoparticles by centrifugation and resuspension to remove unreacted linker.
-
Boc Deprotection (Optional): If the terminal amine is required for further conjugation, deprotect the Boc group using TFA in DCM.
-
Further Functionalization: The exposed amine can be used to conjugate targeting ligands, imaging agents, or other molecules.
Conclusion
This compound is a well-defined, versatile linker that empowers researchers and drug developers to construct complex, functional biomolecular conjugates. Its hydrophilic PEG spacer and orthogonal reactive ends provide a robust platform for the synthesis of advanced therapeutics like PROTACs and ADCs, as well as for the engineering of sophisticated nanoparticle-based systems. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for harnessing the full potential of this powerful chemical tool.
References
A Technical Guide to Boc-NH-PEG15-C2-acid: A Heterobifunctional Linker for PROTAC-mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-NH-PEG15-C2-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase.
Introduction to this compound
This compound is a chemical tool featuring a Boc-protected amine and a terminal carboxylic acid, separated by a 15-unit polyethylene glycol chain. This structure allows for the sequential and controlled conjugation of two different molecular entities, a crucial feature in the modular synthesis of PROTACs. While a specific CAS number for this compound is not consistently available, it is recognized as a valuable PROTAC linker.
Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that some parameters are derived from supplier data for the specified molecule, while others are representative of similar long-chain PEG linkers used in PROTAC development.
| Property | Value | Source |
| Chemical Name | 2,2-dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecaoxa-5-azatripentacontan-53-oic acid | MedKoo Biosciences[1] |
| CAS Number | N/A | MedKoo Biosciences[1] |
| Molecular Formula | C38H75NO19 | MedKoo Biosciences[1] |
| Molecular Weight | 850.01 g/mol | MedKoo Biosciences[1] |
| Appearance | To be determined | MedKoo Biosciences[1] |
| Purity | >95% (or refer to the Certificate of Analysis) | MedKoo Biosciences[1] |
| Solubility | To be determined. Generally soluble in organic solvents like DMSO and DMF. | MedKoo Biosciences[1] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo Biosciences[1] |
| Shelf Life | >2 years if stored properly. | MedKoo Biosciences[1] |
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The this compound linker plays a crucial role in spanning the distance between the POI and the E3 ligase, and its flexibility can be critical for achieving a productive ternary complex conformation.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the synthesis and evaluation of PROTACs.
PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling a primary amine-containing ligand to the carboxylic acid of this compound.
Materials:
-
This compound
-
Amine-functionalized ligand (e.g., for E3 ligase or POI)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized ligand (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected PROTAC intermediate.
References
Boc-NH-PEG15-C2-acid molecular weight and formula
This technical guide provides a comprehensive overview of the physicochemical properties and applications of Boc-NH-PEG15-C2-acid, a heterobifunctional linker of significant interest to researchers, scientists, and drug development professionals. This molecule is particularly valuable in the fields of bioconjugation, proteomics, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Attributes
This compound, also referred to as t-Boc-N-amido-PEG15-propionic acid, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Its structure is characterized by a tert-Butoxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid group at the other, separated by a 15-unit PEG spacer. This configuration allows for the sequential and controlled conjugation to different molecules of interest, making it a versatile tool in the synthesis of complex biomolecules.
The hydrophilic nature of the PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a critical attribute for many biological applications. The Boc protecting group provides a stable means of masking the amine functionality, which can be readily removed under acidic conditions to reveal a primary amine for subsequent ligation.
Quantitative Data Summary
The fundamental molecular characteristics of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃₇H₇₃NO₁₉ |
| Molecular Weight | 835.99 g/mol |
| Purity | Typically ≥95% |
| Appearance | Varies (often a viscous liquid or waxy solid) |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
| Storage Conditions | -20°C for long-term storage |
Applications in Drug Development and Research
The unique bifunctional nature of this compound makes it an ideal linker for a variety of applications, most notably in the construction of PROTACs. In this context, the linker bridges a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery to eliminate the target protein.
The length of the PEG chain is a critical parameter in the design of effective PROTACs, as it dictates the spatial orientation of the two ligands and influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The 15-unit PEG chain of this linker provides a significant degree of flexibility and extends the reach between the two ends of the conjugate.
Experimental Protocols
While specific experimental protocols are highly dependent on the application, a general workflow for the use of this compound in a bioconjugation reaction is outlined below.
1. Activation of the Carboxylic Acid Terminus:
-
Objective: To convert the terminal carboxylic acid into a more reactive species for conjugation to an amine-containing molecule.
-
Methodology: The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, for example, with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DCM).
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester intermediate.
-
2. Conjugation to an Amine-Containing Molecule:
-
Objective: To form a stable amide bond between the activated linker and the target molecule.
-
Methodology:
-
Add the amine-containing molecule (1.0 equivalent) to the solution containing the activated NHS-ester of the linker.
-
If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the salt.
-
Allow the reaction to proceed at room temperature for 2-12 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, purify the resulting conjugate using column chromatography or preparative HPLC.
-
3. Deprotection of the Boc Group:
-
Objective: To remove the Boc protecting group and expose the terminal amine for further functionalization.
-
Methodology:
-
Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 20-50% TFA in DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
The deprotected amine can then be used in a subsequent conjugation step.
-
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for the sequential bioconjugation of two different molecules (Molecule A and Molecule B) using this compound as a linker.
Navigating the Solubility of Boc-NH-PEG15-C2-acid in Organic Solvents: A Technical Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the synthesis of complex therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), a comprehensive understanding of the solubility of linker molecules is fundamental. This technical guide provides an in-depth analysis of the solubility of Boc-NH-PEG15-C2-acid in common organic solvents. While specific quantitative data for this molecule is not widely published, this guide leverages data from structurally analogous compounds to provide a robust predictive assessment of its solubility characteristics and outlines a detailed protocol for its empirical determination.
Core Concepts: Structural Influence on Solubility
The solubility profile of this compound is dictated by the interplay of its three key structural components:
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly contributes to the molecule's solubility in lipophilic (non-polar) organic solvents.[1][2]
-
Polyethylene (B3416737) Glycol (PEG15) Spacer: The 15-unit polyethylene glycol chain is a dominant factor in the molecule's overall solubility. This long, flexible, and hydrophilic chain imparts significant solubility in a wide array of polar organic solvents through hydrogen bonding with solvent molecules.[1][3]
-
Carboxylic Acid Terminus: The terminal carboxylic acid group is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group enhances solubility in polar protic solvents.[1][3]
The combination of these distinct structural motifs results in an amphiphilic molecule with a broad solubility profile, making it a versatile tool in synthetic chemistry.
Predictive Solubility Profile
Based on the analysis of its structural components and available data for similar PEGylated molecules, the following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is crucial to note that these are predictive assessments, and for applications requiring precise concentrations, experimental verification is strongly recommended.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Readily Soluble | The high polarity and hydrogen bond accepting capability of DMSO will strongly solvate the PEG chain and carboxylic acid.[2][3][4] |
| Dimethylformamide (DMF) | Polar Aprotic | Readily Soluble | Similar to DMSO, DMF is a polar aprotic solvent that will effectively solvate the molecule.[3][4] |
| Dichloromethane (DCM) | Chlorinated | Soluble | The molecule is expected to be soluble in chlorinated solvents.[4][5] |
| Chloroform (B151607) (CHCl₃) | Chlorinated | Soluble | Similar to DCM, chloroform is expected to be a good solvent.[4] |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | While less polar than DMSO or DMF, ACN is expected to be a good solvent.[3] |
| Methanol (B129727) (MeOH) | Polar Protic | Soluble | The ability to form hydrogen bonds makes methanol a good solvent.[3] |
| Ethanol (B145695) (EtOH) | Polar Protic | Soluble | Similar to methanol, ethanol will act as a good solvent.[3] |
| Ethyl Acetate (EtOAc) | Moderately Polar | Moderately Soluble | Favorable interactions with the Boc group and parts of the PEG chain are expected, though solubility may be less than in more polar solvents.[3] |
| Tetrahydrofuran (THF) | Ether | Less Soluble | Solubility is expected to be lower in ethers.[6] |
| Diethyl Ether | Ether | Sparingly Soluble/Insoluble | The non-polar nature of diethyl ether will not effectively solvate the polar PEG chain and carboxylic acid.[7] |
| Hexanes | Non-polar Alkane | Sparingly Soluble/Insoluble | The largely non-polar nature of hexanes will not effectively solvate the polar parts of the molecule, leading to poor solubility.[3] |
| Water (H₂O) | Polar Protic | Soluble | The presence of the hydrophilic PEG15 spacer confers good solubility in aqueous media.[1][4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For applications requiring precise quantitative solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.[4][8]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials with tight-fitting caps
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Syringe and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes for preparation of standards
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid after equilibration is essential.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.[3]
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Intermittent shaking is recommended.[1]
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.[1]
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to obtain a clear, saturated solution.[8]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve using the analytical instrument of choice by plotting the instrument response versus the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
Boc-NH-PEG15-C2-acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-NH-PEG15-C2-acid, a heterobifunctional linker critical in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Understanding the chemical stability of this reagent is paramount for ensuring the reproducibility of experimental results and the quality of the final conjugate. This document details the primary degradation pathways, optimal storage and handling procedures, and a representative experimental protocol for stability assessment.
Core Stability Characteristics
The stability of this compound is primarily dictated by the chemical properties of its two key functional moieties: the tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) backbone.
-
Boc-Protected Amine: The Boc group is a widely used protecting group for amines due to its stability under basic and nucleophilic conditions. However, it is inherently designed to be labile under acidic conditions, which allows for its controlled removal to expose the primary amine for subsequent conjugation steps. This acid sensitivity is a critical factor to consider during storage, handling, and downstream processing to prevent premature deprotection.[1]
-
Polyethylene Glycol (PEG) Chain: The PEG15 spacer imparts hydrophilicity and flexibility to the molecule. While generally stable, the ether linkages within the PEG backbone are susceptible to auto-oxidation.[1] This process can be accelerated by exposure to heat, light, and the presence of transition metal ions, leading to chain scission and the formation of impurities such as aldehydes and carboxylic acids.[1]
Recommended Storage and Handling
Proper storage and handling are essential to maintain the integrity and shelf-life of this compound. The following conditions are recommended based on data for similar PEGylated compounds.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Neat (Solid/Oil) | -20°C | Long-term (months to years) | Store in a tightly sealed, light-protected container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.[2] |
| 0 - 4°C | Short-term (days to weeks) | For immediate use, refrigeration is acceptable. Ensure the container is well-sealed.[2] | |
| In Solvent | -80°C | Up to 6 months | Prepare stock solutions in anhydrous solvents like DMSO or DMF. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for working solutions that will be used in the near future. |
Handling Precautions
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, as the PEG component is hygroscopic.[1]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas is recommended to prevent oxidative degradation.
-
Light Exposure: Store the material in a dark environment or use a light-protected container to prevent potential photodegradation.[2]
-
Shipping: The compound is generally stable for several weeks at ambient temperatures during standard shipping.[2]
Degradation Pathways
The two primary degradation pathways for this compound are the acidic hydrolysis of the Boc group and the oxidative degradation of the PEG backbone.
Figure 1: Acid-catalyzed deprotection of this compound.
Figure 2: Oxidative degradation of the PEG backbone.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of this compound. This protocol is a representative methodology.
References
The Architect's Toolkit: A Deep Dive into PEG Linkers in PROTAC® Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Occupancy, Towards Elimination
The landscape of therapeutic intervention is undergoing a paradigm shift, moving from traditional occupancy-based pharmacology to a novel modality focused on targeted protein degradation. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule's architecture is a testament to rational drug design, comprising a ligand to bind the POI, a ligand to recruit an E3 ubiquitin ligase, and a crucial connecting element: the linker.[1]
Initially conceptualized as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse chemical scaffolds employed for this purpose, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC® design, offering a unique combination of properties that address key challenges in the development of these next-generation therapeutics.[2][3] This in-depth technical guide provides a comprehensive overview of the strategic role of PEG linkers in PROTAC® design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular and cellular processes involved.
Core Principles: The Multifaceted Advantages of PEG Linkers
PEG linkers, characterized by repeating ethylene (B1197577) glycol units, bestow a range of advantageous physicochemical properties upon PROTAC® molecules, which are often large and lipophilic, pushing them into the "beyond Rule of 5" chemical space.[4]
-
Enhanced Solubility: A primary challenge in PROTAC® development is their frequently poor aqueous solubility, which can hinder formulation and limit bioavailability. The hydrophilic nature of the PEG backbone, with its ether oxygens acting as hydrogen bond acceptors, significantly improves the solubility of the entire molecule.[4]
-
Modulated Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability. Their inherent flexibility allows the PROTAC® to adopt folded conformations that can shield its polar surface area, presenting a more compact and less polar profile for traversing the cell membrane.[3]
-
Tunable Length and Flexibility: The length of a PEG linker can be precisely and systematically varied by adding or removing ethylene glycol units. This tunability is paramount for optimizing the distance and orientation between the POI and the E3 ligase within the ternary complex, a critical factor for efficient ubiquitination.[4]
-
Biocompatibility: PEG is a well-established, non-toxic, and non-immunogenic polymer, making it an ideal component for therapeutic agents.
Data Presentation: The Impact of PEG Linker Length on PROTAC® Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to a non-productive complex where the E3 ligase is not optimally positioned to ubiquitinate the target. The following tables summarize quantitative data from studies on PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the profound impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of PEG Linker Length on BTK-Targeting PROTAC® Efficacy [4]
| PROTAC | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | 2 | >5000 | Reduced Degradation |
| BTK Degrader 2 | 4-5 | <500 | Potent Degradation |
Data compiled from studies on BTK degraders recruiting the Cereblon (CRBN) E3 ligase.
Table 2: Impact of PEG Linker Length on BRD4-Targeting PROTAC® Efficacy [2][5]
| PROTAC | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| BRD4 Degrader 1 | 3 | 55 | 85 | 1.8 |
| BRD4 Degrader 2 | 4 | 20 | 95 | 1.5 |
| BRD4 Degrader 3 | 5 | 15 | >98 | 1.2 |
| BRD4 Degrader 4 | 6 | 30 | 92 | 1.0 |
Data from a representative series of BRD4-targeting PROTACs utilizing the JQ1 ligand and recruiting the von Hippel-Lindau (VHL) E3 ligase in MV4-11 cells.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC® design and evaluation.
Experimental Protocols
The successful development and characterization of PROTACs rely on a suite of robust experimental methodologies. The following sections provide detailed protocols for key assays cited in the evaluation of PROTACs with PEG linkers.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels following PROTAC® treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC® compound (stock in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC® concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Normalize protein samples to the same concentration, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the POI, followed by incubation with an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the POI-PROTAC®-E3 ligase ternary complex within a cellular context.
Materials:
-
Treated cell lysates (as prepared for Western Blot)
-
Antibody against the POI or E3 ligase
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Methodology:
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the POI (or the E3 ligase).
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western Blot, probing for the presence of the other two components of the ternary complex (e.g., if the POI was immunoprecipitated, probe for the E3 ligase).
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified POI and E3 ligase
-
PROTAC® compound
-
ITC instrument
-
Dialysis buffer
Methodology:
-
Sample Preparation: Dialyze the purified proteins against the same buffer to ensure a perfect match. Dissolve the PROTAC® in the same buffer. Degas all solutions.
-
Binary Binding (PROTAC® to POI): Load the POI solution into the ITC cell and the PROTAC® solution into the injection syringe.
-
Titration: Perform a series of injections of the PROTAC® into the POI solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat change per injection and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Ternary Complex Formation: To study the formation of the ternary complex, pre-saturate the PROTAC® with one protein partner before titrating it into the other protein.
Protocol 4: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay that can be used to quantify the formation of the ternary complex in a high-throughput format.
Materials:
-
Labeled POI and E3 ligase (e.g., with a donor and acceptor fluorophore, or with tags for antibody-based detection)
-
PROTAC® compound
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and varying concentrations of the PROTAC®.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, with the signal increasing as the ternary complex forms and then decreasing at high PROTAC® concentrations due to the "hook effect".
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict the passive permeability of a compound across a lipid membrane.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC® compound
-
Buffer solutions (e.g., PBS)
Methodology:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Assay Setup: Add the PROTAC® solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Incubate the plate assembly for a defined period.
-
Quantification: Measure the concentration of the PROTAC® in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor compartment.[5]
Conclusion and Future Perspectives
PEG linkers are an indispensable tool in the rational design of efficacious PROTACs. Their inherent properties of hydrophilicity, biocompatibility, and tunable length provide a powerful means to overcome common challenges in PROTAC® development, such as poor solubility and suboptimal ternary complex formation. The quantitative data clearly demonstrates that there is no universal optimal linker length; it is a parameter that must be meticulously optimized for each target-E3 ligase pair. The "trial-and-error" approach to linker design is progressively being replaced by more rational, structure-guided strategies. As our understanding of the structural biology of ternary complexes deepens, aided by advancements in X-ray crystallography, cryo-electron microscopy, and computational modeling, we can anticipate the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties, further expanding the therapeutic potential of targeted protein degradation.
References
The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Role of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern bioconjugation, the precise and controlled assembly of complex biomolecules is paramount. The ability to selectively functionalize proteins, peptides, and other biological macromolecules is the bedrock of innovations in targeted therapeutics, diagnostics, and proteomics. Central to this control is the strategic use of protecting groups, with the tert-butyloxycarbonyl (Boc) group emerging as a cornerstone for the temporary masking of amine functionalities. This technical guide provides a comprehensive exploration of the Boc protecting group's pivotal role in bioconjugation, offering a deep dive into its chemical principles, applications, and the practical methodologies required for its successful implementation.
Core Concepts: The Strategic Importance of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for primary and secondary amines.[1] Its strategic utility in bioconjugation stems from a critical balance of stability and controlled lability. The Boc group remains robust under a wide array of reaction conditions, including basic and nucleophilic environments, safeguarding the amine from unwanted side reactions during multi-step synthetic sequences.[2][3] However, it can be readily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine for subsequent conjugation steps.[4][5] This orthogonality is the key to its power, enabling a modular and sequential approach to the construction of sophisticated bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][6]
The fundamental mechanism of Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.[7] Deprotection is typically achieved by treatment with a strong acid, which protonates the carbamate (B1207046) and leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate that readily decarboxylates to release the free amine.[8]
Applications in Bioconjugate Synthesis
The versatility of the Boc protecting group has made it an indispensable tool in a multitude of bioconjugation strategies:
-
Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, Boc-protected linkers are instrumental. A linker containing a Boc-protected amine and another reactive group (e.g., a maleimide (B117702) or an NHS ester) allows for the sequential attachment of the cytotoxic payload and the antibody. This controlled approach ensures the formation of well-defined ADCs with a specific drug-to-antibody ratio (DAR).[2][6]
-
PROTACs: The construction of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins, often relies on Boc-protected linkers to connect a target-binding ligand and an E3 ligase-binding moiety.[4]
-
Peptide Synthesis for Bioconjugation: Boc chemistry is a foundational strategy in solid-phase peptide synthesis (SPPS).[5][7] By protecting the N-terminus of amino acids, the peptide chain can be assembled in a stepwise manner. The resulting peptides can then be deprotected and conjugated to other molecules.
-
Surface Modification: Boc-protected linkers are used to functionalize surfaces, such as nanoparticles and microarrays, in a controlled manner. Subsequent deprotection reveals reactive amines for the immobilization of biomolecules.
Quantitative Data Summary
The efficiency of Boc protection and deprotection is critical for the overall success of a bioconjugation strategy. The following tables summarize key quantitative data for these processes.
| Parameter | Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield | References |
| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NEt₃, DMAP) | Dioxane/Water, THF, CH₃CN | Room Temperature | 1 - 2 hours | >90% | [9][10] |
| Boc Deprotection | Trifluoroacetic acid (TFA) (20-50%) | Dichloromethane (DCM) | Room Temperature | 30 - 60 minutes | Quantitative | [4][11] |
| Hydrochloric acid (HCl) (4 M) | 1,4-Dioxane | Room Temperature | 30 minutes - 4 hours | High | [5][11] | |
| Oxalyl chloride | Methanol | Room Temperature | 1 - 4 hours | Up to 90% | [12] | |
| Water (catalyst-free) | Water | 90 - 100°C | < 15 minutes | 90 - 97% | [13] |
| Protecting Group | Cleavage Condition | Stability | Orthogonality with Boc | References |
| Boc | Strong Acid (e.g., TFA, HCl) | Base, Nucleophiles, Hydrogenolysis | - | [2][14] |
| Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) | Acid | Yes | [14][] |
| Cbz | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acid | Base | Partial | [8][9] |
| Alloc | Palladium (0) Catalysis | Acid, Base | Yes | [16] |
| TBDMS | Fluoride Ion (e.g., TBAF) | Acid, Base | Yes | [16] |
| Benzyl Ester | Catalytic Hydrogenolysis, Strong Acid/Base | Mild Acid/Base | Partial | [16] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
Objective: To protect a primary or secondary amine with a Boc group.
Materials:
-
Amine-containing compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Triethylamine (NEt₃) or 4-Dimethylaminopyridine (DMAP))
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (CH₃CN))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine-containing compound in the chosen solvent.
-
Add the base (1.1 - 1.5 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from an amine.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (B28343) (optional, for co-evaporation)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Add TFA to the solution to achieve a final concentration of 20-50% (v/v).[4]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[4] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with toluene can help to remove residual TFA.[4]
-
Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product is often obtained as a TFA salt and may require further neutralization depending on the subsequent application.[17]
Mandatory Visualizations
Caption: Sequential bioconjugation workflow enabled by Boc protection.
Caption: Stepwise mechanism of Boc group removal under acidic conditions.
Caption: Selective modification enabled by orthogonal Boc and Fmoc groups.
Conclusion
The tert-butyloxycarbonyl protecting group is a versatile and powerful tool in the arsenal (B13267) of the bioconjugation chemist.[4] Its unique combination of stability and controlled, acid-catalyzed removal facilitates the precise, stepwise construction of complex and well-defined biomolecular architectures. A thorough understanding of the principles of Boc protection and deprotection, coupled with optimized experimental protocols, empowers researchers to push the boundaries of drug development, diagnostics, and materials science. By leveraging the strategic advantages of the Boc group, the scientific community can continue to innovate and create the next generation of sophisticated bioconjugates for a wide range of applications.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Carboxylic Acid Terminus in Linker Design: A Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success. It is not merely a spacer but a sophisticated chemical entity that profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the conjugate.[1][2] This technical guide provides an in-depth examination of the function of a carboxylic acid terminus on these linkers. The carboxyl group serves as a highly versatile and reliable chemical handle for conjugation, primarily enabling the formation of stable amide bonds with amine residues on proteins.[3] This document details the chemistry of carboxyl-terminated linkers, their activation and conjugation, and their impact on the overall performance of the therapeutic agent. It provides researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental protocols, and visualizations of key processes to inform rational linker design.
The Role of the Carboxylic Acid Terminus in Linker Chemistry
The carboxylic acid (-COOH) functional group is a cornerstone of bioconjugation chemistry due to its versatile reactivity.[4] In the context of linkers for ADCs and PROTACs, its primary role is to serve as a precursor for covalent attachment to a biological molecule, most commonly an antibody or a protein ligand.[5]
-
Amide Bond Formation: The most prevalent application of a carboxylic acid terminus is its reaction with primary amines (such as the ε-amino group of lysine (B10760008) residues on an antibody's surface) to form a highly stable amide bond.[5] This reaction is not spontaneous and requires the activation of the carboxyl group into a more reactive intermediate, typically an active ester.[6] This robust covalent linkage is essential to prevent premature drug release during systemic circulation, a critical factor for minimizing off-target toxicity.[1]
-
Influence on Physicochemical Properties: The presence of a carboxylic acid or the resulting amide bond can influence the overall physicochemical properties of the drug conjugate. The introduction of polar groups can impact solubility and aggregation.[] For instance, linkers like polyethylene (B3416737) glycol (PEG) terminated with a carboxylic acid are frequently used to enhance the hydrophilicity of the entire construct, which can improve its pharmacokinetic profile and reduce non-specific uptake.[8]
-
Versatility in Synthesis: Carboxylic acid-terminated linkers are readily synthesized and can be incorporated into various linker architectures, including flexible alkyl chains and hydrophilic PEG chains.[9] This allows for precise control over the linker's length, rigidity, and polarity, which are all critical parameters for optimizing the efficacy of the final conjugate, whether it's an ADC or a PROTAC.[10][11]
Quantitative Data on Linker Performance
The choice of linker and its terminal group has a quantifiable impact on the performance of a drug conjugate. Key metrics include plasma stability, potency (IC50 for ADCs, DC50 for PROTACs), and maximum efficacy (Dmax for PROTACs).
Table 1: Comparative In Vitro Plasma Stability of ADC Linkers
This table summarizes representative data on the stability of different linker types, which are often conjugated via chemistries originating from a carboxylic acid terminus (e.g., formation of an amide bond). Stability is a crucial parameter, as premature payload release leads to toxicity.[1]
| Linker Type | Example ADC | Animal Model/Matrix | Key Stability Findings | Reference(s) |
| Non-Cleavable (SMCC) | Ado-trastuzumab emtansine | Human Plasma | Highly stable, payload is released after lysosomal degradation of the antibody. | [12] |
| Enzyme-Cleavable (Val-Cit) | Brentuximab Vedotin | Mouse Plasma | Stable in circulation, but readily cleaved by lysosomal enzymes like Cathepsin B. | [13] |
| Acid-Cleavable (Hydrazone) | Gemtuzumab ozogamicin | Human Plasma | Less stable in plasma compared to enzyme-cleavable linkers; prone to hydrolysis. | [14] |
| PEGylated Linker (PEG8) | Experimental ADC | Mouse Plasma | Increased stability over shorter PEG chains; 12% payload loss at 24h. | [8] |
| PEGylated Linker (PEG4) | Experimental ADC | Mouse Plasma | Lower stability than longer PEG chains; 22% payload loss at 24h. | [8] |
Data is representative and compiled from literature to illustrate comparative trends.
Table 2: Impact of Linker Length and Composition on PROTAC Efficacy
For PROTACs, the linker's properties are critical for facilitating a productive ternary complex between the target protein and the E3 ligase. The carboxylic acid terminus is often the point of attachment for one of the ligands.
| PROTAC Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Insight | Reference(s) |
| BRD4 | VHL | PEG3 Linker | 150 | 75 | Sub-optimal linker length leads to reduced potency and efficacy. | [15] |
| BRD4 | VHL | PEG5 Linker | 25 | 95 | Optimal linker length facilitates efficient ternary complex formation. | [15] |
| BRD4 | VHL | PEG7 Linker | 100 | 80 | Linker is too long, reducing the stability of the ternary complex. | [15] |
| BTK | CRBN | Flexible Alkyl Chain | 1-40 | >90 | Flexible linkers can adopt multiple conformations suitable for degradation. | [9] |
| AR | VHL | Rigid Piperazine-based | < 1 | >90 | Rigid linkers can pre-organize the PROTAC for optimal binding, improving potency. | [10] |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation. Data is illustrative of general findings in PROTAC literature.
Experimental Protocols
Detailed and robust experimental validation is essential in the development of drug conjugates. The following are key protocols for activating a carboxylic acid-terminated linker and evaluating the resulting conjugate.
Protocol 1: EDC/NHS Activation of Carboxylic Acid Linker and Conjugation to Antibody
This two-step protocol is a widely used method for conjugating a carboxyl-terminated linker to the lysine residues of an antibody.[6][16]
Objective: To covalently link a drug-linker molecule with a terminal carboxylic acid to a monoclonal antibody.
Materials:
-
Drug-Linker-COOH conjugate
-
Monoclonal Antibody (mAb) in a non-amine, non-carboxylate buffer (e.g., 0.1M MES, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: 2-Mercaptoethanol or Hydroxylamine (B1172632)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
Part A: Activation of Carboxyl Groups
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials. Prepare fresh stock solutions in anhydrous DMSO or water immediately before use.
-
Reaction Setup: Dissolve the Drug-Linker-COOH in Activation Buffer.
-
Activation: Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution. The activation reaction is most efficient at a pH between 4.5-6.0.[16]
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.
Part B: Conjugation to Antibody
-
pH Adjustment (Optional but Recommended): To improve conjugation efficiency, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer.[16]
-
Conjugation: Immediately add the activated linker-NHS ester solution to the antibody solution. A typical molar ratio is a 10-20 fold excess of the activated linker to the antibody.
-
Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent. For example, add hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted NHS esters.[6]
-
Purification: Remove unreacted drug-linker and byproducts by purifying the ADC using a desalting or SEC column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker by measuring the amount of payload that is prematurely released from the ADC in plasma over time.[1][8]
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Materials:
-
Purified ADC
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system for quantification (e.g., LC-MS/MS for free payload, or immuno-capture followed by LC-MS for Drug-to-Antibody Ratio (DAR) analysis)
Procedure:
-
Preparation: Thaw plasma at 37°C. Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in both plasma and a control buffer (PBS).
-
Incubation: Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots from each sample.[8]
-
Sample Processing: Immediately stop any further reaction by snap-freezing the samples or by precipitating plasma proteins with a cold organic solvent like acetonitrile. Store at -80°C until analysis.
-
Quantification:
-
Free Payload Analysis (LC-MS/MS): Analyze the supernatant for the concentration of the released free payload.
-
Intact ADC Analysis (DAR): Use an immuno-affinity capture method (e.g., anti-human IgG beads) to isolate the ADC from the plasma matrix. Analyze the captured and eluted ADC via LC-MS to determine the average DAR over time.[8]
-
-
Data Analysis: Plot the concentration of released payload or the average DAR against time. Calculate the percentage of payload loss at each time point relative to the T=0 sample to determine the stability profile and half-life of the ADC in plasma.
Protocol 3: In Vitro Cytotoxicity (IC50) Assay
This assay measures the potency of an ADC by determining the concentration required to inhibit the growth of cancer cells by 50%.[17][18]
Objective: To determine the IC50 value of an ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test ADC and control antibody
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period sufficient to assess cytotoxicity, typically 72 to 144 hours.[17][18]
-
Cell Viability Measurement (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.[17]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Visualizations of Workflows and Pathways
Graphviz diagrams are provided to illustrate key logical and experimental workflows related to linkers with a carboxylic acid terminus.
Diagram 1: Chemical Conjugation Workflow
This diagram outlines the steps for activating a carboxylic acid-terminated linker and conjugating it to an antibody.
Caption: Workflow for ADC synthesis using an EDC/NHS-activated carboxylic acid linker.
Diagram 2: ADC Mechanism of Action and Payload-Induced Signaling
This diagram illustrates the general mechanism of action for an ADC, leading to the activation of downstream signaling pathways by the payload. The linker's role is to ensure the payload is delivered effectively to initiate this cascade.
Caption: Signaling pathway of ADC-induced apoptosis, enabled by linker-mediated payload delivery.
Diagram 3: Logical Relationship of Linker Properties
This diagram shows the logical relationship between the initial chemical properties of the linker, influenced by the carboxylic acid terminus, and the final therapeutic outcomes.
Caption: Logical relationship between linker design choices and therapeutic outcomes.
Conclusion
The carboxylic acid terminus is a fundamental and enabling component in the design of modern linkers for targeted therapeutics. Its ability to be efficiently activated to form robust amide bonds provides a reliable method for constructing stable ADCs and PROTACs.[5] The resulting chemical and physical properties imparted by this conjugation strategy have a direct and measurable impact on the stability, pharmacokinetics, and ultimately, the therapeutic index of the drug conjugate.[14] By understanding the principles outlined in this guide and applying the detailed experimental protocols, researchers can make more informed decisions in the rational design and optimization of linkers, paving the way for the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Deep Dive into Boc-NH-PEG15-C2-acid: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of any PROTAC is the linker, which connects the two ends of the molecule: a ligand for the target protein and a ligand for an E3 ubiquitin ligase. The nature and length of this linker are paramount in determining the efficacy of the resulting degrader. This in-depth technical guide focuses on Boc-NH-PEG15-C2-acid, a polyethylene (B3416737) glycol (PEG)-based linker, and its application in the synthesis and development of PROTACs.
Core Properties of this compound
This compound is a bifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid. The 15-unit PEG chain provides a significant degree of flexibility and a defined length, which are crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.
Key Advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule, a common hurdle in the development of these larger molecules.
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce the likelihood of adverse cellular responses.
-
Optimized Spacing: The extended length of the PEG15 chain provides substantial spatial separation between the two ligands, which can be critical for enabling the productive formation of a ternary complex with large or sterically hindered target proteins and E3 ligases.
-
Modular Synthesis: The orthogonal reactive groups—a Boc-protected amine and a carboxylic acid—allow for a controlled, stepwise synthesis of the PROTAC molecule.
| Property | Value | Reference |
| Chemical Name | 2,2-dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecaoxa-5-azatripentacontan-53-oic acid | [1] |
| Molecular Formula | C38H75NO19 | [2] |
| Molecular Weight | 850.00 g/mol | [2] |
| CAS Number | Not available | [1] |
| Appearance | To be determined | [1] |
| Purity | >95% | [1] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Solubility | To be determined | [1] |
The Role of this compound in PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, in this case, this compound, is a critical component that dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation. The PEG component of the linker enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The defined length of the PEG15 chain provides optimal spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using this compound and the subsequent evaluation of its degradation activity.
Protocol 1: PROTAC Synthesis
This protocol outlines a general two-step approach for the synthesis of a PROTAC.
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Base and Coupling Agent Addition: Add diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 5 minutes at room temperature. Add HATU (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting Boc-protected intermediate by flash column chromatography.
Step 2: Boc Deprotection and Coupling to the Target Protein Ligand
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in anhydrous DCM. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Removal of Reagents: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used directly in the next step without further purification.
-
Coupling to POI Ligand: In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF. Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Final PROTAC Synthesis: Add a solution of the deprotected E3-Linker-amine intermediate (1.1 equivalents) in anhydrous DMF to the activated POI ligand solution. Stir the reaction at room temperature overnight under an inert atmosphere.
-
Final Purification: Monitor the reaction progress by LC-MS. Upon completion, the final PROTAC molecule is typically purified by preparative reverse-phase HPLC.
Caption: A two-step workflow for the synthesis of a PROTAC.
Protocol 2: Western Blot for Protein Degradation Assessment
This is the primary assay to quantify the degradation of the target protein in a cellular context.
-
Cell Treatment: Seed cells expressing the protein of interest in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Caption: Workflow for Western blot analysis of protein degradation.
Conclusion
This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a long, flexible, and solubilizing PEG spacer with orthogonal reactive handles, facilitates the modular and efficient synthesis of PROTACs. The ability to systematically degrade disease-relevant proteins opens up new avenues for therapeutic intervention, and linkers such as this compound are at the forefront of this exciting technology. This guide provides the foundational knowledge and a practical framework for the successful application of this key linker in the development of novel protein degraders.
References
In-Depth Technical Guide: Safety and Handling of Boc-NH-PEG15-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental methodologies for Boc-NH-PEG15-C2-acid, a heterobifunctional linker crucial in bioconjugation, drug delivery, and proteomics. While specific toxicological data for this molecule is not extensively published, the information presented is based on safety data sheets (SDS) and technical documents for structurally similar Boc-protected polyethylene (B3416737) glycol (PEG) acid derivatives. Adherence to standard laboratory safety practices is paramount.
Chemical and Physical Properties
| Property | Data | Source Analogue |
| Appearance | White to off-white solid or waxy solid | General PEG derivatives |
| Molecular Weight | ~800 - 900 g/mol (Calculated) | N/A |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, Chloroform, Methylene Chloride. Less soluble in alcohols and Toluene. Insoluble in ether. | Boc-NH-PEG-NH2[1] |
| Storage Temperature | -20°C for long-term storage. | General PEG derivatives |
| Density | ~1.125 g/mL | General PEG derivatives[1] |
Safety and Hazard Information
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical reagent, caution should be exercised.
Hazard Identification
Based on data for similar compounds, potential hazards include:
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Eye Irritation: May cause eye irritation.
-
Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure. Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended. Protect from moisture and light. Before use, allow the container to warm to room temperature to prevent moisture condensation. After use, consider backfilling the container with an inert gas like argon or nitrogen.
Experimental Protocols and Workflows
This compound is a versatile linker used in multi-step bioconjugation processes. The general workflow involves the activation of the terminal carboxylic acid for conjugation to an amine-containing molecule, followed by the deprotection of the Boc group to reveal a primary amine for subsequent reactions.
General Workflow for Bioconjugation
The following diagram illustrates the general workflow for utilizing this compound in a bioconjugation experiment.
Caption: General workflow for bioconjugation using this compound.
Detailed Protocol: Activation of Carboxylic Acid and Conjugation to a Protein
This protocol describes the activation of the terminal carboxylic acid of this compound using EDC/NHS chemistry and subsequent conjugation to a primary amine on a protein.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a reaction vessel, dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS to the solution. A typical molar ratio is 1:1.5:1.5 (PEG-acid:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Protein:
-
Add the activated Boc-NH-PEG-NHS ester solution to the protein solution in PBS buffer. The molar ratio of the PEG linker to the protein will depend on the desired degree of PEGylation and should be optimized.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography or dialysis.
-
Caption: Step-by-step workflow for EDC/NHS activation and protein conjugation.
Detailed Protocol: Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Purified Boc-protected PEGylated conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Purification columns
Procedure:
-
Reaction Setup:
-
Dissolve the purified Boc-protected PEGylated conjugate in anhydrous DCM.
-
Add a solution of TFA in DCM (typically 20-50% v/v).
-
Incubate at room temperature for 30-60 minutes.
-
-
Solvent Removal:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
-
Purification:
-
Purify the deprotected conjugate to remove any residual TFA and byproducts using an appropriate method such as size-exclusion chromatography or dialysis against a neutral buffer.
-
Caption: Workflow for the removal of the Boc protecting group.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. Contaminated packaging should be treated as the chemical itself.
References
The Strategic Application of Boc-NH-PEG15-C2-acid in Next-Generation Cancer Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, Boc-NH-PEG15-C2-acid, represents a critical chemical tool in the development of advanced cancer therapeutics. Its unique architecture, featuring a Boc-protected amine, a terminal carboxylic acid, and a discrete 15-unit polyethylene (B3416737) glycol (PEG) chain, offers a sophisticated scaffold for constructing highly specific and potent drug delivery platforms. This technical guide provides an in-depth analysis of the core applications of this compound in cancer research, with a primary focus on its role in Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We present a synthesis of preclinical data for analogous PEGylated linkers to illustrate the impact of linker length on efficacy, detailed experimental protocols for the synthesis and evaluation of these conjugates, and visual diagrams of key mechanisms and workflows to facilitate a deeper understanding of their design and function.
Introduction: The Pivotal Role of PEGylated Linkers in Oncology
The efficacy of targeted cancer therapies is critically dependent on the precise delivery of therapeutic agents to malignant cells while minimizing systemic toxicity. Chemical linkers are the linchpin in this strategy, connecting potent therapeutic payloads to targeting moieties. Polyethylene glycol (PEG) has emerged as a linker of choice due to its favorable physicochemical properties. The inclusion of a PEG chain, such as the 15-unit chain in this compound, can significantly enhance the aqueous solubility of hydrophobic drug conjugates, a crucial factor for bioavailability and formulation.[1] Furthermore, PEGylation is a well-established method for improving the pharmacokinetic (PK) profile of therapeutics by increasing their hydrodynamic radius, which can reduce renal clearance and extend plasma half-life.[2][3]
The this compound linker offers a modular approach to synthesis. The carboxylic acid can be activated for conjugation to an amine-containing molecule, while the Boc-protected amine provides an orthogonal handle that can be deprotected under acidic conditions for subsequent coupling, allowing for a controlled, stepwise assembly of complex bioconjugates.
Application in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), particularly those implicated in cancer progression.[4] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical determinant of the PROTAC's efficacy, as its length and composition directly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[5][6]
The 15-unit PEG chain of this compound provides a long, flexible linker, which can be crucial for spanning the distance between the POI and the E3 ligase to facilitate a productive ternary complex formation, especially for challenging targets.[7]
Figure 1: Catalytic mechanism of PROTAC-mediated protein degradation.
Quantitative Data on PEG Linker Length in PROTACs
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Line | Reference Compound |
| BRD4 | VHL | JQ1-PEG2-VHL | 25 | >95 | MV4-11 | Analog |
| BRD4 | VHL | JQ1-PEG4-VHL | 4.3 | >95 | MV4-11 | Analog |
| BRD4 | VHL | JQ1-PEG6-VHL | 15 | >95 | MV4-11 | Analog |
| BTK | CRBN | BTKi-PEG3-CRBN | 1-10 | ~90 | TMD8 | Analog |
| BTK | CRBN | BTKi-PEG5-CRBN | 10-100 | ~85 | TMD8 | Analog |
| BTK | CRBN | BTKi-PEG7-CRBN | >100 | <70 | TMD8 | Analog |
| Disclaimer: This table presents synthesized data from multiple sources for illustrative purposes to show general trends. Actual values are highly dependent on specific experimental conditions.[5][8] |
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. [b] Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocol: Synthesis of a Generic PROTAC
This protocol describes a general, two-step synthetic route for a PROTAC using this compound.
Figure 2: General workflow for the synthesis of a PROTAC.
Materials:
-
This compound
-
Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative)
-
Carboxyl-functionalized POI Ligand (e.g., JQ1 derivative)
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Anhydrous DMF or DCM
-
Tertiary base (e.g., DIPEA)
-
Trifluoroacetic acid (TFA)
-
Standard purification supplies (Silica gel, HPLC)
Procedure:
-
Step 1: Coupling of E3 Ligase Ligand to Linker
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.05 eq) to the mixture.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours.
-
Monitor progress by LC-MS.
-
Upon completion, dilute with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product (Boc-PEG15-Linker-E3_Ligand) by flash column chromatography.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours until LC-MS confirms complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual acid. The resulting TFA salt is often used directly in the next step.
-
-
Step 3: Coupling of POI Ligand
-
In a separate flask, dissolve the carboxyl-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.5 eq) and stir for 15 minutes for pre-activation.
-
Dissolve the deprotected amine intermediate from Step 2 in anhydrous DMF, add DIPEA (to neutralize the TFA salt), and add this solution to the activated POI ligand mixture.
-
Stir under an inert atmosphere at room temperature for 12-24 hours.
-
Monitor progress by LC-MS.
-
Work up the reaction as described in Step 1.6.
-
Purify the final PROTAC product by preparative reverse-phase HPLC. Characterize by LC-MS and NMR.
-
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic agent. The linker connecting the antibody and the payload is crucial for the ADC's stability, pharmacokinetics, and mechanism of action.[9]
The this compound linker is well-suited for ADC development. The long, hydrophilic PEG15 chain can significantly improve the solubility and stability of the ADC, especially when conjugating hydrophobic payloads, thereby reducing the risk of aggregation.[2][9] This enhanced hydrophilicity can also lead to improved pharmacokinetics, with longer circulation times potentially increasing tumor accumulation.[3] The synthetic strategy typically involves activating the linker's carboxylic acid to react with amine groups (e.g., lysine (B10760008) residues) on the antibody, followed by deprotection of the Boc group to attach the payload.
Figure 3: General mechanism of action for an Antibody-Drug Conjugate.
Quantitative Data on PEG Linker Length in ADCs
The length of the PEG linker in an ADC is a critical parameter that balances hydrophilicity, steric hindrance, and pharmacokinetic properties. While specific data for a PEG15 linker is limited, comparative studies with other PEG lengths provide valuable insights. Longer PEG chains generally improve pharmacokinetics but may sometimes slightly decrease in vitro potency, a trade-off often compensated for by improved in vivo efficacy.[9]
| Linker Type | ADC Clearance (mL/day/kg) [c] | In Vitro IC50 (nM) [d] | In Vivo Efficacy (Tumor Model) [e] | Reference Compound |
| Non-PEGylated | High | Baseline | Moderate | Analog |
| Short PEG (PEG4) | Moderate | Baseline | Good | Analog |
| Medium PEG (PEG8) | Low | Baseline to slightly increased | Excellent | Analog |
| Long PEG (PEG12-24) | Very Low | Slightly to moderately increased | Excellent | Analog |
| Disclaimer: This table presents synthesized data from multiple sources for illustrative purposes to show general trends. Actual values are highly dependent on the specific antibody, payload, conjugation site, and tumor model.[9] |
[c] Clearance: Rate at which the ADC is removed from circulation. Lower values indicate a longer half-life. [d] IC50: Concentration of ADC required to inhibit cancer cell growth by 50% in vitro. [e] In Vivo Efficacy: Qualitative assessment of tumor growth inhibition in animal models.
Experimental Protocol: Synthesis of a Generic ADC
This protocol provides a generalized, multi-step method for synthesizing an ADC via lysine conjugation using this compound.
Figure 4: General workflow for ADC synthesis via lysine conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-reactive cytotoxic payload (e.g., payload-NHS ester)
-
Anhydrous DMSO
-
Deprotection buffer (e.g., 20% TFA in DCM, conditions must be optimized to avoid antibody denaturation)
-
Quenching solution (e.g., 1 M Tris-HCl)
-
Size-exclusion chromatography (SEC) columns for purification
Procedure:
-
Step 1: Linker Activation & Conjugation to Antibody
-
Prepare the mAb in a conjugation buffer at a concentration of 5-10 mg/mL.
-
Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to prepare stock solutions.
-
In a reaction tube, activate the linker by mixing this compound (10-20 fold molar excess over mAb) with EDC (1.5x excess over linker) and Sulfo-NHS (1.5x excess over linker). Incubate at room temperature for 15-30 minutes.
-
Immediately add the activated linker solution to the mAb solution. Ensure the final DMSO concentration is <10% v/v.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Purify the mAb-Linker-Boc conjugate using SEC to remove excess reagents.
-
-
Step 2: Boc Deprotection
-
Carefully expose the purified conjugate to a mild acidic deprotection buffer. Note: This step is critical and must be optimized to ensure complete deprotection without damaging the antibody.
-
Incubate for 30-60 minutes at a controlled temperature.
-
Immediately neutralize the reaction and purify the deprotected mAb-Linker-NH2 conjugate by SEC, exchanging into a suitable buffer for the next step (e.g., PBS pH 7.4).
-
-
Step 3: Payload Conjugation
-
Dissolve the amine-reactive payload (e.g., payload-NHS ester) in anhydrous DMSO.
-
Add the payload solution (5-10 fold molar excess) to the purified mAb-Linker-NH2 conjugate.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench any unreacted payload by adding a quenching solution (e.g., Tris or glycine).
-
-
Step 4: Final Purification and Characterization
-
Purify the final ADC using SEC to remove unreacted payload and other small molecules.
-
Characterize the ADC to determine purity, concentration, and average drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
-
Conclusion
This compound is a versatile and powerful linker for the development of sophisticated cancer therapeutics. Its extended, hydrophilic PEG chain offers significant advantages for modulating the solubility and pharmacokinetic properties of both PROTACs and ADCs. While the optimal linker length must be empirically determined for each specific application, the 15-unit PEG chain provides a valuable starting point for constructs requiring significant separation between the targeting and therapeutic moieties. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to leverage this technology to design and synthesize the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preliminary Technical Guide: Boc-NH-PEG15-C2-acid in Bioconjugation and Drug Delivery
Disclaimer: This document provides a technical overview and generalized protocols for the use of Boc-NH-PEG15-C2-acid. As of December 2025, specific preliminary studies and experimental data for this exact molecule are not extensively available in the public domain. The information presented herein is largely based on established methodologies for analogous Boc-protected polyethylene (B3416737) glycol (PEG) linkers with varying PEG chain lengths and should be adapted and optimized for specific research applications.
Introduction
This compound is a heterobifunctional linker molecule designed for advanced applications in bioconjugation and drug delivery. It features three key components:
-
A tert-butyloxycarbonyl (Boc)-protected amine: This protecting group provides a stable, latent reactive site that can be selectively removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.
-
A 15-unit polyethylene glycol (PEG) spacer: The hydrophilic PEG chain enhances the solubility and stability of conjugates in aqueous environments, potentially reducing aggregation, improving pharmacokinetic profiles, and decreasing immunogenicity.
-
A terminal carboxylic acid: This group can be activated to react with primary amines on biomolecules, such as proteins, peptides, or small-molecule drugs, to form stable amide bonds.
This unique architecture makes this compound a valuable tool for the precise, stepwise construction of complex molecular architectures like antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized nanoparticles for targeted drug delivery.[1][2]
Physicochemical and Characterization Data
While specific experimental data for this compound is limited, the expected physicochemical properties can be extrapolated from similar compounds. Comprehensive characterization is crucial to ensure the quality, identity, and purity of the linker before its use in conjugation reactions.[3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Information |
| Molecular Formula | C37H73NO19 |
| Molecular Weight | ~835.97 g/mol |
| Appearance | Expected to be a white to off-white solid or viscous oil |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents; aqueous solubility is enhanced by the PEG chain. |
| Storage Conditions | Store at -20°C, keep dry and protected from light. |
Table 2: Key Analytical Characterization Parameters
| Analytical Method | Parameter | Expected Observations |
| ¹H NMR | Chemical Shifts (ppm) | - Boc group: Singlet at ~1.4 ppm- PEG backbone: Multiplets at ~3.6 ppm- Alkyl chain protons: Signals corresponding to the C2-acid moiety. |
| ¹³C NMR | Chemical Shifts (ppm) | - Boc carbonyl: ~155 ppm- PEG backbone: ~70 ppm- Carboxylic acid carbonyl: ~170-175 ppm. |
| Mass Spectrometry (ESI-MS) | m/z | Detection of the [M+H]⁺ or [M+Na]⁺ ions to confirm the molecular weight. |
| HPLC | Purity | A single major peak in the chromatogram, with purity typically ≥95%. |
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound. Optimization of reactant concentrations, reaction times, and purification methods is essential for each specific application.
Protocol 1: Conjugation to an Amine-Containing Molecule via Carboxylic Acid Activation
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and a primary amine on a target molecule (e.g., protein, peptide, or small molecule ligand).
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification equipment (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule in the appropriate Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
In a reaction tube, add the desired amount of the this compound stock solution.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the linker.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker to the biomolecule is a common starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[3]
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.[4]
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Neutralization Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation: Ensure the Boc-protected conjugate is dry (lyophilized if necessary). Dissolve the conjugate in anhydrous DCM.
-
Deprotection Reaction:
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4]
-
Stir the reaction mixture at room temperature for 30-120 minutes. Monitor the reaction's progress by LC-MS to ensure complete removal of the Boc group.
-
-
Work-up:
-
Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
To neutralize any residual TFA salt, dissolve the residue in a minimal amount of a suitable buffer and carefully adjust the pH to 7.0-7.5 with a neutralization buffer.[4]
-
-
Purification: Purify the deprotected conjugate using a desalting column or dialysis to remove salts and residual reagents.[4]
-
Characterization: Confirm the complete deprotection by mass spectrometry (a mass decrease corresponding to the Boc group should be observed). The resulting conjugate with a free amine is now ready for a second conjugation reaction.
Visualizations of Workflows and Applications
The following diagrams illustrate the logical workflows and applications for a heterobifunctional linker like this compound.
Caption: Sequential conjugation workflow using a Boc-protected linker.
Caption: Synthesis of a PROTAC using a heterobifunctional PEG linker.
Caption: Two-stage surface functionalization of a nanoparticle.
Conclusion
This compound represents a highly versatile chemical tool for researchers in drug development and biotechnology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and sequential assembly of complex bioconjugates.[2] The protocols and workflows outlined in this guide, derived from established methods for similar linkers, provide a solid foundation for its application in creating targeted therapies, PROTACs, and advanced drug delivery systems.[1] Rigorous characterization and empirical optimization of the described methodologies will be critical for achieving successful and reproducible outcomes in novel research applications.
References
The Strategic Role of Boc-NH-PEG15-C2-acid in the Advancement of PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their favorable physicochemical properties. This technical guide provides a comprehensive review of Boc-NH-PEG15-C2-acid, a specific PEG-based linker, and its application in the development of next-generation protein degraders.
Core Principles of this compound in PROTACs
This compound is a heterobifunctional linker featuring a Boc-protected amine and a carboxylic acid, separated by a 15-unit PEG chain. This structure offers several distinct advantages in the modular synthesis of PROTACs:
-
Controlled, Sequential Synthesis: The orthogonal protecting groups—Boc on the amine and the free carboxylic acid—allow for a directional and controlled synthetic strategy. This enables the sequential coupling of the POI ligand and the E3 ligase ligand, minimizing the formation of undesired homodimers.
-
Enhanced Physicochemical Properties: The hydrophilic nature of the long PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule. This is a crucial attribute, as the often large and lipophilic nature of PROTACs can lead to poor solubility and limited cell permeability.[3]
-
Optimal Length and Flexibility: The 15-unit PEG chain provides a substantial and flexible linker. The length of the linker is a critical parameter that dictates the stability and productivity of the ternary complex (POI-PROTAC-E3 ligase).[3] An appropriate linker length is essential to span the distance between the POI and the E3 ligase, facilitating an optimal orientation for efficient ubiquitination, while avoiding steric hindrance that can occur with linkers that are too short.[3]
Quantitative Data on PEGylated PROTACs
While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following tables summarize representative data from the literature for PROTACs employing PEG linkers of varying lengths. This data illustrates the profound impact of linker length on the degradation efficiency (DC50 and Dmax) and physicochemical properties of a PROTAC. It is important to note that DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.[3]
Table 1: Impact of PEG Linker Length on Physicochemical Properties of Representative PROTACs [3]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| PROTAC A | Alkyl C8 | ~850 | ~5.5 | ~150 |
| PROTAC B | PEG4 | ~950 | ~4.8 | ~180 |
| PROTAC C | PEG8 | ~1100 | ~4.1 | ~210 |
| PROTAC D | PEG12 | ~1250 | ~3.4 | ~240 |
Data is illustrative and compiled from general trends reported in the literature.[3]
Table 2: Influence of PEG Linker Length on Degradation Efficiency of Representative PROTACs [4][5]
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | Alkyl | >1000 | <20 |
| BRD4 | CRBN | PEG4 | 50 - 200 | >80 |
| BRD4 | CRBN | PEG8 | 10 - 100 | >90 |
| BTK | CRBN | Rigid | 20 - 100 | ~70 |
| BTK | CRBN | PEG4 | 5 - 20 | >95 |
Note: The data in this table is illustrative and compiled from multiple sources to show general trends. The optimal linker for any given PROTAC system is target- and E3 ligase-dependent and must be determined empirically.[5]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel PROTACs. Below are representative protocols based on published literature.
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a general two-step solution-phase approach for the synthesis of a PROTAC.
Step 1: Coupling of an Amine-Containing Ligand (e.g., E3 Ligase Ligand) to this compound
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine-containing E3 ligase ligand (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 16-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting Boc-protected intermediate by flash column chromatography or preparative HPLC.[6]
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 equivalent) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Reaction Conditions: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. To ensure complete removal of residual TFA, co-evaporate the residue with a suitable solvent like toluene (B28343) multiple times. The resulting amine-TFA salt is often used directly in the next step.[6]
Step 3: Coupling of a Carboxylic Acid-Containing Ligand (e.g., POI Ligand)
-
Reaction Setup: To a solution of the carboxylic acid-containing POI ligand (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3-4 equivalents).
-
Coupling: Add the deprotected amine-TFA salt from the previous step to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.[3]
Western Blotting for Determination of DC50 and Dmax
This assay is fundamental for quantifying the degradation of the target protein.[7]
-
Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.[4][7]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC.[1]
-
Incubation: Incubate for a period relevant to the desired endpoint (e.g., 72 hours).
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels, which correlate with cell viability.[1]
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the IC50 value.
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in PROTACs.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A general workflow for the synthesis of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Boc-NH-PEG15-C2-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic agents that utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, significantly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, provide flexibility for optimal ternary complex formation, and improve overall drug-like properties.[2][3] The Boc-NH-PEG15-C2-acid is a long-chain, flexible, and hydrophilic linker that offers several advantages in the modular synthesis of PROTACs. Its terminal carboxylic acid allows for coupling to an amine-functionalized ligand, while the Boc-protected amine provides an orthogonal handle for the subsequent attachment of a second ligand after deprotection. This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
Data Presentation
The length of the PEG linker is a critical parameter that can significantly impact the efficacy of a PROTAC. The following tables summarize representative quantitative data from various studies, illustrating the influence of PEG linker length on PROTAC performance.
Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficacy (DC50 & Dmax)
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 3 | 25 | >90 | Illustrative |
| BRD4 | CRBN | 5 | 15 | >95 | Illustrative |
| BRD4 | CRBN | 8 | 10 | >95 | Illustrative |
| BTK | CRBN | 4 | 40 | ~90 | [4] |
| BTK | CRBN | 8 | 10 | >95 | [4] |
| BTK | CRBN | 12 | 5 | >95 | [4] |
| ERα | VHL | 4 | 50 | ~85 | [5] |
| ERα | VHL | 8 | 20 | >90 | [5] |
| ERα | VHL | 12 | 10 | >95 | [5] |
Note: Data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific ligands, cell line, and experimental conditions.
Table 2: Representative Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| Linker | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA |
| Boc-NH-PEG4-C2-acid | 423.5 | 1.8 | 148.2 | 2 | 8 |
| Boc-NH-PEG8-C2-acid | 600.7 | 1.5 | 209.5 | 2 | 12 |
| This compound | 909.1 | 0.9 | 301.5 | 2 | 19 |
Note: cLogP, TPSA (Topological Polar Surface Area), HBD (Hydrogen Bond Donors), and HBA (Hydrogen Bond Acceptors) are calculated values and serve as estimates.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process, typically involving a three-step solution-phase synthesis.
Caption: General workflow for PROTAC synthesis.
Protocol 1: First Amide Coupling (Linker and Ligand 1)
This protocol describes the coupling of the carboxylic acid of this compound to an amine-functionalized ligand (e.g., an E3 ligase ligand like pomalidomide-NH2).
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized Ligand 1 (1.0-1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the amine-functionalized Ligand 1 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected Ligand 1-Linker intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the intermediate synthesized in Protocol 1.
Materials:
-
Boc-protected Ligand 1-Linker intermediate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting amine-TFA salt is typically used directly in the next step without further purification.
Protocol 3: Second Amide Coupling (Final PROTAC Synthesis)
This protocol describes the coupling of the deprotected amine intermediate from Protocol 2 with a carboxylic acid-functionalized ligand (e.g., a POI ligand).
Materials:
-
Amine-TFA salt intermediate (from Protocol 2) (1.0 eq)
-
Carboxylic acid-functionalized Ligand 2 (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction)
-
Anhydrous DMF
-
DMSO (for dissolving crude product for purification)
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the amine-TFA salt intermediate (1.0 eq) and the carboxylic acid-functionalized Ligand 2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (3.0-4.0 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC can be purified directly by preparative RP-HPLC.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO).
-
Purify the final PROTAC using a preparative RP-HPLC system with a C18 column and a suitable gradient of Mobile Phase A and B.
-
Collect the fractions containing the pure PROTAC.
-
Lyophilize the pure fractions to obtain the final PROTAC product as a TFA salt.
-
Characterize the final product by LC-MS, ¹H NMR, and HRMS to confirm its identity and purity (>95%).
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are for reference purposes and may require optimization for specific ligands and experimental setups.
References
Application Notes and Protocols for Covalent Conjugation of Boc-NH-PEG15-C2-acid to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] This modification can enhance protein solubility, increase stability against proteolytic degradation, extend the circulatory half-life by reducing renal clearance, and decrease immunogenicity.[4][5][6]
The heterobifunctional linker, Boc-NH-PEG15-C2-acid, provides a versatile platform for protein modification. It features a terminal carboxylic acid group for conjugation to primary amines on a protein and a tert-butyloxycarbonyl (Boc)-protected amine at the other end of a 15-unit polyethylene glycol spacer. The carboxylic acid can be activated to react with primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminal α-amine of a protein, forming a stable amide bond.[4] The Boc protecting group allows for a subsequent, orthogonal deprotection step to reveal a primary amine, which can then be used for further conjugation to other molecules of interest, such as small molecule drugs or targeting ligands.[4][7]
This document provides detailed protocols for the conjugation of this compound to a protein using the common 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, followed by methods for purification and characterization of the resulting PEGylated protein.
Principle of the Method
The conjugation of this compound to a protein is typically achieved through a two-step process involving the activation of the carboxylic acid group followed by coupling to the protein's primary amines.[1][]
-
Activation of Carboxylic Acid: EDC reacts with the terminal carboxylic acid of the this compound, forming a highly reactive O-acylisourea intermediate. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]
-
Formation of a Stable NHS Ester and Amine Coupling: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with primary amines on the protein at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond, releasing NHS.[1][9]
This two-step approach is generally preferred for protein conjugations as it can help to minimize unwanted protein-protein crosslinking.[10]
Experimental Protocols
Part 1: Conjugation of this compound to a Protein
This protocol details the activation of the PEG linker's carboxyl group and its subsequent conjugation to the primary amines of a target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES, PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before use.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO.
-
Dissolve this compound in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, mix the this compound solution with freshly prepared EDC and NHS solutions.
-
A typical starting molar ratio is 1:1.5:1.5 (PEG-acid:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Protein Preparation:
-
Ensure the protein of interest is in the Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange.
-
-
Conjugation to the Protein:
-
Add the activated Boc-NH-PEG15-NHS ester solution to the protein solution.
-
The molar excess of the PEG linker to the protein will influence the degree of PEGylation and should be optimized. A starting point is a 5- to 20-fold molar excess.[10]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
-
Quenching the Reaction:
Part 2: Purification of the PEGylated Protein
Purification is crucial to remove unreacted PEG linker, EDC/NHS byproducts, and any unreacted protein.
Recommended Techniques:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted components.[][13]
-
Ion Exchange Chromatography (IEX): IEX can be used to separate PEGylated proteins from the native protein, as the PEG chains can shield surface charges, altering the protein's binding to the IEX resin.[][14]
-
Dialysis or Tangential Flow Filtration: These methods can also be used to remove small molecule impurities.[13]
General SEC Protocol:
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the equilibration buffer.
-
Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
Part 3: (Optional) Boc Group Deprotection
This protocol is for the removal of the Boc protecting group from the purified PEGylated protein to expose a primary amine for further functionalization.[4]
Materials:
-
Purified and lyophilized Boc-protected PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Desalting column or dialysis cassettes
Procedure:
-
Dissolve the lyophilized Boc-PEGylated protein in a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[15]
-
Incubate the reaction for 30-60 minutes at room temperature.[11]
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Precipitate the deprotected protein by adding the mixture to cold diethyl ether.
-
Pellet the protein by centrifugation and wash with cold diethyl ether.
-
Immediately purify the deprotected conjugate using a desalting column or dialysis to remove residual acid and salts.
Data Presentation
Table 1: Recommended Reaction Conditions for Protein PEGylation
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | Optimal for EDC activation of carboxylic acids.[1] |
| Molar Ratio (PEG-acid:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | Optimization may be required. |
| Reaction Time | 15 - 30 minutes | At room temperature. |
| Coupling Step | ||
| pH | 7.2 - 8.5 | Optimal for reaction of NHS esters with primary amines.[1] |
| Molar Excess of PEG Linker | 5- to 20-fold | Highly dependent on the protein and desired degree of PEGylation.[10] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Longer times at lower temperatures can be beneficial for sensitive proteins.[10] |
| Quenching Step | ||
| Quenching Agent Conc. | 10 - 50 mM | Sufficient to stop the reaction.[10] |
| Reaction Time | 15 - 30 minutes | At room temperature.[11] |
Characterization of the PEGylated Protein
Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated protein.[16]
Table 2: Summary of Analytical Techniques for PEGylated Protein Characterization
| Analytical Technique | Parameter Measured | Description |
| SDS-PAGE | Apparent Molecular Weight, Degree of PEGylation | A simple method to visualize the increase in molecular weight upon PEGylation and assess the heterogeneity of the product.[16] |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Molecular Weight, Degree of PEGylation, Identification of PEGylation Sites | Provides accurate molecular weight information to determine the number of PEG chains attached and can be used with peptide mapping to identify specific attachment sites.[17][18] |
| Size-Exclusion Chromatography (SEC) | Purity, Aggregation | Separates molecules based on hydrodynamic radius, allowing for the assessment of purity and detection of aggregates.[] |
| Ion Exchange Chromatography (IEX) | Purity, Charge Heterogeneity | Separates based on surface charge, which is altered by PEGylation.[] |
| Biological Activity Assays | Functional Integrity | Measures the specific biological activity of the PEGylated protein (e.g., enzyme kinetics, receptor binding) to assess the impact of PEGylation.[16] |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Step-by-Step Synthesis of an Antibody-Drug Conjugate (ADC) using Boc-NH-PEG15-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug.[1] The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[1][][3] This document provides a detailed, step-by-step protocol for the synthesis of an ADC utilizing Boc-NH-PEG15-C2-acid, a heterobifunctional linker.
The this compound linker features:
-
A tert-butyloxycarbonyl (Boc) protected amine : This protecting group allows for a sequential conjugation strategy. The carboxylic acid end of the linker is first reacted with the antibody. Following this, the Boc group is removed to reveal a primary amine, which then serves as a specific attachment point for the cytotoxic payload.[4]
-
A 15-unit polyethylene (B3416737) glycol (PEG15) spacer : The PEG chain enhances the hydrophilicity of the ADC.[5] This can lead to improved solubility, reduced aggregation, and a better pharmacokinetic profile.[6][7] The discrete length of the PEG chain ensures the production of a more homogeneous ADC product.[5]
-
A terminal carboxylic acid : This group can be readily activated to form a stable amide bond with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of an antibody.[4]
These application notes will guide researchers through the entire ADC synthesis process, from the initial activation of the linker and conjugation to the antibody, to the deprotection and final payload conjugation, followed by purification and characterization.
General Workflow for ADC Synthesis
The overall strategy for synthesizing an ADC with the this compound linker is a two-stage process. First, the linker is conjugated to the antibody, and then the cytotoxic drug is attached to the linker.
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the terminal carboxylic acid of the linker by converting it into an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
| Reagent/Material | Supplier | Catalog # | Notes |
| This compound | MedKoo Biosciences | 123945 | Or equivalent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Standard Supplier | - | |
| N-hydroxysulfosuccinimide (Sulfo-NHS) | Standard Supplier | - | Water-soluble for aqueous reactions |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Standard Supplier | - | High purity |
| Activation Buffer (0.1 M MES, pH 5.5-6.0) | - | - | Prepare fresh |
Procedure:
-
Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Activation Reaction:
-
In a microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add a 1.5-fold molar excess of both EDC and Sulfo-NHS over the linker.[8]
-
The activation reaction is most efficient at a pH between 4.5 and 7.2.[1] It is recommended to perform this step in Activation Buffer.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[8]
-
-
Usage: The resulting activated Boc-NH-PEG15-C2-NHS ester solution should be used immediately for the conjugation step.
Protocol 2: Conjugation of Activated Linker to Antibody
This protocol details the reaction of the activated linker with the primary amines (lysine residues) on the antibody surface.
Materials:
| Reagent/Material | Supplier | Catalog # | Notes |
| Monoclonal Antibody (mAb) | - | - | In a suitable buffer (e.g., PBS, pH 7.4) |
| Activated Linker Solution | From Protocol 1 | - | Use immediately |
| Conjugation Buffer (PBS, pH 7.2-7.5) | - | - | Prepare fresh |
| Quenching Solution (1 M Tris-HCl, pH 8.0 or 1 M Glycine) | - | - | |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher | - | Or equivalent |
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Conjugation Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.[4]
-
-
Conjugation Reaction:
-
Immediately after activation, add a 5 to 20-fold molar excess of the activated linker solution to the antibody solution.[4] The optimal molar ratio should be determined empirically.
-
The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
-
Quenching the Reaction:
-
Purification of the Antibody-Linker Conjugate:
-
Remove excess linker and other small molecules by buffer exchanging the reaction mixture into PBS, pH 7.4, using a desalting column or through dialysis.[8]
-
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for payload conjugation.
Materials:
| Reagent/Material | Supplier | Catalog # | Notes |
| Purified Antibody-Linker Conjugate | From Protocol 2 | - | |
| Trifluoroacetic acid (TFA) | Standard Supplier | - | Reagent grade |
| Dichloromethane (DCM) | Standard Supplier | - | Anhydrous |
| Neutralization Buffer (e.g., PBS, pH 7.4) | - | - |
Procedure:
-
Deprotection Reaction:
-
Neutralization and Purification:
-
Remove the TFA and DCM, often by evaporation under a stream of nitrogen.[4]
-
Immediately neutralize the reaction by adding Neutralization Buffer and purify the deprotected antibody-linker conjugate using a desalting column equilibrated with PBS, pH 7.4.[4][8] The product is the amine-functionalized antibody (mAb-PEG15-NH2).
-
Protocol 4: Payload Activation and Conjugation
This protocol outlines the activation of a carboxylic acid-containing payload and its subsequent conjugation to the amine-functionalized antibody.
Materials:
| Reagent/Material | Supplier | Catalog # | Notes |
| Amine-functionalized Antibody | From Protocol 3 | - | |
| Cytotoxic Drug (Payload) with a reactive group | - | - | e.g., a carboxylic acid |
| EDC/NHS or other coupling agents | Standard Supplier | - | For payload activation |
| Anhydrous DMSO or DMF | Standard Supplier | - |
Procedure:
-
Activate the Cytotoxic Drug:
-
If the payload contains a carboxylic acid, activate it using EDC/NHS chemistry as described in Protocol 1 to form a payload-NHS ester.[4]
-
-
Conjugation Reaction:
-
Purification of the Final ADC:
-
Purify the final ADC using appropriate chromatographic methods, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove any unconjugated payload and other impurities.
-
-
Storage: The purified ADC should be stored in a suitable buffer, often containing stabilizers, at 2-8°C or frozen at -80°C for long-term storage.[4]
ADC Characterization
Comprehensive characterization of the final ADC product is crucial to ensure its quality, efficacy, and safety.
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
Methods:
-
UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug payload. The DAR can be calculated using the respective extinction coefficients.[10]
-
Mass Spectrometry (Intact Mass Analysis):
-
Deglycosylate the ADC using an enzyme such as PNGase F to simplify the mass spectrum.[10]
-
Analyze the deglycosylated ADC by liquid chromatography-mass spectrometry (LC-MS).[10]
-
Deconvolute the resulting mass spectrum to determine the masses of the different ADC species (unconjugated antibody, antibody with 1 drug, 2 drugs, etc.).[10][11]
-
Calculate the average DAR from the relative intensities of the peaks corresponding to each DAR species.[11]
-
Representative Data (Illustrative):
| Parameter | Value | Method |
| Average DAR | 3.5 - 4.5 | Mass Spectrometry |
| Purity | >95% | SEC-HPLC |
| Monomer Content | >98% | SEC-HPLC |
| Endotoxin Level | < 0.5 EU/mg | LAL Assay |
Note: These values are representative and should be established for each specific ADC.
Signaling Pathway and Mechanism of Action
The mechanism of action for a typical ADC involves several key steps, from binding to the target antigen on the cancer cell surface to the intracellular release of the cytotoxic payload.
References
- 1. benchchem.com [benchchem.com]
- 3. The Chemistry Behind ADCs [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. mdpi.com [mdpi.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG15-C2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent conjugation of Boc-NH-PEG15-C2-acid to amine-containing molecules. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and nanotechnology, enabling the stable attachment of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to various substrates.[1] The Boc (tert-butyloxycarbonyl) protecting group ensures selective reaction at the carboxylic acid terminus and can be subsequently removed under acidic conditions to reveal a primary amine for further functionalization.[2][3]
The primary method for coupling the carboxylic acid of this compound is through the formation of a stable amide bond with a primary amine.[4] This is typically achieved by activating the carboxyl group using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]
Reaction Principle
The EDC/NHS coupling reaction proceeds in two main stages:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[5][7] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][8]
-
Formation of a Stable NHS Ester and Amine Coupling: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis.[5][8] The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester.[5] This NHS ester then readily reacts with a primary amine on the target molecule at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.[8][9]
Data Presentation
The following table summarizes representative quantitative data for amide bond formation using Boc-NH-PEG-acid linkers with EDC/NHS chemistry. These values can serve as a benchmark for optimizing specific reaction conditions.
| Parameter | Value | Notes |
| Reagent Molar Excess | ||
| This compound | 1.5 - 3 equivalents (relative to amine) | The excess of the PEGylating agent can drive the reaction to completion.[10] |
| EDC | 2 - 10-fold molar excess (relative to PEG-acid) | A molar excess is used to ensure efficient activation of the carboxylic acid.[7][8] |
| NHS/Sulfo-NHS | 2 - 5-fold molar excess (relative to PEG-acid) | Stabilizes the activated intermediate, leading to higher coupling efficiencies.[8][10] |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | Optimal for the formation of the O-acylisourea intermediate.[4][8] |
| Coupling pH | 7.2 - 8.5 | Favors the nucleophilic attack of the primary amine on the NHS ester.[8][9] |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the NHS ester at room temperature.[7] |
| Coupling Time | 2 - 24 hours | Can be performed at room temperature or overnight at 4°C.[6][11] |
| Expected Outcomes | ||
| Amide Coupling Efficiency | High (typically 60-80%) | The EDC/NHS method is generally efficient for forming amide bonds with PEGylated acids.[10] |
| Purity of Final Product | >95% | Achievable with standard purification techniques like size-exclusion chromatography (SEC) or dialysis.[12] |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Coupling
This protocol is suitable for coupling this compound to water-soluble proteins or other biomolecules containing primary amines.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5[13][14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5[4]
-
Purification supplies (e.g., desalting column, dialysis tubing)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.[13]
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF, or fresh in Activation Buffer immediately before use.[8][13]
-
Dissolve this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Amine Coupling:
-
Quenching the Reaction:
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[16]
-
Protocol 2: Coupling in Organic Solvent
This protocol is suitable for coupling this compound to amine-containing small molecules or other substrates soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC or Dicyclohexylcarbodiimide (DCC)
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[15][16]
-
N,N-Diisopropylethylamine (DIPEA) (optional)[15]
Procedure:
-
Reagent Preparation:
-
Activation and Coupling:
-
To the solution of this compound, add NHS (1.2 equivalents) and EDC or DCC (1.2 equivalents).[15][16]
-
Stir the mixture at room temperature for 30-60 minutes to form the NHS ester.[15] If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.[16]
-
If DCU has formed, remove it by filtration.
-
Add the amine solution to the activated PEG-acid mixture.
-
If the amine is in the form of a salt, add a tertiary base such as DIPEA (2-3 equivalents) to scavenge the acid produced and drive the reaction forward.[15]
-
Stir the reaction at room temperature for 2-12 hours.[15]
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by standard chromatographic techniques (e.g., flash chromatography).
-
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)[16]
-
Anhydrous Dichloromethane (DCM)[16]
-
Cold diethyl ether[16]
Procedure:
-
Deprotection Reaction:
-
Work-up:
Mandatory Visualizations
Caption: Experimental workflow for the EDC/NHS coupling of this compound.
Caption: Reaction mechanism for EDC/NHS mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Boc-NH-PEG15-C2-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the functionalization of polyethylene (B3416737) glycol (PEG) linkers for bioconjugation and drug development.[1][2][3][4][5] Its popularity is attributed to its stability under various conditions and its efficient removal under mild acidic conditions.[1][2][3][5][6] Boc-NH-PEG15-C2-acid is a heterobifunctional linker featuring a Boc-protected amine at one end and a carboxylic acid at the other, separated by a 15-unit PEG chain. The deprotection of the Boc group is a critical step to liberate the primary amine for subsequent conjugation to biomolecules or other moieties.[4][6]
This document provides detailed protocols for the acidic deprotection of this compound, focusing on the most common and effective method using trifluoroacetic acid (TFA). Alternative conditions and important considerations for handling PEGylated compounds are also discussed.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process.[3] The reaction proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as TFA.[3]
-
Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide.[3]
-
Amine Salt Formation: The liberated free amine is then protonated by the excess acid in the reaction mixture, yielding the amine as a salt (e.g., trifluoroacetate (B77799) salt).[3]
It is important to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas, which can cause pressure buildup in a sealed container.[3]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by several factors, including the acid strength, concentration, solvent, temperature, and reaction time.[6][7] The following tables summarize common reaction conditions for Boc deprotection of PEGylated compounds.
Table 1: Common Acidic Conditions for Boc Deprotection [2][8]
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane (B91453) | 0.5 - 4 hours | Room Temp. |
| Formic Acid | Neat or in DCM | 1 - 16 hours | Room Temp. |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deproteprotection [9]
| Reagent | Solvent | Concentration (v/v) | Time (minutes) | Typical Purity (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | 60 | >95 |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 120 | >95 |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is the most common and effective method for the deprotection of this compound.[1][9]
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).[3][5]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3][6] For example, to achieve a 50% solution, add an equal volume of TFA to the DCM solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[5] Continue stirring for an additional 1-2 hours.[3][5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7][9] The deprotected product, being more polar, will have a lower Rf value on TLC.[9]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][5]
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene (B28343) to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[6][9] The product at this stage is the TFA salt of the deprotected amine.[6]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ will be generated.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected NH2-PEG15-C2-acid.[5]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This protocol provides an alternative method, which can be advantageous for substrates sensitive to TFA.[2]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[2][4]
-
Acid Addition: To the stirred solution, add the 4M HCl in 1,4-dioxane.[4]
-
Reaction: Stir the reaction mixture at room temperature.[4]
-
Monitoring: Monitor the progress of the deprotection by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).[4]
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.[2][4] The resulting product is the hydrochloride salt of the deprotected amine, which can be used directly or further purified.[4]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the deprotection of the Boc group from this compound.
Signaling Pathway Diagram (Mechanism)
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.
References
Purification of Boc-NH-PEG15-C2-acid Conjugates by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Boc-NH-PEG15-C2-acid conjugates using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are intended to guide researchers in achieving high purity of these valuable intermediates, which are crucial in the synthesis of more complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.
Introduction
This compound is a heterobifunctional linker composed of a Boc-protected amine, a discrete 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The PEG chain enhances the solubility and pharmacokinetic properties of the final conjugate. Following conjugation reactions, a robust purification strategy is essential to isolate the desired product from unreacted starting materials, excess reagents, and potential side products. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of such PEGylated compounds due to its high resolution and scalability.[1][2]
Purification Strategy
The primary method for the purification of this compound conjugates is reversed-phase HPLC. This technique separates molecules based on their hydrophobicity.[1] The Boc-protected amine and the length of the PEG chain contribute to the overall hydrophobicity of the conjugate, allowing for its separation from more polar or less hydrophobic impurities.
A typical workflow for the purification process is outlined below:
References
Application Notes and Protocols for Boc-NH-PEG15-C2-acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-C2-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that is instrumental in the development of advanced bioconjugates, particularly in the realm of targeted protein degradation. This heterobifunctional linker features a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid, separated by a 15-unit PEG chain. This specific structure offers a unique combination of properties, making it a valuable tool for researchers developing novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.
The Boc-protected amine allows for controlled, sequential conjugation, while the carboxylic acid provides a reactive handle for coupling to amine-containing molecules. The hydrophilic 15-unit PEG spacer enhances the solubility and bioavailability of the resulting conjugate, a critical attribute for molecules that are often large and hydrophobic. Furthermore, the length and flexibility of the PEG chain are crucial for optimizing the spatial orientation of the conjugated moieties, which is paramount for their biological activity, especially in the formation of the ternary complex in PROTAC-mediated protein degradation.
These application notes provide a comprehensive guide to utilizing this compound in cell-based assays, with a focus on its application in the synthesis and evaluation of PROTACs. Detailed protocols for key experiments, along with representative data, are presented to facilitate the successful implementation of this versatile linker in research and drug development settings.
Signaling Pathway of PROTAC Action
PROTACs are bifunctional molecules that hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker, such as one derived from this compound, that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Data Presentation
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. The following tables summarize representative data from studies on PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.
Table 1: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | DC50 (nM) in Ramos Cells | Dmax (%) in Ramos Cells |
| PROTAC-1 | 4 PEG units | 15.2 | >95 |
| PROTAC-2 | 8 PEG units | 5.8 | >95 |
| PROTAC-3 | 12 PEG units | 25.6 | ~90 |
| PROTAC-4 (Hypothetical) | 15 PEG units | Optimized Value | Optimized Value |
Note: Data is illustrative and compiled from representative studies. The optimal performance for a PROTAC with a 15-unit PEG linker would need to be empirically determined.
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | Degradation Efficacy in MCF-7 cells |
| ERα-PROTAC-1 | 12 | Effective |
| ERα-PROTAC-2 | 16 | More Potent |
| ERα-PROTAC-3 (Hypothetical) | ~70 (PEG15) | To be determined |
Note: This data highlights that linker length significantly impacts degradation potency. A systematic evaluation is necessary to identify the optimal linker for a given target.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of a PROTAC synthesized using this compound.
Experimental Workflow
The general workflow for evaluating a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and determine its efficacy.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed cellular effects are due to targeted protein degradation and not general cytotoxicity.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Remove the old medium from the wells and add the compound dilutions. Include appropriate controls (e.g., vehicle control, untreated cells).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well using a microplate reader at approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the cell viability against the compound concentration.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase).
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation for a short duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs. It is also recommended to pre-treat cells with a proteasome inhibitor (e.g., MG132) to stabilize the complex.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against either the POI or the E3 ligase overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.
-
-
Washing:
-
Wash the beads three to five times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the POI and the E3 ligase to detect the co-precipitated proteins. The presence of both the POI and the E3 ligase in the immunoprecipitate of one of them confirms the formation of the ternary complex.
-
Conclusion
This compound is a highly versatile and valuable linker for the synthesis of complex bioconjugates, particularly PROTACs. Its well-defined length, flexibility, and hydrophilicity contribute significantly to the desirable physicochemical and pharmacological properties of the final molecule. The successful application of this linker in cell-based assays requires a systematic approach to evaluate the efficacy and mechanism of action of the resulting PROTAC. The protocols and representative data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at developing novel and potent targeted protein degraders. The empirical determination of the optimal linker length, for which a 15-unit PEG chain is a strong candidate, remains a critical step in the rational design of next-generation therapeutics.
Application Notes and Protocols for the Experimental Design of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, leading to the ubiquitination and subsequent degradation of the target protein.[3]
The linker, particularly those containing polyethylene (B3416737) glycol (PEG) chains, is a crucial component of PROTAC design. PEG linkers can enhance solubility and improve pharmacokinetic properties.[2][4] However, their flexibility and hydrophilicity can also impact cell permeability and the geometry of the ternary complex, making empirical evaluation essential.[4][5]
These application notes provide a comprehensive guide to the experimental design and evaluation of PROTACs featuring PEG linkers, offering detailed protocols for key assays.
Signaling Pathway of PROTAC Action
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein and an E3 ubiquitin ligase into close proximity.[1] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.[1]
Experimental Workflow
A systematic approach is crucial for the evaluation of novel PROTACs. The following workflow outlines the key stages, from initial screening to lead validation.
Key Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex is the initiating event in PROTAC-mediated degradation.[3] Various biophysical assays can be employed to characterize the formation and stability of this complex.[3]
a. Time-Resolved Fluorescence Energy Transfer (TR-FRET)
-
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when brought close together by the formation of the ternary complex.[3]
-
Protocol:
-
Reagents: Tagged POI (e.g., His-tag), tagged E3 ligase (e.g., FLAG-tag), PROTAC, TR-FRET donor (e.g., anti-His-Tb), and acceptor (e.g., anti-FLAG-d2).
-
Incubate the POI, E3 ligase, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Add the TR-FRET antibody pair.
-
Incubate to allow for complex formation and antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve indicates ternary complex formation, with the peak representing maximal formation. The decrease at higher concentrations is known as the "hook effect".[3][6]
-
b. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding of analytes in solution to a ligand immobilized on a sensor chip in real-time.
-
Protocol:
-
Immobilize either the POI or the E3 ligase onto an SPR sensor chip.
-
Inject the PROTAC over the surface to measure binary binding affinity.
-
To assess ternary complex formation, inject the third component (either POI or E3 ligase) in the presence of a saturating concentration of the PROTAC.
-
Data Analysis: Analyze the sensorgrams to determine association and dissociation rate constants (ka, kd) and the equilibrium dissociation constant (KD). An increase in the binding response upon injection of the third component confirms ternary complex formation.
-
| Assay | Advantages | Disadvantages |
| TR-FRET | High-throughput, homogeneous format.[3] | Requires labeled proteins or antibodies.[3] |
| SPR | Provides kinetic data (on/off rates), label-free. | Lower throughput, requires specialized equipment. |
| ITC | Provides thermodynamic data, label-free.[7] | Low throughput, requires large amounts of protein.[7] |
| NanoBRET | Can be performed in live cells.[8] | Requires genetic modification of cells. |
Determination of Degradation Potency (DC50) and Efficacy (Dmax)
The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[9]
a. Western Blotting
-
Principle: A widely used method to quantify the levels of a specific protein in a complex mixture.
-
Protocol:
-
Cell Culture and Treatment: Seed cells and allow them to attach. Treat with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the POI, followed by a secondary antibody. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the POI band intensity to the loading control.
-
Data Analysis: Calculate the percentage of remaining protein relative to the vehicle control. Plot this against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
-
b. High-Throughput Methods
For screening larger numbers of PROTACs, several high-throughput methods are available, such as In-Cell Westerns, ELISA, and reporter-based assays (e.g., HiBiT).[10]
| Parameter | Definition | Significance |
| DC50 | The concentration of PROTAC for 50% maximal degradation.[9] | A measure of the PROTAC's potency. |
| Dmax | The maximum percentage of protein degradation.[9] | A measure of the PROTAC's efficacy. |
Cellular Permeability Assays
Due to their high molecular weight, assessing the ability of PROTACs to cross the cell membrane is crucial.[4] PEG linkers, while often improving solubility, can present a challenge to passive diffusion, although their flexibility may allow for conformations that facilitate membrane traversal.[4]
a. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: A cell-free assay that measures passive diffusion across a synthetic membrane coated with lipids.[4]
-
Protocol:
-
Prepare a donor plate with the PROTAC solution and an acceptor plate with buffer.
-
The two plates are separated by a filter plate coated with a lipid-oil mixture.
-
Incubate to allow the PROTAC to diffuse from the donor to the acceptor compartment.
-
Measure the concentration of the PROTAC in both compartments using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe).
-
b. Caco-2 Permeability Assay
-
Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the human intestinal epithelium, to assess both passive and active transport.[11]
-
Protocol:
-
Culture Caco-2 cells on a permeable filter support until a confluent monolayer is formed.
-
Add the PROTAC to the apical (top) side and measure its appearance on the basolateral (bottom) side over time (and vice versa).
-
Quantify the PROTAC concentration in both compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
-
| Assay | Advantages | Disadvantages |
| PAMPA | High-throughput, low cost, measures passive diffusion only.[4][11] | Does not account for active transport or efflux.[12] |
| Caco-2 | Considered the gold standard for predicting in vivo absorption, accounts for active transport and efflux.[11] | Lower throughput, more complex and expensive.[12] |
| Cellular Uptake | Directly measures intracellular accumulation.[4] | Requires sensitive analytical methods like LC-MS/MS.[4] |
Degradation Kinetics
Understanding how quickly a PROTAC degrades its target and for how long is essential.[13]
-
Principle: Time-course experiments are performed to measure the rate of degradation and the duration of the effect.[14]
-
Protocol:
-
Treat cells with a fixed concentration of the PROTAC.
-
Collect cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quantify the remaining POI at each time point using Western blotting or a similar method.
-
Data Analysis: Plot the percentage of remaining protein against time to determine the degradation rate constant (kdeg) and the time to reach Dmax.[14][15]
-
Off-Target and Selectivity Profiling
It is critical to ensure that the PROTAC is selectively degrading the intended target without affecting other proteins.[16]
-
Principle: Global proteomics using mass spectrometry is the most comprehensive method for identifying off-target degradation.[16]
-
Protocol:
-
Treat cells with the PROTAC or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixture using LC-MS/MS.
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins. Compare the protein abundance between PROTAC-treated and control samples to identify any proteins that are significantly downregulated besides the intended target.[17]
-
-
Validation: Potential off-targets identified by proteomics should be validated using an orthogonal method, such as Western blotting.[17]
Conclusion
The experimental design for PROTACs with PEG linkers requires a multi-faceted approach to thoroughly characterize their biochemical and cellular activity. The protocols outlined in these application notes provide a robust framework for assessing ternary complex formation, degradation potency and efficacy, cellular permeability, degradation kinetics, and selectivity. By systematically evaluating these parameters, researchers can effectively optimize the design of PROTACs to develop potent and selective next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-NH-PEG15-C2-acid in Targeted Small Molecule Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of small molecule therapeutics offers the potential to enhance efficacy while minimizing off-target toxicity. A critical component in many targeted drug delivery systems is the linker that connects the therapeutic payload to a targeting moiety.[1] Boc-NH-PEG15-C2-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This heterobifunctional linker features a carboxylic acid group for conjugation to amine-containing molecules and a tert-butyloxycarbonyl (Boc)-protected amine, which provides an orthogonal handle for subsequent modifications after deprotection.[2][3]
The 15-unit PEG chain imparts several favorable properties to the resulting conjugate, including increased hydrophilicity, improved stability, and a longer circulation half-life, which can enhance the pharmacokinetic profile of the delivered therapeutic.[4][5] These characteristics make this compound an ideal choice for the development of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7][8]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C38H75NO19 |
| Molecular Weight | 850.01 g/mol |
| Appearance | White to off-white solid or semi-solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM) and water |
| Purity | ≥95% |
| Storage Conditions | Store at -20°C in a dry, dark place. The compound is moisture-sensitive. |
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic small molecule to a monoclonal antibody, enabling targeted delivery to cancer cells.[7][9]
-
PROTACs: this compound can serve as the linker to connect a target protein ligand and an E3 ligase ligand, facilitating targeted protein degradation.[6][8]
-
Peptide and Small Molecule Conjugation: The linker can be used to modify peptides and other small molecules to improve their pharmacokinetic and pharmacodynamic properties.[6]
-
Surface Functionalization: The carboxylic acid can be used to immobilize biomolecules onto amine-functionalized surfaces for various applications, including biosensors.[6]
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization may be required for specific small molecules and targeting moieties.
Protocol 1: Conjugation of this compound to an Amine-Containing Small Molecule
This protocol describes the activation of the carboxylic acid group of the linker and its subsequent conjugation to a primary amine on a small molecule drug.
Materials:
-
This compound
-
Amine-containing small molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[10]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[11]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5[12]
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxyl Group:
-
Conjugation to Amine-Containing Small Molecule:
-
Dissolve the amine-containing small molecule in Coupling Buffer.
-
Immediately add the freshly prepared activated PEG linker solution to the small molecule solution. A 2 to 10-fold molar excess of the activated linker is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using an appropriate method such as reversed-phase HPLC or silica (B1680970) gel chromatography to remove unreacted reagents and byproducts.
-
Quantitative Data Summary for Conjugation
| Parameter | Typical Value Range | Analytical Method |
| Molar Excess of EDC/NHS | 1.5 - 5 fold | - |
| Molar Excess of Activated Linker | 2 - 10 fold | - |
| Reaction pH (Activation) | 4.5 - 6.0 | pH meter |
| Reaction pH (Conjugation) | 7.2 - 8.0 | pH meter |
| Reaction Time | 2 - 16 hours | HPLC, LC-MS |
| Yield | 40 - 70% | HPLC |
| Purity | >95% | HPLC, LC-MS |
Note: These values are illustrative and should be optimized for each specific reaction.
Protocol 2: Boc Deprotection of the PEG-Small Molecule Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation to a targeting moiety.
Materials:
-
Boc-protected PEG-small molecule conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[14]
-
Neutralization Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation:
-
Ensure the Boc-protected conjugate is dry (lyophilized if necessary).
-
Dissolve the conjugate in anhydrous DCM.
-
-
Deprotection Reaction:
-
Work-up and Neutralization:
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of an appropriate solvent and neutralize with the Neutralization Buffer.
-
-
Purification:
-
Purify the deprotected conjugate using a suitable method to remove salts and any remaining impurities.
-
Quantitative Data Summary for Boc Deprotection
| Parameter | Typical Value Range | Analytical Method |
| TFA Concentration | 20 - 50% (v/v) in DCM | - |
| Reaction Time | 30 - 120 minutes | LC-MS, TLC |
| Yield | >95% | HPLC, LC-MS |
| Purity | >98% | HPLC, LC-MS |
Note: These values are illustrative and should be optimized for each specific reaction.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with Boc-NH-PEG15-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-C2-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This heterobifunctional linker features a terminal carboxylic acid and a Boc-protected amine, connected by a 15-unit PEG chain. This structure allows for a controlled, two-step conjugation strategy, making it an invaluable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated therapeutics.
The 15-unit PEG spacer imparts significant hydrophilicity to the resulting conjugate, which can enhance solubility, reduce aggregation, and improve pharmacokinetic properties.[1] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues of proteins, while the Boc-protected amine provides an orthogonal reactive site that can be deprotected for subsequent conjugation to another molecule.[2]
These application notes provide detailed protocols for the use of this compound in bioconjugation, including the activation of the carboxylic acid, deprotection of the Boc group, and conjugation to biomolecules.
Core Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, facilitating targeted delivery to cancer cells.
-
PEGylation of Proteins and Peptides: The hydrophilic PEG chain can increase the hydrodynamic size of therapeutic proteins or peptides, extending their circulation half-life and reducing immunogenicity.[3]
-
PROTACs (Proteolysis Targeting Chimeras): The bifunctional nature of the linker is ideal for synthesizing PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase for degradation.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~850 g/mol |
| Purity | >95% |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
| Storage Conditions | -20°C, desiccated, protected from light |
Table 2: Representative Reaction Conditions for Bioconjugation
| Step | Reagents | Solvent | Temperature | Time | Molar Excess (Linker:Biomolecule) |
| Carboxylic Acid Activation | EDC, NHS (or sulfo-NHS) | MES buffer, pH 4.5-6.0 or anhydrous DMF/DMSO | Room Temperature | 15-60 min | 5-20 fold (EDC/NHS to linker) |
| Amine Coupling | Activated Linker, Amine-containing molecule | PBS, pH 7.2-8.0 or anhydrous DMF/DMSO with base | Room Temperature or 4°C | 1-4 h or overnight | 10-50 fold (linker to protein) |
| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30-120 min | N/A |
Table 3: Impact of PEGylation on Pharmacokinetics (Illustrative Examples)
| Molecule | Modification | Half-life (t½) | Relative Increase in Half-life |
| Interferon-α2a | None | ~5 hours | 1x |
| Peginterferon alfa-2a (40 kDa PEG) | PEGylated | ~80 hours | ~16x |
| G-CSF | None | ~3.5 hours | 1x |
| Pegfilgrastim (20 kDa PEG) | PEGylated | ~42 hours | ~12x |
Note: Data is illustrative and the actual pharmacokinetic profile will depend on the specific protein, PEG linker length, and other factors.[1][3]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Primary Amine (e.g., Antibody)
This protocol describes the activation of the carboxylic acid terminus of the linker using EDC/NHS chemistry and subsequent conjugation to primary amines on a protein, such as an antibody.
Materials:
-
This compound
-
Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a solution of the antibody in Coupling Buffer at a concentration of 2-10 mg/mL.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS/sulfo-NHS in Activation Buffer or anhydrous DMF/DMSO.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add a 1.5-fold molar excess of NHS/sulfo-NHS followed by a 1.2-fold molar excess of EDC relative to the linker.[2]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated linker solution to the antibody solution. A 10- to 50-fold molar excess of the linker to the antibody is a common starting point for optimization.[4]
-
The final concentration of the organic solvent (if used) should not exceed 10% of the total reaction volume to avoid protein denaturation.[4]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[4]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS esters.
-
Purify the conjugate using a desalting column or dialysis to remove excess linker and byproducts.
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected PEGylated conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation:
-
If the Boc-protected conjugate is in an aqueous buffer, lyophilize it to dryness.
-
Dissolve the dried conjugate in anhydrous DCM.
-
-
Deprotection Reaction:
-
Work-up and Purification:
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
Resuspend the deprotected conjugate in a suitable buffer.
-
Purify the deprotected conjugate using a desalting column or dialysis to remove residual TFA.
-
Mandatory Visualization
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 antibody-drug conjugate (ADC).[5]
References
- 1. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Labeling with Boc-NH-PEG15-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-C2-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker designed for the advanced bioconjugation of antibodies and other proteins. This heterobifunctional linker features a terminal carboxylic acid for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on an antibody and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, latent reactive site that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation steps, such as the attachment of a drug payload, a fluorescent dye, or a biotin (B1667282) molecule.[1]
The 15-unit PEG spacer enhances the solubility and stability of the resulting antibody conjugate in aqueous environments, potentially reducing aggregation and immunogenicity.[2] The defined length of the PEG chain allows for precise control over the distance between the antibody and the conjugated molecule, which is critical in applications like antibody-drug conjugates (ADCs) and targeted drug delivery systems.[3][4]
These application notes provide detailed protocols for the conjugation of this compound to an antibody, characterization of the conjugate, and a representative downstream application.
Data Presentation
The efficiency of antibody labeling with this compound can be optimized by varying reaction conditions. The following tables summarize representative quantitative data for key aspects of the process.
Table 1: Optimization of EDC/NHS Activation and Antibody Conjugation
| Parameter | Range | Recommendation | Rationale |
| Linker:EDC:NHS Molar Ratio | 1:1:1 to 1:5:5 | 1:1.5:1.2 | Ensures efficient activation of the carboxylic acid while minimizing excess reagents.[3] |
| Linker:Antibody Molar Ratio | 5:1 to 50:1 | 20:1 | A higher molar excess drives the reaction to achieve a desired degree of labeling. This needs to be optimized for each specific antibody. |
| Reaction pH (Activation) | 4.5 - 6.0 | 6.0 | Optimal pH for EDC/NHS chemistry to form the NHS ester.[3] |
| Reaction pH (Conjugation) | 7.2 - 8.0 | 7.4 | Efficient reaction of the NHS ester with primary amines on the antibody.[5] |
| Reaction Time (Activation) | 15 - 60 min | 30 min | Sufficient time for the formation of the amine-reactive NHS ester.[5] |
| Reaction Time (Conjugation) | 1 - 4 hours (RT) or overnight (4°C) | 2 hours at RT | Balances conjugation efficiency with potential antibody degradation at room temperature. |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine | 50 mM final concentration | Terminates the reaction by consuming unreacted NHS esters.[5] |
Table 2: Characterization of PEGylated Antibody
| Analytical Method | Parameter Measured | Typical Result |
| Size Exclusion Chromatography (SEC-HPLC) | Purity and Aggregation | Monomeric peak >95%, minimal aggregation.[6][7] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Separation of species with different numbers of attached PEG linkers.[8] |
| Mass Spectrometry (LC-MS) | Molecular Weight, Degree of Labeling | Confirms the covalent attachment of the PEG linker and determines the number of linkers per antibody.[9] |
| SDS-PAGE | Apparent Molecular Weight | Increase in apparent molecular weight compared to the unlabeled antibody.[10] |
| ELISA | Antigen Binding Affinity | Maintained or slightly reduced binding affinity compared to the unlabeled antibody.[10][11] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of the linker to make it reactive towards primary amines.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
In a reaction tube, combine the this compound solution with EDC and NHS at a molar ratio of 1:1.5:1.2 (linker:EDC:NHS).[3]
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.[5]
-
The activated linker is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Activated Linker to Antibody
This protocol details the reaction between the activated PEG linker and the primary amines of the antibody.
Materials:
-
Activated this compound (from Protocol 1)
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system for purification.
Procedure:
-
Add a 20-fold molar excess of the activated this compound solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
To stop the conjugation reaction, add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.[5]
-
Purify the PEGylated antibody using a desalting column or a pre-packed SEC column suitable for antibody purification to remove unreacted PEG linker and other small molecules.[5]
Protocol 3: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Purified Boc-NH-PEG-Antibody conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dialysis or buffer exchange system
Procedure:
-
Lyophilize the purified Boc-NH-PEG-Antibody conjugate to remove the aqueous buffer.
-
Resuspend the lyophilized conjugate in a solution of 20-50% TFA in anhydrous DCM.[1]
-
Incubate the reaction at room temperature for 30-60 minutes.[1]
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Redissolve the deprotected antibody-PEG-NH₂ conjugate in a suitable buffer and immediately purify by dialysis or buffer exchange to remove residual TFA.[1]
Protocol 4: Downstream Application - ELISA
This protocol outlines a general procedure for using the PEGylated antibody in an Enzyme-Linked Immunosorbent Assay (ELISA) to assess its binding activity.
Materials:
-
PEGylated antibody
-
Unlabeled antibody (as a control)
-
Antigen-coated ELISA plate
-
Blocking buffer (e.g., 5% skim milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Block the antigen-coated ELISA plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the PEGylated antibody and the unlabeled control antibody in blocking buffer.
-
Add the antibody dilutions to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Compare the binding curves of the PEGylated and unlabeled antibodies to determine any change in binding affinity.[10][11]
Visualizations
Caption: Workflow for antibody labeling and downstream ELISA application.
Caption: General mechanism of action for a PEGylated ADC.[]
Caption: STING pathway activation enhanced by a PEGylated antibody.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of a Fluorescent Probe using Boc-NH-PEG15-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted fluorescent probes is a cornerstone of modern molecular biology and drug discovery, enabling the visualization and tracking of specific biomolecules in complex biological systems. The performance of these probes is critically dependent on the linker connecting the fluorophore to the targeting moiety. Polyethylene glycol (PEG) linkers, such as Boc-NH-PEG15-C2-acid, offer significant advantages in probe design. The PEG moiety enhances hydrophilicity and solubility, reduces non-specific binding, and provides a flexible spacer to minimize steric hindrance between the fluorophore and the targeting ligand.[1][2]
This document provides detailed protocols for the synthesis of a versatile, amine-reactive fluorescent probe utilizing the heterobifunctional linker, this compound. The synthesis involves a two-step process: first, the conjugation of the linker's carboxylic acid to an amine-containing fluorophore, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group to yield a primary amine. This terminal amine can then be conjugated to a variety of targeting molecules, such as proteins, antibodies, or small molecules.
Synthesis Workflow
The overall synthetic strategy involves the activation of the carboxylic acid on the this compound linker, followed by coupling to an amine-functionalized fluorophore. The final step is the removal of the Boc protecting group to expose a primary amine, which is then ready for conjugation to a targeting biomolecule.
Experimental Protocols
Protocol 1: Synthesis of Amine-Reactive Fluorescent Probe
This protocol details the synthesis of H2N-PEG15-C2-Fluorophore from this compound.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-functionalized fluorophore (e.g., Alexa Fluor™ 488 cadaverine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the activation can be monitored by TLC or LC-MS.
-
-
Conjugation to Amine-Fluorophore:
-
In a separate vial, dissolve the amine-functionalized fluorophore (1 equivalent) in anhydrous DMF.
-
Add the activated Boc-NH-PEG15-C2-NHS ester solution dropwise to the fluorophore solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction overnight at room temperature, protected from light.
-
-
Purification of Boc-NH-PEG15-C2-Fluorophore:
-
Purify the reaction mixture by RP-HPLC to isolate the Boc-protected probe.
-
Confirm the identity of the product by mass spectrometry.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-NH-PEG15-C2-Fluorophore in anhydrous DCM.[3]
-
Add an equal volume of TFA to the solution.[3]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[3]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting crude product is the TFA salt of the deprotected amine.[4]
-
-
Final Purification:
-
Purify the deprotected probe by RP-HPLC to obtain the final H2N-PEG15-C2-Fluorophore.
-
Characterize the final product by mass spectrometry and determine its concentration using UV-Vis spectroscopy.
-
Protocol 2: Conjugation to a Targeting Protein
This protocol describes the conjugation of the amine-reactive fluorescent probe to a targeting protein (e.g., an antibody) via its carboxyl groups.
Materials:
-
H2N-PEG15-C2-Fluorophore (from Protocol 1)
-
Targeting protein with available carboxyl groups
-
EDC and NHS
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Protein Activation:
-
Dissolve the targeting protein in activation buffer.
-
Add EDC (10-20 fold molar excess) and NHS (10-20 fold molar excess) to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Immediately after activation, exchange the buffer of the activated protein to coupling buffer using a desalting column to remove excess EDC and NHS.
-
Add the H2N-PEG15-C2-Fluorophore (5-20 fold molar excess) to the activated protein solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Purify the fluorescently labeled protein from unreacted probe using a size-exclusion chromatography column.[]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the excitation maximum of the fluorophore and at 280 nm for the protein concentration.[1]
-
Quantitative Data Summary
Disclaimer: The following data are representative and based on typical results for similar PEGylated fluorescent probes. Actual results may vary depending on the specific fluorophore and targeting moiety used.
Table 1: Summary of Reaction Conditions
| Step | Reagents | Solvent | Time | Temperature |
| Acid Activation | EDC, NHS | Anhydrous DMF | 4-6 hours | Room Temp |
| Fluorophore Conjugation | Amine-Fluorophore, TEA | Anhydrous DMF | Overnight | Room Temp |
| Boc Deprotection | TFA | Anhydrous DCM | 1-2 hours | Room Temp |
| Protein Conjugation | EDC, NHS | MES buffer, then PBS | 2 hours | Room Temp |
Table 2: Typical Characteristics of the Final Fluorescent Probe
| Parameter | Value | Method |
| Purity | >95% | RP-HPLC |
| Identity | Confirmed | Mass Spectrometry |
| Excitation Maxima (λex) | 495 nm | Spectroscopy |
| Emission Maxima (λem) | 519 nm | Spectroscopy |
| Quantum Yield (Φ) | ~0.9* | Comparative Method |
| Degree of Labeling (DOL) | 2-5 | UV-Vis Spectroscopy |
*Based on conjugation to a fluorescein-type dye.
Application Example: Cellular Imaging
Fluorescent probes synthesized using this methodology can be employed for various cellular imaging applications. For instance, an antibody conjugated to the H2N-PEG15-C2-Fluorophore can be used to label specific cell surface receptors for visualization by fluorescence microscopy.
Conclusion
The use of this compound provides a robust and versatile platform for the synthesis of custom fluorescent probes. The protocols outlined in this document offer a clear pathway for the creation of high-performance probes for a wide range of applications in research and drug development. The inclusion of the PEG linker is a key design feature that enhances the properties of the final conjugate, leading to improved performance in biological assays.[1][6]
References
Application Notes and Protocols for Boc-NH-PEG15-C2-acid Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-C2-acid is a heterobifunctional linker commonly utilized in the synthesis of complex biomolecules and therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The molecule features a Boc-protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. The PEG spacer enhances solubility and provides conformational flexibility to the linked molecules. Proper preparation of a stock solution is the first critical step for its successful application in research and development.
This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.
Product Information and Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Notes |
| Molecular Weight (MW) | ~838.0 g/mol | The exact molecular weight may vary slightly between batches. Refer to the manufacturer's certificate of analysis for the precise value. |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF) | Anhydrous, high-purity solvents are recommended to prevent degradation of the compound. |
| Recommended Storage | -20°C, desiccated | Protect from moisture and light. When stored as a solid, it is stable for an extended period under these conditions. |
| Stock Solution Storage | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a stock solution of this compound. It is recommended to start with a concentration of 10-50 mM, as the exact solubility in a specific solvent may not be readily available.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound into the tube. Record the exact mass.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO or DMF to the tube containing the solid. For example, to prepare a 10 mM stock solution, use the following formula:
Volume of Solvent (L) = Mass of Compound (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Quality Control
It is good laboratory practice to verify the concentration and purity of the prepared stock solution, especially if it is to be used in sensitive downstream applications. This can be achieved using techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the identity and purity of the compound in solution.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To verify the chemical structure and assess for the presence of impurities.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Application Notes and Protocols for Scaling Up Reactions with Boc-NH-PEG15-C2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the chemical modification of Boc-NH-PEG15-C2-acid , a heterobifunctional linker commonly employed in bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The molecule features a tert-butyloxycarbonyl (Boc)-protected amine, a polyethylene (B3416737) glycol (PEG) spacer of 15 ethylene (B1197577) glycol units, and a terminal carboxylic acid, offering a versatile platform for sequential conjugation chemistries.
Core Applications
The unique structure of this compound allows for a two-stage conjugation strategy. The terminal carboxylic acid can be activated for coupling with amine-containing molecules. Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal a primary amine, which is then available for reaction with a second molecule. The hydrophilic PEG15 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] This linker is particularly valuable in the synthesis of PROTACs, where it can connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[3]
Chemical Properties
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable amine protecting group that is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[4] This allows for the selective deprotection of the amine without affecting other functional groups, enabling a sequential conjugation strategy.[1][2]
-
PEG15 Spacer: The polyethylene glycol spacer, composed of 15 repeating ethylene glycol units, imparts hydrophilicity to the molecule and any resulting conjugates. This can improve solubility in aqueous buffers, reduce aggregation, and potentially decrease immunogenicity.[1][2]
-
Terminal Carboxylic Acid: The C2-acid (propionic acid) terminus can be activated to react with primary amines, forming stable amide bonds.[5] Common activation methods include the use of carbodiimides like EDC in conjunction with N-hydroxysuccinimide (NHS).[6]
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/NHS Activation
This protocol describes the activation of the terminal carboxylic acid of this compound and subsequent coupling to an amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0[7]
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.0-8.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10-50 mM).
-
Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Amide Coupling:
-
Add the activated Boc-NH-PEG15-NHS ester solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker over the amine is a common starting point for optimization.[7]
-
Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[7]
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as SEC to remove excess linker and byproducts, or preparative HPLC for small molecule conjugates.
-
Protocol 2: Esterification of the Terminal Carboxylic Acid
This protocol outlines two common methods for the esterification of the carboxylic acid moiety of this compound with an alcohol.
This method is suitable for a wide range of alcohols and is performed under mild, neutral conditions.[6][8]
Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve this compound (1 equivalent) and the alcohol (1.2-1.5 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or DIC (1.1 equivalents) to the cooled solution.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) or diisopropylurea byproduct.
-
Wash the filtrate with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This reaction is particularly useful for secondary alcohols and proceeds with inversion of stereochemistry.[7][9]
Materials:
-
This compound
-
Alcohol
-
Triphenylphosphine (B44618) (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or DCM
Procedure:
-
Dissolve this compound (1.5 equivalents), the alcohol (1 equivalent), and PPh3 (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Protocol 3: Boc Deprotection of the Terminal Amine
This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEG conjugate (from Protocol 1 or 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (B28343) (for co-evaporation)
-
Saturated aqueous sodium bicarbonate solution (for neutralization)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.[9]
-
-
Deprotection:
-
Slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).
-
If the substrate contains acid-sensitive groups, a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) can be added.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[9]
-
Continue stirring for an additional 1-2 hours, monitoring for completion by TLC or LC-MS.[9]
-
-
Work-up and Isolation:
-
Remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).
-
Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step at least twice to ensure the removal of residual TFA.[8]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the TFA salt in a suitable solvent and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH 7-8).[9]
-
Extract the product into an organic solvent, dry the organic layer, and concentrate.
-
Data Presentation
The following tables summarize representative quantitative data for the reactions described above. Note that optimal conditions and yields will vary depending on the specific substrates used.
Table 1: Representative Conditions for Amide Bond Formation
| Parameter | Condition | Purpose | Expected Outcome | Citation |
| Activation Reagents | EDC (1.5-5 eq.), NHS/Sulfo-NHS (1.5-5 eq.) | Molar equivalents relative to Boc-NH-PEG-COOH | Forms a stable, amine-reactive NHS ester | [6] |
| Activation pH | 4.7 - 6.0 (MES Buffer) | Optimal pH for carbodiimide (B86325) activation | Efficient NHS ester formation | [7] |
| Coupling pH | 7.2 - 8.5 (PBS, Bicarbonate) | Favors nucleophilic attack by the primary amine | High conjugation efficiency | [7] |
| Reaction Time | 1 - 4 hours | Allows for completion of the coupling reaction | >90% conversion | [7] |
| Purity of Conjugate | >95% | Achievable with standard purification techniques | High-purity final product | [6] |
Table 2: Representative Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Expected Outcome | Citation |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | Quantitative deprotection | [10] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. | Effective deprotection, potentially milder for acid-sensitive esters | [9] |
Visualizations
Experimental Workflow for Sequential Conjugation
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. amsbio.com [amsbio.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Troubleshooting & Optimization
troubleshooting low yield in Boc-NH-PEG15-C2-acid reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving Boc-NH-PEG15-C2-acid, with a focus on addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a Boc (tert-butyloxycarbonyl) protected amine on one end, a 15-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. The PEG spacer enhances hydrophilicity and biocompatibility.[1] This structure is valuable in bioconjugation, drug delivery, and for the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras).[1][2] The carboxylic acid can be activated to react with primary amines, and the Boc-protected amine can be deprotected later for subsequent reactions.[1][3]
Q2: What is the most common cause of low yield in reactions with this compound?
Low yield is a frequent issue and can stem from several factors. The most common causes include hydrolysis of the activated carboxylic acid, inefficient activation of the carboxylic acid, and steric hindrance.[4][5][6] Careful control of reaction conditions, particularly pH and moisture, is critical.[4][5]
Q3: How does hydrolysis affect my reaction and how can I minimize it?
Hydrolysis is a reaction where the activated carboxylic acid (e.g., an NHS ester) reacts with water, converting it back to the unreactive carboxylic acid.[4][7] This directly competes with your desired reaction and reduces the yield of your final product.[4] To minimize hydrolysis:
-
Control pH: The rate of hydrolysis increases significantly at higher pH.[4]
-
Use Anhydrous Conditions: Activated PEG esters are sensitive to moisture. It is crucial to use dry solvents and reagents.[5] Before opening, allow reagent vials to warm to room temperature to prevent condensation.[4][8]
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule.[4][6] Amine-free buffers like PBS, MES, or HEPES are recommended.[6][8]
-
Prepare Solutions Fresh: Prepare solutions of the activated PEG ester immediately before use and do not store them.[4]
Q4: What are the optimal pH conditions for coupling this compound to a primary amine?
For EDC/NHS coupling, a two-step pH procedure is often recommended for optimal results.[9][10]
-
Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[3][9][10]
-
Coupling Step: The subsequent reaction of the activated ester with a primary amine is more efficient at a physiological to slightly basic pH, generally between 7.2 and 8.5.[3][6][11]
Q5: What should I do if I suspect steric hindrance is causing low yield?
Steric hindrance occurs when the bulky PEG chain physically blocks the reactive site.[5][8] If you suspect this is an issue:
-
Increase Reaction Time and/or Temperature: Providing more energy and time can help overcome the activation barrier.[12]
-
Use a More Powerful Coupling Agent: Reagents like HATU or HBTU are often more effective than standard carbodiimides (e.g., EDC) for sterically hindered reactions.[5][12]
-
Optimize Spacer Length: In some cases, a longer or shorter PEG spacer might be necessary to properly orient the reacting molecules.
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of this compound.
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of Activated Ester: The activated PEG-acid has reacted with water.[4][7] | - Ensure all solvents and reagents are anhydrous.[5] - Use fresh, high-quality EDC and NHS; allow vials to equilibrate to room temperature before opening to prevent moisture condensation.[6][8] - Perform the reaction in an amine-free buffer (e.g., PBS, HEPES, MES).[6][8] - Minimize the time the activated linker is in an aqueous buffer before adding the amine.[13] |
| Inefficient Carboxylic Acid Activation: The coupling reagents are not working effectively. | - Use a sufficient molar excess of EDC and NHS (e.g., 2- to 10-fold excess of EDC, 1.25- to 2.5-fold excess of NHS over EDC).[6][10] - Ensure the activation step is performed at the optimal pH of 4.5-6.0.[9][10] - If steric hindrance is a factor, switch to a more potent activating agent like HATU or HBTU.[5][12] | |
| Suboptimal pH for Coupling: The pH of the reaction mixture is not ideal for the amine reaction. | - After the activation step, adjust the pH to 7.2-8.5 for the coupling reaction with the primary amine.[3][6] | |
| Presence of Competing Nucleophiles: Other molecules in the reaction mixture are reacting with the activated PEG. | - Avoid buffers containing primary amines like Tris or glycine.[4][6] | |
| Multiple PEGylated Species | Over-PEGylation: Multiple PEG linkers have attached to a single molecule. | - Optimize the molar ratio of the PEG linker to the target molecule. A common starting point is a 5-20 fold molar excess of the PEG reagent.[4] |
| Non-specific Conjugation: The PEG linker has attached to an unintended site. | - Control the pH of the reaction, as the reactivity of different nucleophilic groups is pH-dependent.[1] | |
| Incomplete Boc Deprotection (Post-Coupling) | Insufficient Acid Strength or Reaction Time: The Boc group is not fully removed. | - Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid system like 4M HCl in 1,4-dioxane.[12] - Extend the reaction time and monitor by TLC or LC-MS.[12] |
| Side Reactions During Deprotection: The tert-butyl cation generated is reacting with your product. | - Use scavengers, such as triisopropylsilane (B1312306) (TIS) or water, in the deprotection cocktail to trap the tert-butyl cation.[1][14] |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine in an Aqueous System
This protocol is a general guideline for coupling to a water-soluble amine-containing molecule, such as a protein.
Materials:
-
This compound
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0[10]
-
Amine-containing molecule
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[15]
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening. Prepare stock solutions of EDC and NHS in the Activation Buffer immediately before use, as they are not stable in solution.[10]
-
Activation of this compound:
-
Coupling to the Amine-Containing Molecule:
-
Quenching the Reaction (Optional):
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3]
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group after the coupling reaction.
Materials:
-
Boc-protected conjugate
-
Deprotection Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) (common cocktail, may need optimization)[1]
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
Procedure:
-
Preparation: Dissolve the Boc-protected compound in a minimal amount of an appropriate solvent like DCM.
-
Deprotection:
-
Add the deprotection cocktail to the dissolved compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
The crude product can then be purified by standard methods such as preparative HPLC or crystallization.
-
Visualizations
Caption: A typical experimental workflow for EDC/NHS mediated coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
common side reactions with Boc-NH-PEG15-C2-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-NH-PEG15-C2-acid in their experiments. The information provided addresses common challenges and side reactions to ensure successful conjugation and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker. It features a Boc (tert-butyloxycarbonyl) protected amine on one end and a terminal carboxylic acid on the other, separated by a 15-unit PEG chain and an ethyl C2 spacer. The long, hydrophilic PEG chain enhances solubility in aqueous media. Its primary applications are in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a protein-targeting ligand to an E3 ligase ligand.
Q2: What are the most common side reactions associated with the use of this linker?
The most common side reactions can be categorized by the reactive group involved:
-
Boc-Protected Amine (Deprotection Step):
-
Incomplete Deprotection: Failure to completely remove the Boc group, resulting in a mixture of protected and deprotected linker.[1]
-
tert-Butylation: The reactive tert-butyl cation generated during acidic deprotection can alkylate nucleophilic residues (e.g., tryptophan, methionine) on the target molecule, leading to a mass increase of 56 Da.[1][2]
-
-
Carboxylic Acid (Activation and Coupling Step):
-
Hydrolysis of Activated Ester: The activated intermediate (e.g., an NHS ester) is susceptible to hydrolysis, which regenerates the carboxylic acid and reduces coupling efficiency.[1][3]
-
N-acylurea Formation: A common side reaction when using carbodiimide (B86325) activators like EDC, leading to an inactive byproduct.[1][3]
-
-
PEG Linker:
-
Oxidative Degradation: While generally stable, the PEG chain can undergo slow oxidative degradation upon prolonged exposure to heat, light, and transition metal ions.[4]
-
Q3: How should I store and handle this compound?
For optimal stability, the following storage conditions are recommended:
| Storage Duration | Temperature | Conditions |
| Long-term | -20°C | Dry, dark environment in a tightly sealed container.[5] |
| Short-term | 0 - 4°C | For a period of days to weeks.[5] |
Handling Best Practices:
-
Equilibrate the reagent to room temperature before opening to prevent moisture condensation.[4]
-
For stock solutions, use an anhydrous solvent such as DMSO or DMF and store at -20°C or -80°C.[4]
-
Avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: Incomplete or Failed Boc Deprotection
Symptom: LC-MS or NMR analysis shows a significant amount of starting material remaining after the deprotection step.[4]
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | The Boc group is cleaved by acidolysis. Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or use a stronger acid system like 4M HCl in 1,4-dioxane.[1][4] |
| Inadequate Reaction Time/Temperature | Deprotection is a kinetic process. Extend the reaction time and monitor progress. Gentle heating (e.g., to 40°C) may be required, but use caution to avoid potential side reactions.[2][4] |
| Steric Hindrance | The long PEG15 chain can sterically hinder the acid's approach. Using a stronger acid or allowing for a longer reaction time can help overcome this.[1][4] |
| Poor Solubility | Ensure the Boc-protected compound is fully dissolved in the reaction solvent. Dichloromethane (B109758) (DCM) is a common choice for TFA-mediated deprotection.[1][4] |
Issue 2: Side Reactions During Boc Deprotection
Symptom: Unexpected masses are observed in the LC-MS analysis, such as the addition of 56 Da (tert-butylation).[2]
| Potential Cause | Recommended Solution |
| Alkylation by tert-butyl Cation | The tert-butyl cation generated during deprotection can alkylate sensitive residues.[2][6] The most effective solution is to include "scavengers" in the deprotection cocktail to trap the cation.[2][6] Common scavengers include triisopropylsilane (B1312306) (TIS) and water (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).[6] |
| Trifluoroacetylation | When using TFA, the newly deprotected amine can be acylated by a trifluoroacetyl group.[3] This is more likely with prolonged reaction times. Ensure the reaction is stopped once deprotection is complete. A basic work-up may reverse this side reaction.[3] |
Issue 3: Low Yield During Carboxylic Acid Coupling
Symptom: Low yield of the desired amide-linked product, with starting materials remaining.[1]
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated Ester | The NHS-activated ester is susceptible to hydrolysis.[1][3] Perform the activation and coupling steps in anhydrous solvents (e.g., DMF, DMSO) and use the activated linker promptly. The coupling reaction with amines is most efficient at pH 7.2-8.5.[1][3] |
| Formation of N-acylurea Byproduct | This is a side reaction of the EDC-activated intermediate.[1] The addition of NHS or Sulfo-NHS converts the unstable O-acylisourea intermediate to a more stable and reactive NHS ester, minimizing this byproduct.[3] |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris) will compete in the reaction.[1] Use non-nucleophilic buffers such as phosphate (B84403) buffer (PBS) or HEPES for the coupling step.[1] |
| Inefficient Activation | Ensure that coupling reagents like EDC and NHS are high-quality and have been stored correctly (desiccated at -20°C).[3] Use a slight excess of the activating agents. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.[1]
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to tert-butylation, include scavengers like triisopropylsilane (TIS) and water.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[1] The resulting amine can be used in the next step, often after co-evaporation with toluene (B28343) to remove residual TFA.
Protocol 2: EDC/NHS Activation and Amine Coupling
-
Dissolution: Dissolve the deprotected this compound (now H2N-PEG15-C2-acid) in an anhydrous solvent like DMF or DMSO.
-
Activation: Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Stir at room temperature for 1-2 hours to form the NHS ester. The activation step is most efficient at a slightly acidic pH (4.5-6.0).[3]
-
Coupling: Add the amine-containing target molecule to the solution of the activated PEG linker. Adjust the pH to 7.2-8.5 using a non-nucleophilic base like diisopropylethylamine (DIPEA) to facilitate the coupling reaction.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using appropriate chromatographic techniques, such as reverse-phase HPLC or size-exclusion chromatography.
Visualizations
Caption: General experimental workflow for Boc deprotection and subsequent amine coupling.
Caption: Troubleshooting decision tree for low coupling yield.
References
Technical Support Center: Optimizing Coupling Efficiency of Boc-NH-PEG15-C2-acid
Welcome to the technical support center for the optimization of coupling reactions involving Boc-NH-PEG15-C2-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the coupling of this compound to an amine-containing molecule?
A1: The coupling reaction involves the activation of the terminal carboxylic acid on the this compound to form a more reactive species. This activated intermediate subsequently reacts with a primary or secondary amine on the target molecule to create a stable amide bond, effectively linking the PEG molecule.
Q2: What are the most effective coupling reagents for this type of reaction?
A2: Carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog sulfo-NHS, are widely used for their efficiency in forming stable active esters.[1][2] For more challenging couplings, phosphonium (B103445) salts like PyBOP or uronium/aminium salts such as HATU, HBTU, and HCTU are highly effective alternatives.[1][3][4]
Q3: What is the significance of the Boc protecting group and when is its removal appropriate?
A3: The Boc (tert-butyloxycarbonyl) group serves to protect the terminal amine of the PEG linker. This protection is crucial to prevent the amine from reacting with the activated carboxylic acid of another PEG molecule, which would lead to undesired polymerization.[1] The Boc group is stable during the coupling reaction and is typically removed in a subsequent step using acidic conditions, such as with trifluoroacetic acid (TFA), to expose the amine for further conjugation or modification.[5][6][7][8]
Q4: How can I effectively monitor the progress of my coupling reaction?
A4: The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] By comparing the reaction mixture to the starting materials, you can track the consumption of the reactants and the formation of the desired PEGylated product.
Q5: What are the primary challenges associated with purifying the final PEGylated product?
A5: The purification of PEGylated molecules can be challenging due to the presence of a heterogeneous mixture containing unreacted starting materials, excess PEG reagent, and potentially multi-PEGylated species or positional isomers.[9] Chromatographic techniques are most commonly employed for purification.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Conjugate
Low or no formation of the PEGylated product is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.[10]
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Ensure the activation step is performed at the optimal pH (typically 4.5-6.0 for EDC/NHS). Use fresh, high-quality coupling reagents and consider using a slight excess (1.1-1.5 equivalents).[1][2] |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis, especially at high pH. Prepare the activated PEG reagent immediately before use and work expeditiously.[11] Lowering the pH slightly (e.g., to 7.2-7.5) during the coupling step can help balance amine reactivity with ester stability.[11] |
| Suboptimal pH for Coupling | The coupling of the activated ester to the amine is most efficient at a pH of 7.2-8.5.[10][12] A two-step reaction with pH adjustment after the initial activation is often recommended for optimal results.[1] |
| Degraded Starting Material | Verify the integrity of the this compound and the amine-containing molecule using analytical methods such as NMR or mass spectrometry. Ensure proper storage conditions to prevent degradation.[1] |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target molecule for the activated PEG, significantly reducing the yield. Use non-amine-containing buffers like PBS, MES, or HEPES.[10][11] |
| Suboptimal Molar Ratio | An insufficient excess of the PEG reagent may lead to an incomplete reaction. It is advisable to perform optimization experiments with varying molar ratios of the PEG reagent to the target molecule. A 5- to 50-fold molar excess is a common starting point.[10] |
| Low Reactant Concentration | Slow reaction kinetics can occur at very low concentrations of the reactants. If feasible, increase the concentration of the reactants in the reaction mixture.[10] |
Issue 2: Formation of Multiple PEGylated Species
The presence of multiple PEGylated products can complicate purification and characterization.
| Potential Cause | Recommended Solution |
| Multiple Reactive Sites on Target | If the target molecule has multiple amine groups, multi-PEGylation can occur. To favor mono-PEGylation, reduce the molar excess of the PEG reagent and shorten the reaction time. |
| Positional Isomers | If different amine groups on the target molecule have similar reactivity, a mixture of positional isomers can be formed. Purification techniques like ion-exchange chromatography (IEX) may be required to separate these isomers.[][14] |
Issue 3: Difficulty in Purifying the Final Product
Challenges in purification can lead to product loss and impurities.
| Potential Cause | Recommended Solution |
| Co-elution of Product and Excess PEG | Excess unreacted PEG can be difficult to separate from the PEGylated product, especially with size-exclusion chromatography (SEC). Optimize the molar ratio of reactants to minimize excess PEG. Ion-exchange or reverse-phase chromatography may offer better separation.[][14] |
| Aggregation or Precipitation | The PEGylated product may aggregate or precipitate, particularly at high concentrations. Work at appropriate concentrations and consider the use of additives to improve solubility if necessary. |
| Product Instability | The final conjugate may be unstable under certain purification conditions (e.g., pH, solvent). Ensure that the purification buffers and conditions are compatible with the stability of your molecule. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is designed for coupling this compound to a water-soluble amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Dissolve Reactants:
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activate Carboxylic Acid:
-
Couple to Amine:
-
Immediately add the activated PEG solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction (Optional):
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted active esters. Incubate for 15 minutes.
-
-
Purify Conjugate:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove unreacted reagents and byproducts.[9][]
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected PEG conjugate
-
Deprotection Solution: Trifluoroacetic acid (TFA) in an appropriate solvent (e.g., dichloromethane (B109758) (DCM) or water). A common concentration is 20-50% TFA.[8]
-
Neutralization Buffer: e.g., a solution of a mild base like sodium bicarbonate.
Procedure:
-
Dissolve Conjugate: Dissolve the Boc-protected conjugate in the chosen solvent.
-
Add Deprotection Solution: Add the TFA-containing deprotection solution to the dissolved conjugate.
-
Incubate: Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by LC-MS to ensure complete deprotection.[5]
-
Remove TFA: Evaporate the solvent and excess TFA under reduced pressure.
-
Neutralize and Purify: Dissolve the residue in a suitable buffer and neutralize if necessary. Purify the deprotected conjugate using an appropriate chromatographic method to remove any byproducts.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Boc-NH-PEG15-C2-acid Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-NH-PEG15-C2-acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve complete and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of PEGylated compounds?
Incomplete Boc deprotection of PEGylated compounds like this compound can stem from several factors:
-
Insufficient Acid Concentration or Reaction Time: The most frequent cause is an inadequate concentration of the acidic reagent, such as trifluoroacetic acid (TFA), or an insufficient reaction time.[1][2] The cleavage of the Boc group is an acid-catalyzed process, and its rate can be sensitive to the acid strength.[3][4]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, especially a longer one like PEG15, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][5]
-
Moisture Contamination: Water in the reaction mixture can reduce the effective concentration of the acid, leading to incomplete deprotection.[5] It is crucial to use anhydrous solvents and reagents.
-
Solvent Issues: The choice of solvent is important. While dichloromethane (B109758) (DCM) is commonly used, ensuring the PEGylated compound is fully dissolved is key for a successful reaction.[5]
Q2: How can I monitor the progress of the Boc deprotection reaction?
Regular monitoring is crucial to determine the optimal reaction time and ensure complete deprotection.[6] Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the less polar starting material and the appearance of the more polar deprotected product.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides accurate mass information, confirming the removal of the Boc group (a mass difference of 100.12 amu) and allowing for the quantification of the starting material, product, and any byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons of the Boc group, typically observed around 1.4-1.5 ppm.[7]
Q3: Can the acidic conditions damage other parts of my molecule?
Yes, the acidic conditions required for Boc deprotection can potentially lead to the cleavage of other acid-sensitive functional groups. For instance, ester bonds can be partially cleaved by TFA.[8][9] If your molecule contains other acid-labile groups, you may need to use milder deprotection conditions or consider a different protecting group strategy.
Q4: When should I use scavengers during Boc deprotection?
The deprotection of the Boc group generates a reactive tert-butyl cation.[4][10] This cation can lead to side reactions, particularly with sensitive amino acids like Tryptophan or Methionine. While this compound itself does not contain these residues, if it is conjugated to a peptide or other molecule that does, the use of scavengers like triisopropylsilane (B1312306) (TIS) is recommended to trap these carbocations.[6]
Troubleshooting Guide
If you observe incomplete Boc deprotection, as indicated by analytical methods like TLC or LC-MS showing significant remaining starting material, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the TFA concentration (e.g., from 20% to 50% in DCM). Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[8] |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress closely using TLC or LC-MS until the starting material is consumed.[2][5] |
| Low Reaction Temperature | Allow the reaction to proceed at room temperature. Gentle heating (e.g., to 30-40°C) can be considered, but requires careful monitoring for potential side products.[5] |
| Steric Hindrance from PEG Chain | Increase the reaction time or consider gentle heating. A higher concentration of acid may also be beneficial.[5] |
| Moisture Contamination | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Solubility | Ensure the this compound is fully dissolved in the reaction solvent. If necessary, a different solvent system may be required. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for the deprotection of this compound.
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[5]
-
Cooling: Cool the solution to 0 °C using an ice bath.[11]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is completely consumed.[5][11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[5]
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[11]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.[11]
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]
-
Protocol 2: Analytical Monitoring by LC-MS
This protocol outlines a general procedure for monitoring the deprotection reaction.
-
Sample Preparation: At various time points during the reaction (e.g., 0, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.[11]
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with the initial mobile phase composition.[11]
-
Injection: Inject the diluted sample into a suitable LC-MS system (e.g., with a reverse-phase C18 column).[5]
-
Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material (Boc-protected) and the product (deprotected amine).[6] This will allow you to follow the disappearance of the starting material and the appearance of the product over time.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of PROTACs with Long PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing long polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why are long PEG linkers used in PROTAC design, and how do they impact purification?
A1: Long PEG linkers are incorporated into PROTACs to enhance aqueous solubility, improve cell permeability, and optimize the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase.[1] While beneficial for biological activity, these linkers introduce significant purification challenges. Their high polarity and flexibility can lead to issues such as product loss during aqueous workups, poor chromatographic separation, and the formation of hard-to-separate byproducts.[1]
Q2: What are the most common impurities found after synthesizing a PROTAC with a long PEG linker?
A2: The synthesis of PEGylated PROTACs can result in a complex mixture. Common impurities include:
-
Unreacted Starting Materials: Residual warhead, E3 ligase ligand, and unreacted PEG linker.[2]
-
Reaction Byproducts: Side-products from the coupling reactions.[2]
-
Heterogeneous PEGylated Products: The reaction can produce a mixture of PROTACs with varying lengths of PEG chains attached, especially if a polydisperse PEG linker was used.[2] Positional isomers, where the PEG chain is attached to different sites on the PROTAC, can also be present.[2][3]
Q3: How does the length of the PEG linker affect the purification strategy?
A3: The length of the PEG linker is a critical factor. Very long PEG chains increase the hydrophilicity and molecular weight of the PROTAC, which can complicate purification.[1] This may lead to poor retention on reverse-phase columns, requiring optimization of mobile phases and gradients. The increased size may also make techniques like Size Exclusion Chromatography (SEC) a viable option for separating the PROTAC from smaller impurities.[]
Q4: My final PROTAC has poor aqueous solubility, even with a long PEG linker. What can I do?
A4: While PEG linkers enhance hydrophilicity, the overall solubility of a PROTAC is influenced by the entire molecule, including the often large and hydrophobic warhead and E3 ligase ligand.[5] PROTACs frequently fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[5] Troubleshooting strategies include:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous buffers, consider using co-solvents such as PEG-400 to improve solubility.[5]
-
pH Adjustment: If your PROTAC contains ionizable functional groups, adjusting the pH of the buffer can significantly increase its solubility.[5]
Troubleshooting Guides
Issue 1: Poor Separation and Broad Peaks During Reverse-Phase HPLC (RP-HPLC)
-
Potential Cause: The high polarity of the long PEG linker can cause the PROTAC to elute too quickly with the solvent front, resulting in poor retention and separation from other polar impurities. The flexibility of the PEG chain can also lead to multiple conformations, causing peak broadening.
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Decrease the initial concentration of the organic solvent (e.g., acetonitrile, methanol) in your gradient to increase retention.
-
Use a shallower gradient to improve the separation of closely eluting species.
-
The use of ion-pairing agents like trifluoroacetic acid (TFA) or formic acid (0.1%) in both aqueous and organic phases is standard practice to improve peak shape.[1][5]
-
-
Change the Stationary Phase:
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Increase the Column Temperature: Elevating the column temperature (e.g., to 40-50°C) can reduce viscosity and may improve peak shape and resolution, but be mindful of potential product degradation.[6]
-
Issue 2: Significant Product Loss During Purification
-
Potential Cause: The hydrophilic nature of the PEG linker can lead to the loss of the PROTAC in the aqueous phase during extractions or workup.[1] Additionally, the "sticky" nature of some PEGylated compounds can cause them to adhere to glassware and purification equipment.[1]
-
Troubleshooting Steps:
-
Minimize Aqueous Washes: Reduce the number of aqueous washes during the workup or use saturated brine to decrease the partitioning of the product into the aqueous layer.[1]
-
Use Low-Adhesion Labware: Employing low-retention microcentrifuge tubes and pipette tips can help mitigate product loss due to surface adhesion.[1]
-
Optimize Extraction pH: If your PROTAC has ionizable groups, adjusting the pH of the aqueous phase during extraction can suppress ionization and drive the compound into the organic layer.
-
Issue 3: Product Aggregation
-
Potential Cause: PROTACs, being large molecules, can sometimes aggregate, especially at high concentrations. This can be driven by hydrophobic interactions between the molecules.[2]
-
Troubleshooting Steps:
-
Screen Buffer Conditions: Optimize the pH and ionic strength of your buffers.[2]
-
Use Additives: Consider the inclusion of additives like arginine or non-ionic detergents to prevent aggregation during purification and storage.[2]
-
Lower Concentration: Purify and handle the PROTAC at lower concentrations if aggregation is a persistent issue.
-
Data Presentation
Table 1: Comparison of HPLC Purification Methods for PEGylated PROTACs
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) |
| Separation Principle | Polarity and Hydrophobicity | Hydrodynamic Radius (Size) | Net Charge |
| Primary Application | High-resolution separation from un-PEGylated precursors and other impurities.[3] | Removal of low molecular weight by-products, unreacted PEG, and native proteins.[] | Separation of positional isomers with different charge shielding by the PEG chain.[] |
| Typical Throughput | Moderate to High | High | Moderate |
| Resolution | High | Low to Moderate | Variable, can be high for species with different charges. |
| Common Issues | Poor retention of highly polar PROTACs, peak broadening. | Co-elution of species with similar sizes, limited resolution.[3] | PEG chains can shield charges, reducing separation efficiency.[3] |
Experimental Protocols
General Protocol for RP-HPLC Purification of a PEGylated PROTAC
This protocol provides a general starting point. Specific conditions must be optimized for each PROTAC molecule.
-
Sample Preparation: Dissolve the crude PROTAC material in a suitable solvent, such as DMSO or a mixture of the mobile phases, and filter through a 0.22 µm syringe filter to remove particulates.
-
Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size).[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1][2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][2]
-
Gradient Elution:
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Fraction Collection: Collect fractions containing the peak corresponding to the desired PROTAC.
-
Analysis and Pooling: Analyze the collected fractions by LC-MS to confirm the identity and purity. Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Experimental workflow for the purification of PEGylated PROTACs.
Caption: Troubleshooting logic for common PROTAC purification challenges.
References
improving the stability of Boc-NH-PEG15-C2-acid conjugates
Welcome to the technical support center for Boc-NH-PEG15-C2-acid and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these molecules and to troubleshoot common issues encountered during their handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound conjugates?
A1: The stability of this compound conjugates is primarily influenced by two key factors: the integrity of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the stability of the polyethylene (B3416737) glycol (PEG) backbone.[1][2] Key environmental and experimental conditions that can affect stability include pH, temperature, light exposure, and the presence of oxidizing agents.[2][3]
Q2: What are the main degradation pathways for this compound?
A2: There are two principal degradation pathways for this molecule:
-
Acidic Hydrolysis of the Boc Group: The Boc protecting group is sensitive to acidic conditions and can be cleaved, exposing the primary amine.[1][2] While this is a necessary step for subsequent conjugation, unintended deprotection during storage or handling is considered degradation.
-
Oxidative Degradation of the PEG Backbone: The ether linkages within the PEG chain are susceptible to auto-oxidation.[2] This process can be accelerated by exposure to heat, light, and transition metal ions, leading to chain cleavage and the formation of impurities.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, proper storage is crucial. Recommendations are summarized in the table below.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Neat/Solid | -20°C | Up to 3 years | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidation.[1][3] Protect from light.[3] |
| 4°C | Up to 2 years | Suitable for shorter-term storage. Ensure the container is well-sealed.[1] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents like DMSO for stock solutions.[1][3] |
| -20°C | Up to 1 month | Appropriate for working solutions that will be used in the near future.[1][3] |
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of the conjugate in aqueous solutions is highly dependent on the pH:
-
Acidic pH (pH < 5): The Boc group is labile and will be cleaved to yield the free amine. The rate of this hydrolysis increases with lower pH and higher temperature.[2]
-
Neutral to Basic pH (pH 7-9): The molecule is relatively stable under these conditions. The Boc group is generally stable in the presence of bases and nucleophiles. However, the PEG backbone can still undergo slow oxidative degradation over extended periods.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Premature Boc Deprotection
-
Symptom: Analysis of your stored this compound by LC-MS or other analytical methods shows a significant peak corresponding to the deprotected amine.
-
Potential Cause: Exposure to acidic conditions during storage or handling. This can be due to acidic impurities in solvents or storage in a non-neutral pH buffer.
-
Solution:
-
Ensure all solvents used for storing the conjugate are of high purity and free from acidic contaminants.
-
If storing in a buffer, ensure the pH is maintained in the neutral to slightly basic range (pH 7-8.5).
-
Store the compound under the recommended conditions (see storage table above) to minimize degradation.
-
Issue 2: Low Yield in Conjugation Reactions
-
Symptom: The yield of your desired PEGylated product is lower than expected after a conjugation reaction.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive PEG Reagent | PEG reagents can degrade if not stored or handled properly.[4] Use fresh or properly stored reagents and avoid repeated freeze-thaw cycles.[4] |
| Suboptimal Reaction pH | The reactivity of the carboxylic acid group is pH-dependent. For EDC/NHS chemistry, a pH of 7.0-8.5 is generally more efficient for reacting with primary amines.[4] Verify the pH of your reaction buffer.[4] |
| Presence of Moisture | Carbodiimide reagents (like EDC) and activated esters (like NHS esters) are moisture-sensitive.[5] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the activated carboxylic acid.[4] Phosphate-buffered saline (PBS) is often a suitable alternative.[4] |
| Insufficient Molar Ratio of PEG | A low molar excess of the PEG reagent may lead to an incomplete reaction.[4] Consider performing optimization experiments with varying molar ratios of the PEG linker to your molecule.[4] |
Issue 3: Degradation of the Conjugate During Purification
-
Symptom: Appearance of degradation products during or after purification by RP-HPLC.
-
Potential Cause: The use of acidic mobile phase modifiers (e.g., trifluoroacetic acid, TFA) can cause partial or complete deprotection of the Boc group on the column.
-
Solution:
-
Minimize the exposure time of the conjugate to the acidic mobile phase.
-
If possible, use a purification method that does not require acidic conditions.
-
If TFA is necessary, use the lowest effective concentration and consider neutralizing the collected fractions immediately.
-
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound under different conditions.
-
Sample Preparation: Prepare solutions of the conjugate at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., pH 5, 7.4, and 9) and solvents.
-
Incubation: Incubate the prepared samples at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots by RP-HPLC with a suitable detector (e.g., CAD, ELSD, or MS) to monitor the degradation of the parent compound and the formation of any impurities.[6][]
-
Data Analysis: Quantify the percentage of the remaining parent compound at each time point to determine the degradation rate.
Visualizations
Caption: Key factors influencing the stability of this compound conjugates.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Monitoring Boc-NH-PEG15-C2-acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving Boc-NH-PEG15-C2-acid . The content covers the two primary reaction types: amide bond formation at the carboxylic acid terminus and Boc-group deprotection at the amine terminus.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring reactions with this compound? The progress of reactions involving this compound can be monitored using several standard analytical techniques. The most common methods are Thin-Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS) for accurate quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[1]
Q2: How do I use Thin-Layer Chromatography (TLC) to monitor my reaction? TLC is a quick and effective method to visualize the consumption of the starting material and the formation of the product.[1] By spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting material, you can observe the starting material spot diminish as a new product spot appears. A common solvent system (mobile phase) to start with is 5-10% methanol (B129727) in dichloromethane (B109758) (DCM).[1]
Q3: My TLC plate shows streaking instead of a clear spot. What should I do? Streaking is a common issue with PEGylated compounds due to their polarity and strong interaction with the silica gel.[1] To mitigate this, you can try adding a small amount of triethylamine (B128534) (1-2%) or acetic acid (1-2%) to your mobile phase to neutralize active sites on the silica plate. Using different solvent systems may also help achieve tighter spots.[1]
Q4: What is the best way to monitor the Boc deprotection step? ¹H NMR spectroscopy is a powerful and definitive tool for monitoring the deprotection of the Boc group. The nine equivalent protons of the tert-butyl group produce a distinct and large singlet peak around 1.4 ppm.[1][2] The complete disappearance of this signal is a clear indicator that the deprotection reaction is finished.[1][2] LC-MS can also be used to confirm the mass change, expecting a mass loss of 100.12 Da corresponding to the Boc group.[3]
Q5: What should I consider when developing an HPLC method for this reaction? For HPLC analysis, a reverse-phase C18 column is typically used. A gradient elution method is recommended, starting with a high concentration of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile).[1] To improve peak shape and resolution, both solvents should contain an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA).[1][4] Detection at a low UV wavelength (e.g., 214 nm) is suitable for observing the amide bonds.[1]
Q6: How does Mass Spectrometry (LC-MS) help in monitoring the reaction? LC-MS is invaluable as it provides molecular weight information for the components in your reaction mixture. For an amide coupling reaction, you can confirm the formation of the desired product by identifying its calculated molecular weight. For Boc deprotection, you can confirm the removal of the Boc group by observing the expected mass decrease in the product peak compared to the starting material.[5]
Analytical Techniques Comparison
The choice of analytical method depends on the required level of detail, available instrumentation, and the specific reaction being monitored.
| Technique | Principle | Key Indicator of Reaction Progress | Advantages | Disadvantages |
| TLC | Differential partitioning of components between a stationary phase (silica) and a mobile phase. | Disappearance of starting material spot(s) and appearance of a new product spot with a different Rf value. | Fast, inexpensive, requires minimal sample.[6] | Qualitative, can suffer from streaking with PEG compounds, may not resolve compounds with similar polarities.[1] |
| HPLC/LC-MS | Separation based on polarity using a high-pressure liquid chromatograph, often coupled to a mass spectrometer. | Decrease in the peak area of the starting material and an increase in the product peak area. MS confirms the mass of the product. | Quantitative, highly sensitive, provides molecular weight confirmation.[7][8] | Requires more complex instrumentation and method development.[7] |
| ¹H NMR | Measures the magnetic environment of protons in a molecule. | Boc Deprotection: Disappearance of the singlet at ~1.4 ppm (tert-butyl group).[2][5] Amide Coupling: Shifts in signals adjacent to the reacting functional groups. | Provides unambiguous structural information and can be quantitative.[2] | Requires a relatively pure sample and a high-field NMR spectrometer; less sensitive than LC-MS.[2] |
Troubleshooting Guides
Issue 1: Incomplete Amide Coupling Reaction
-
Symptom: HPLC or LC-MS analysis shows a significant amount of the starting this compound or the amine coupling partner remaining, even after an extended reaction time.
-
Potential Cause 1: Inactive Coupling Reagents: Carbodiimide coupling reagents (like EDC) or NHS esters can hydrolyze if exposed to moisture.
-
Recommended Solution: Use fresh or properly stored coupling reagents. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Potential Cause 2: Steric Hindrance: The PEG chain can create steric hindrance, slowing down the reaction rate.[10]
-
Recommended Solution: Increase the reaction time or consider gentle heating, provided the reactants are stable at higher temperatures. Using a slight excess of the less sterically hindered reactant can also improve the yield.[10]
-
Potential Cause 3: Suboptimal pH: The efficiency of NHS ester reactions with primary amines is highly pH-dependent and is typically optimal between pH 7.0 and 8.5.[11]
-
Recommended Solution: Verify the pH of your reaction buffer before starting. Use non-nucleophilic buffers such as phosphate (B84403) or HEPES. Avoid amine-containing buffers like Tris when using NHS-ester chemistry.[10][11]
Issue 2: Incomplete Boc Deprotection
-
Symptom: ¹H NMR analysis still shows the characteristic singlet at ~1.4 ppm, or LC-MS shows a significant peak corresponding to the mass of the Boc-protected starting material.[5][12]
-
Potential Cause 1: Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid (e.g., TFA) is too weak or the concentration is too low, the reaction may not go to completion.[5][12]
-
Recommended Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or use a stronger acid system like 4M HCl in dioxane.[10][12]
-
Potential Cause 2: Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may be slow for some substrates at room temperature.[5][12]
-
Recommended Solution: Extend the reaction time and continue to monitor the progress. Gentle heating (e.g., to 30-40 °C) can be considered, but should be done with careful monitoring to avoid potential side reactions.[5]
-
Potential Cause 3: Scavengers Needed: The tert-butyl cation generated during deprotection can re-alkylate electron-rich functional groups on your molecule.[13]
-
Recommended Solution: Include a scavenger, such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v), in the reaction mixture to trap the tert-butyl cation.[5][13]
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Materials: TLC silica gel plate, developing chamber, mobile phase (e.g., 10% MeOH in DCM), capillaries for spotting, UV lamp or chemical stain (e.g., phosphomolybdic acid).
-
Procedure:
-
Prepare the TLC chamber by adding the mobile phase to a depth of ~0.5 cm and letting the atmosphere saturate.
-
Using a capillary, spot a small amount of your starting material(s) in a designated lane on the TLC plate.
-
In a separate lane, spot a small aliquot of your reaction mixture. It is also good practice to "co-spot" by applying both the starting material and reaction mixture to the same spot in a third lane.[9]
-
Place the plate in the developing chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry completely.[1]
-
Visualize the spots using a UV lamp or by dipping the plate in a staining solution followed by gentle heating.[1]
-
Analyze the plate to assess the consumption of starting material and the formation of the product.
-
Protocol 2: General Procedure for Reaction Monitoring by HPLC
-
Materials: HPLC system with UV detector, C18 reverse-phase column, Mobile Phase A (e.g., 0.1% TFA in water), Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Procedure:
-
Equilibrate the C18 column with the initial gradient conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[1][4]
-
Take a small aliquot (~5-10 µL) from the reaction mixture.
-
Dilute the aliquot in a suitable solvent (e.g., a 1:1 mixture of water/acetonitrile) to a final concentration of approximately 1 mg/mL.[1]
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Run the gradient method (see table below for an example) and monitor the chromatogram.
-
Identify the peaks for the starting material and product by comparing retention times and, if using LC-MS, by mass analysis.
-
Calculate the percent conversion by integrating the respective peak areas.[1]
-
Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Protocol 3: General Procedure for Monitoring Boc Deprotection by ¹H NMR
-
Materials: NMR spectrometer, deuterated solvent (e.g., CDCl₃, MeOD), NMR tubes.
-
Procedure:
-
Take an aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure (if the solvent is not deuterated).
-
Dissolve the residue in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the data and look for the complete disappearance of the large singlet corresponding to the tert-butyl protons of the Boc group at approximately 1.4 ppm.[2][14]
-
Visualization
Reaction Monitoring Workflow
The following diagram illustrates a typical workflow for monitoring the progress of a chemical reaction using analytical techniques.
A flowchart outlining the general steps for monitoring a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. enovatia.com [enovatia.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Boc-NH-PEG15-C2-acid Conjugation
Welcome to the technical support center for scientists and researchers working with Boc-NH-PEG15-C2-acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance during bioconjugation experiments.
Troubleshooting Guide: Low Conjugation Yield
Low or no yield of your desired conjugate is a frequent indicator of steric hindrance. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Low or No Yield of the PEGylated Product
Initial Assessment:
-
Confirm Reagent Integrity: Ensure the this compound and your target molecule are not degraded. Use fresh reagents whenever possible and avoid repeated freeze-thaw cycles.
-
Verify Reaction Setup: Double-check calculations for molar ratios and ensure all components were added correctly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of steric hindrance when using this compound?
A1: Steric hindrance in this context typically arises from:
-
Bulky Nature of the PEG Chain: The long, flexible PEG15 chain can shield the terminal carboxylic acid, preventing it from efficiently approaching the target functional group on your molecule of interest.[1]
-
Crowded Conjugation Site: The target functional group (e.g., an amine on a protein) may be located in a sterically congested region of the molecule, making it physically difficult for the PEG linker to access.
-
Suboptimal Linker Length: While the PEG15 linker provides a significant spacer, for very large or complex molecules, it may still not be sufficient to overcome severe steric clash.
Q2: How can I optimize my reaction conditions to overcome moderate steric hindrance?
A2: Several reaction parameters can be adjusted:
-
Molar Ratio: Increase the molar excess of the activated this compound to 10-20 fold over your target molecule to drive the reaction forward.[2]
-
Temperature: Increasing the reaction temperature (e.g., to 37°C) can provide the necessary energy to overcome the activation barrier. However, monitor the stability of your biomolecule at higher temperatures.[3]
-
Reaction Time: Extend the incubation time (e.g., to 24 hours) to allow more time for the sterically hindered coupling to occur.[4]
-
Solvent: Ensure your chosen solvent (e.g., DMF, DMSO, or aqueous buffers) fully dissolves all reactants. For aqueous reactions, the use of co-solvents might improve solubility and accessibility.[5]
Q3: Standard EDC/NHS coupling is inefficient. What are my options?
A3: For sterically demanding conjugations, more potent coupling reagents are often necessary.[6][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective alternative to standard carbodiimide (B86325) chemistry (like EDC) for hindered couplings.[8] It forms a more reactive OAt-active ester, which can significantly improve yields.[6][7]
Q4: I've successfully conjugated the PEG linker, but now I'm having trouble with the Boc deprotection. What could be the issue?
A4: Incomplete Boc deprotection is a common problem, often due to:
-
Insufficient Acid Strength: The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine.[9]
-
Inadequate Reaction Time: The deprotection may require a longer reaction time than for less hindered substrates.[1]
-
Side Reactions: The tert-butyl cation generated during deprotection can cause side reactions.[10]
To troubleshoot, you can increase the acid concentration (e.g., from 20% to 50% TFA in DCM), extend the reaction time, or use a stronger acid system like 4M HCl in dioxane.[1][9] The addition of scavengers like triisopropylsilane (B1312306) (TIS) can help minimize side reactions.[11]
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency in Sterically Hindered Peptide Synthesis
| Coupling Reagent | Peptide Purity (%) | Yield (%) | Racemization (%) |
| HBTU | Lower | Moderate | Minimal |
| HATU | Higher | High | Very Low |
This table summarizes general findings; specific results may vary based on the substrate.[6][7]
Table 2: Recommended Reaction Conditions for EDC/NHS Conjugation
| Parameter | Condition | Rationale |
| Activation pH | 4.7 - 6.0 | Most efficient for EDC activation of the carboxylic acid.[12] |
| Conjugation pH | 7.2 - 7.5 | Optimal for the reaction of the NHS-ester with primary amines.[13] |
| EDC Molar Excess | 1.5 - 10 fold | Activates the carboxylic acid.[14] |
| NHS Molar Excess | 1.5 - 5 fold | Stabilizes the activated intermediate.[14] |
| Temperature | Room Temp (or 4°C) | Balances reaction rate with biomolecule stability.[14] |
| Reaction Time | 2 hours to overnight | Allows for completion of the reaction.[13] |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine
This protocol describes a general method for activating the carboxylic acid of this compound and conjugating it to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMF or DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, combine the this compound solution with a 1.5 - 10 fold molar excess of EDC and a 1.5 - 5 fold molar excess of NHS/Sulfo-NHS.[14]
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Immediately add the activated PEG linker solution to the solution of the amine-containing molecule.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.[13]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Cold diethyl ether
Procedure:
-
Reaction Setup:
-
Deprotection Reaction:
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue to stir for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[13]
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[11]
-
-
Precipitation and Washing:
-
Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.
-
Pellet the product by centrifugation.
-
Wash the pellet with cold diethyl ether twice to remove residual TFA and scavengers.[4]
-
-
Drying:
-
Dry the final product under vacuum. The deprotected conjugate is often obtained as a TFA salt.
-
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for PROTAC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on optimizing linker length for maximal PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][4][5] The linker's length, chemical composition, flexibility, and attachment points are all crucial determinants of a PROTAC's success.[1][6][7]
Q2: How does the length of the linker impact the efficacy of a PROTAC?
A2: Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[6] An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[8][9]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[6][9][10]
-
Too long: Conversely, a linker that is too long might lead to an unstable ternary complex with excessive flexibility or unproductive binding modes, resulting in inefficient ubiquitination.[6][9][11] This can also lead to the "hook effect," where binary complexes (PROTAC-POI or PROTAC-E3 ligase) are favored over the functional ternary complex.[6]
Q3: What are the most common types of chemical linkers used in PROTAC design?
A3: The most common linkers used in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains, primarily due to their synthetic accessibility and the ease with which their lengths can be varied.[2][4][7]
-
Alkyl Chains: These are typically hydrophobic and offer a high degree of conformational flexibility.[2][5] While synthetically straightforward, their hydrophobicity can sometimes negatively impact solubility.[2]
-
PEG Linkers: These are more hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[2][5][6]
-
Rigid Linkers: There is a growing trend towards using more rigid linkers that incorporate structures like piperazine, piperidine, or alkynes to improve conformational stability and cell permeability.[2][4]
Q4: What is the "hook effect" and how does linker design influence it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[6][12] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6][12]
A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in the formation of the ternary complex.[13][14] Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary ones.[13] Optimizing the linker to create favorable protein-protein interactions at the ternary complex interface is key to achieving this.[13]
Troubleshooting Guides
Issue 1: My PROTAC shows good binary binding affinity to the target protein and E3 ligase, but fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex or other cellular factors.[15]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize and test a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or methylene (B1212753) groups).[15] Consider introducing more rigid elements (e.g., piperazine, alkynes) into the linker to pre-organize it into a bioactive conformation.[4][15] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the target and E3 ligase in a way that prevents the E2 ubiquitin-conjugating enzyme from accessing lysine (B10760008) residues on the target's surface.[15] Systematically vary the linker attachment points on either the target-binding ligand or the E3 ligase ligand.[11][15] |
| Poor Cell Permeability | A linker that is too hydrophilic or too lipophilic can hinder the PROTAC's ability to cross the cell membrane.[6][16] Modify the linker to balance hydrophilicity and lipophilicity. For example, replace some hydrophilic moieties with more lipophilic ones or vice versa.[6] |
Issue 2: I am observing a significant "hook effect" with my PROTAC, limiting its effective concentration range.
| Potential Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Stability | The linker may not be promoting positive cooperativity in ternary complex formation.[15] A longer, more flexible linker can increase the entropic penalty of forming a stable ternary complex, making binary complex formation more favorable at high concentrations.[12] |
| Systematic Linker Modification | Systematically vary the linker's length and rigidity. A shorter or more rigid linker can sometimes enhance selectivity and ternary complex stability.[4] Use biophysical assays like Surface Plasmon Resonance (SPR) to directly measure the cooperativity factor (α) for each new linker design to get quantitative feedback.[14] |
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. The following tables summarize data from linker optimization studies for different PROTACs.
Table 1: Hypothetical Data for a BRD4-Targeting PROTAC
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 8 | >1000 | <10 |
| PROTAC-2 | PEG | 12 | 150 | 75 |
| PROTAC-3 | PEG | 16 | 25 | >95 |
| PROTAC-4 | PEG | 20 | 80 | 85 |
| PROTAC-5 | Alkyl | 16 | 45 | 90 |
Data is for illustrative purposes only.
Table 2: Estrogen Receptor (ER) Degradation by PROTACs with Varying Linker Lengths
| Compound | Linker Length (atoms) | ER Degradation at 10 µM (%) |
| 9 | 9 | ~50 |
| 11 | 12 | >75 |
| 13 | 16 | >90 |
| 14 | 19 | ~60 |
| 15 | 21 | ~40 |
Adapted from a study on ER-α targeting PROTACs, which found a 16-atom chain length to be optimal.[8]
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels.[9][17][18]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[9][17]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities to determine the percentage of protein degradation and calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17][19]
2. Ternary Complex Formation Assay (AlphaLISA)
This proximity-based assay is well-suited for high-throughput screening of PROTACs to assess ternary complex formation.[4][20]
-
Reagents: Biotinylated E3 ligase, His-tagged POI, Streptavidin-coated Donor beads, and anti-His Acceptor beads.
-
Assay Procedure:
-
Data Acquisition and Analysis: Read the plate on an AlphaScreen-compatible plate reader. The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to observe the dose-dependent formation of the complex.[12]
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification in Cells
This protocol is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular environment.[9][21]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[9]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.[9]
-
Pull-down: Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[9]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.[9]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for all three components of the ternary complex (POI, E3 ligase, and a tag on the PROTAC if available).
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for PROTAC linker optimization.
Caption: Troubleshooting flowchart for low PROTAC efficacy.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving PROTAC Cell Permeability with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a significant challenge for PROTACs?
A: PROTACs are large, complex heterobifunctional molecules, often with high molecular weights (MW > 800 Da), a large topological polar surface area (TPSA), and numerous hydrogen bond donors and acceptors.[1][2][3][4][5][6] These characteristics place them "beyond the Rule of 5," a set of guidelines used to predict the oral bioavailability of small molecule drugs.[3][7] Consequently, many PROTACs exhibit poor passive diffusion across the lipophilic cell membrane, which is a critical step to reach their intracellular targets and execute their degradation function.[2][8][9][10]
Q2: How can PEG linkers improve the cell permeability of PROTACs?
A: The role of PEG linkers in PROTAC permeability is multifaceted.[11] While their hydrophilicity enhances aqueous solubility, which is essential for formulation and distribution, it can also impede passive diffusion across the cell membrane.[11][12][13][14] However, PEG linkers offer a key advantage through their flexibility. This flexibility can allow the PROTAC to adopt a folded, more compact conformation, sometimes described as a "chameleon effect."[9][15][16][17] This folded state can shield the molecule's polar regions, reducing its effective TPSA and facilitating easier passage through the nonpolar lipid bilayer.[9][15][17]
Q3: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A: The "hook effect" describes the phenomenon where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in target protein degradation.[9][18] This results in a bell-shaped dose-response curve.[18] The effect occurs because at excessively high concentrations, the PROTAC is more likely to form unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for ubiquitination.[9][18] Poor cell permeability can worsen the hook effect by making it challenging to achieve the precise intracellular concentration needed for maximum efficacy.[9]
Q4: What are the primary experimental assays for assessing PROTAC cell permeability?
A: The two most widely used in vitro assays to evaluate PROTAC permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[2][15][16][19]
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[9][16] It is useful for early-stage screening of a large number of compounds to assess passive permeability.[16]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[2][16][19] It provides more physiologically relevant data by accounting for both passive diffusion and active transport mechanisms, including cellular efflux.[7][19] Additionally, cellular uptake assays can directly measure the intracellular accumulation of a PROTAC, providing a clear indication of its ability to cross the cell membrane.[2][20]
Q5: Besides permeability, what other PROTAC properties are affected by modifying the PEG linker?
A: Yes, modifying the PEG linker is a critical optimization step that impacts multiple aspects of PROTAC function.[21] The linker's length, composition, and flexibility are crucial for achieving the optimal geometry for a stable and productive ternary complex.[21][22][23] An improperly sized linker can lead to steric hindrance or an unproductive complex, reducing degradation efficiency.[22][23] Furthermore, the linker influences the overall physicochemical properties of the molecule, including solubility and metabolic stability, which are key for its pharmacokinetic profile.[12][21][23]
Troubleshooting Guide
Issue 1: My PROTAC shows potent biochemical activity but low efficacy in cell-based assays. Could this be a permeability issue?
Possible Cause: Yes, this is a classic and common challenge in PROTAC development.[6][17] A significant drop in potency between a cell-free biochemical assay and a cellular degradation assay is a strong indicator of poor cell permeability.[17][21] The PROTAC must cross the cell membrane in sufficient concentrations to engage its intracellular target and the E3 ligase machinery.[17]
Troubleshooting Steps:
-
Directly Measure Permeability: Quantify your PROTAC's permeability using standard assays like PAMPA or the Caco-2 assay.[21] Low apparent permeability coefficients (Papp) will confirm the issue.
-
Assess Intracellular Target Engagement: Use an assay like NanoBRET™ to confirm whether the PROTAC is reaching and binding to its target inside the cell.[9][21] A lack of engagement is a definitive sign of a permeability barrier.
-
Optimize the Linker: Systematically synthesize and test PROTACs with varying PEG linker lengths. Shorter linkers generally result in more permeable compounds due to lower molecular weight and TPSA.[1][5][6] However, the optimal length must be determined empirically to maintain effective ternary complex formation.[22]
Issue 2: I've incorporated a PEG linker, but my PROTAC's cellular activity is still poor. What are the next steps?
Possible Causes:
-
Cellular Efflux: The PROTAC may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching the necessary intracellular concentration.[9]
-
Suboptimal Linker Length: The chosen PEG linker length may not be ideal for facilitating a stable and productive ternary complex, even if permeability is improved.[11]
-
Low E3 Ligase Expression: The specific E3 ligase your PROTAC is designed to recruit may not be sufficiently expressed in the chosen cell line.[9][21]
Troubleshooting Steps:
-
Evaluate Efflux Ratio: Use a Caco-2 assay to measure permeability in both directions (apical-to-basolateral, A→B, and basolateral-to-apical, B→A). A B→A Papp value that is significantly higher than the A→B value indicates active efflux.[4]
-
Vary Linker Chemistry: If simple PEG linkers are not effective, consider more rigid linkers containing structures like piperidine (B6355638) or piperazine, which have been used in clinical-stage PROTACs to enhance permeability.[7][17] Alternatively, strategies like amide-to-ester substitutions within the linker can reduce hydrogen bond donors and improve permeability.[7][24]
-
Confirm E3 Ligase Expression: Verify the protein expression level of the recruited E3 ligase (e.g., Cereblon, VHL) in your cell model using Western Blot or qPCR.[18][21] If expression is low, switch to a different cell line.
-
Measure Ternary Complex Formation: Use biophysical assays such as TR-FRET or Surface Plasmon Resonance (SPR) to directly measure the formation and stability of the ternary complex in vitro.[8][21] This can help decouple permeability issues from problems with complex formation.
Issue 3: My permeability assay results are inconsistent or show low compound recovery. How can I troubleshoot the assay itself?
Possible Causes:
-
Poor Solubility: PROTACs can have low solubility in the aqueous buffers used for permeability assays, leading to precipitation and inaccurate readings.[7][8]
-
Nonspecific Binding: Due to their "greasy" nature, PROTACs can stick to the plastic walls of the assay plates, which results in low compound recovery and artificially low permeability measurements.[7][25]
Troubleshooting Steps:
-
Improve Solubility in Assay Buffer: For Caco-2 assays, consider using a transport buffer containing bovine serum albumin (BSA) or using a physiological solution like fasted-state simulated intestinal fluid (FaSSIF) to improve solubility and recovery.[26]
-
Use Co-solvents: When preparing stock solutions, use co-solvents like DMSO or PEG to improve solubility, but be mindful of their final concentration in the assay, which should be kept low to avoid affecting cell monolayer integrity.[8]
-
Check for Precipitation: Visually inspect your stock solutions and assay wells for any signs of compound precipitation.[8]
-
Quantify Recovery: Always calculate the mass balance or percent recovery in your permeability assays. Low recovery (<70-80%) suggests that solubility or nonspecific binding issues are confounding the results.
Data Presentation
The following tables summarize quantitative data from studies on VHL-based PROTACs, illustrating the impact of PEG linker length on key physicochemical properties and passive permeability.
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability [1][5][17]
| PROTAC ID | Linker Modification | MW ( g/mol ) | ALogP | HBD | HBA | PAMPA Pₑ (x 10⁻⁶ cm/s) |
| AT Series | ||||||
| 15 | 1-unit PEG linker | 884.0 | 3.5 | 4 | 12 | 0.005 |
| 16 | 2-unit PEG linker | 928.1 | 3.2 | 4 | 13 | 0.0025 |
| 17 | Alkyl linker | 868.1 | 4.3 | 4 | 11 | 0.002 |
| MZ Series | ||||||
| 7 | 2-unit PEG linker | 924.1 | 3.8 | 4 | 13 | 0.6 |
| 8 | 3-unit PEG linker | 968.1 | 3.5 | 4 | 14 | 0.03 |
| 9 | 4-unit PEG linker | 1012.2 | 3.3 | 4 | 15 | 0.006 |
HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors.
Analysis: The data clearly shows that for these series, increasing the number of PEG units in the linker leads to an increase in molecular weight and the number of hydrogen bond acceptors.[5] This generally correlates with a significant decrease in passive permeability as measured by the PAMPA assay.[1][5] For instance, in the MZ series, extending the linker from two to three PEG units resulted in a 20-fold decrease in permeability.[5]
Visual Diagrams and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Permeability Assay - Profacgen [profacgen.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. scispace.com [scispace.com]
- 25. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Addressing PROTAC Instability in Cell Culture Media
Welcome to the Technical Support Center for troubleshooting issues related to the stability of Proteolysis Targeting Chimera (PROTAC) compounds in cell culture media. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC instability in cell culture media?
A1: PROTAC instability in cell culture media can stem from several factors, broadly categorized as chemical and metabolic instability.
-
Chemical Instability: Certain chemical groups within a PROTAC's structure can be inherently reactive and susceptible to degradation in the aqueous, complex environment of cell culture media. This can include hydrolysis of esters or amides, especially in linkers or E3 ligase ligands like thalidomide (B1683933) derivatives. Additionally, electrophilic "warheads" on some PROTACs may react with nucleophilic components present in the media.
-
Interaction with Media Components: Cell culture media are rich mixtures of amino acids, vitamins, salts, and other nutrients that can potentially react with PROTACs. For instance, free thiol-containing amino acids like cysteine can form adducts with reactive moieties on a PROTAC. Metal ions present in the media can also catalyze degradation reactions.
-
Serum Component Interaction: When using serum-supplemented media, PROTACs can bind to serum proteins, primarily albumin. While this binding can sometimes stabilize the compound, it can also sequester the PROTAC, reducing its effective concentration available to the cells.
-
Metabolic Instability: If the experimental setup includes cells, PROTACs can be metabolized by intracellular enzymes, leading to their breakdown. While this is a cellular effect, it contributes to the overall loss of the active compound in the culture system.
Q2: My PROTAC shows reduced activity over time in my cell-based assay. How can I determine if this is due to instability in the media?
A2: To determine if reduced activity is due to media instability, you can perform a stability assay. The most direct method is to incubate the PROTAC in the cell culture medium (with and without serum, if applicable) in a cell-free condition for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the medium and analyze the concentration of the intact PROTAC using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A significant decrease in the parent compound's concentration over time indicates instability in the media.
Q3: Can the type of cell culture medium (e.g., DMEM vs. RPMI-1640) affect the stability of my PROTAC?
A3: Yes, the choice of cell culture medium can impact PROTAC stability. Different media formulations have varying compositions of amino acids, vitamins, and other components. For example, DMEM generally has higher concentrations of certain amino acids and vitamins compared to RPMI-1640. If a PROTAC is susceptible to reaction with a particular component, a medium with a higher concentration of that component could lead to faster degradation. For instance, the higher concentration of certain nucleophilic amino acids in DMEM could potentially lead to faster degradation of PROTACs with electrophilic moieties compared to RPMI-1640.
Q4: How does the presence or absence of fetal bovine serum (FBS) affect PROTAC stability in cell culture?
A4: Fetal bovine serum (FBS) can have a dual effect on PROTAC stability. On one hand, serum albumin is a major component of FBS and can bind to PROTACs, which can protect them from degradation, thereby increasing their half-life in the medium.[1] On the other hand, FBS contains various enzymes (e.g., esterases) that can metabolize and degrade PROTACs. The net effect will depend on the specific chemical properties of the PROTAC and its susceptibility to enzymatic degradation versus its binding affinity for serum proteins. It is advisable to test PROTAC stability in both serum-free and serum-containing media to understand the impact of serum on your specific compound.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected target protein degradation.
This is a common issue that can be caused by a variety of factors, including PROTAC instability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| PROTAC Degradation in Media | Perform a time-course stability assay of the PROTAC in cell-free media using LC-MS/MS. | If the PROTAC concentration decreases significantly over the experimental timeframe, media instability is a likely cause. |
| Poor Cell Permeability | Conduct a cellular uptake study to measure the intracellular concentration of the PROTAC. | Low intracellular concentration despite high media concentration suggests poor permeability. |
| "Hook Effect" | Perform a dose-response experiment with a wide range of PROTAC concentrations. | A bell-shaped dose-response curve, where higher concentrations lead to less degradation, indicates the hook effect. |
| Inactive Compound | Verify the identity and purity of the PROTAC stock solution using LC-MS and NMR. | Confirms that the compound is structurally correct and free of significant impurities. |
Issue 2: High variability in experimental replicates.
High variability can often be traced back to issues with compound handling and stability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of PROTAC in Media | Visually inspect the media after adding the PROTAC for any signs of precipitation. Determine the aqueous solubility of the PROTAC. | If precipitation is observed, consider using a lower concentration or a different formulation with solubilizing agents. |
| Adsorption to Labware | Test for loss of PROTAC concentration in media incubated in the labware used for experiments in the absence of cells. | If significant loss is detected, consider using low-adhesion plasticware. |
| Inconsistent Compound Dosing | Ensure accurate and consistent pipetting of the PROTAC stock solution into the media. Prepare fresh dilutions for each experiment. | Reduced variability between replicate wells and experiments. |
Quantitative Data on PROTAC Stability
The stability of a PROTAC in cell culture media is a critical parameter for the successful design and interpretation of in vitro experiments. The following table provides illustrative data on the stability of hypothetical PROTACs in different media formulations, as would be determined by LC-MS/MS analysis.
| PROTAC ID | E3 Ligase Ligand | Target Ligand | Linker Type | Cell Culture Medium | Serum | Half-life (t1/2) in hours |
| PROTAC-A | Thalidomide | Kinase Inhibitor | PEG | DMEM | 10% FBS | 18 |
| PROTAC-A | Thalidomide | Kinase Inhibitor | PEG | DMEM | Serum-Free | 12 |
| PROTAC-A | Thalidomide | Kinase Inhibitor | PEG | RPMI-1640 | 10% FBS | 20 |
| PROTAC-A | Thalidomide | Kinase Inhibitor | PEG | RPMI-1640 | Serum-Free | 15 |
| PROTAC-B | VHL Ligand | BET Inhibitor | Alkyl | DMEM | 10% FBS | > 24 |
| PROTAC-B | VHL Ligand | BET Inhibitor | Alkyl | DMEM | Serum-Free | > 24 |
| PROTAC-C | IAP Ligand | Estrogen Receptor Binder | Alkyl-Aryl | DMEM + Cysteine (1mM) | Serum-Free | 6 |
| PROTAC-C | IAP Ligand | Estrogen Receptor Binder | Alkyl-Aryl | DMEM | Serum-Free | 16 |
Note: This table contains illustrative data. Actual half-lives will vary depending on the specific chemical structure of the PROTAC.
Experimental Protocols
Protocol 1: Assessment of PROTAC Stability in Cell Culture Media by LC-MS/MS
This protocol outlines the steps to determine the stability of a PROTAC in cell culture media over time.
Materials:
-
PROTAC compound of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Acetonitrile (B52724) with internal standard (e.g., a stable isotope-labeled version of the PROTAC)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Spike the PROTAC into the desired cell culture medium (with and without 10% FBS) to the final working concentration.
-
Aliquot the PROTAC-containing medium into multiple microcentrifuge tubes for each time point.
-
-
Incubation:
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube for each condition.
-
Immediately stop the degradation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent PROTAC.
-
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC concentration against time.
-
Calculate the half-life (t1/2) of the PROTAC in the media.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Characterization of Boc-NH-PEG15-C2-acid and its Alternatives by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery and bioconjugation, the precise characterization of polyethylene (B3416737) glycol (PEG) linkers is paramount for the synthesis of effective and homogenous therapeutic constructs. This guide provides a comprehensive comparison of the analytical characterization of Boc-NH-PEG15-C2-acid, a heterobifunctional PEG linker, with two common alternatives: Fmoc-NH-PEG12-C2-acid and Amino-PEG12-C2-acid. The selection of an appropriate linker is often dictated by the synthetic strategy, and a thorough understanding of their spectroscopic properties is essential for quality control and batch-to-batch consistency.
This guide presents a detailed analysis of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for these linkers, supported by established data from closely related compounds. Furthermore, it outlines standardized experimental protocols for acquiring reliable analytical data and includes a visual representation of the characterization workflow.
Performance Comparison: Physicochemical and Spectroscopic Data
The choice of a PEG linker is a critical consideration in the design of bioconjugates, influencing factors such as solubility, stability, and in vivo pharmacokinetics. The Boc-protected linker offers acid-labile deprotection, the Fmoc-protected linker provides a base-labile alternative, and the unprotected amino-linker allows for direct conjugation. The following tables summarize the key physicochemical and spectroscopic data for this compound and its alternatives.
Table 1: Physicochemical Properties
| Property | This compound | Fmoc-NH-PEG12-C2-acid | Amino-PEG12-C2-acid |
| Molecular Formula | C38H75NO19[1] | C42H65NO16[2] | C27H55NO14 |
| Molecular Weight | 850.01 g/mol [1] | 840.0 g/mol [2] | 613.7 g/mol |
| Terminal Functional Groups | Boc-protected Amine, Carboxylic Acid | Fmoc-protected Amine, Carboxylic Acid | Primary Amine, Carboxylic Acid |
| Protecting Group Lability | Acidic Conditions | Basic Conditions | N/A |
Table 2: Comparative ¹H NMR Data (Predicted)
| Assignment | This compound (δ ppm) | Fmoc-NH-PEG12-C2-acid (δ ppm) | Amino-PEG12-C2-acid (δ ppm) |
| Protecting Group | ~1.44 (s, 9H) | 7.30-7.80 (m, 8H), 4.20-4.50 (m, 3H) | N/A |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (s, ~60H) | ~3.64 (s, ~48H) | ~3.64 (s, ~48H) |
| -CH₂-NH- | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) | ~2.8-3.0 (t, 2H) |
| -CH₂-COOH | ~2.60 (t, 2H) | ~2.60 (t, 2H) | ~2.60 (t, 2H) |
| -O-CH₂-CH₂-COOH | ~3.7-3.8 (t, 2H) | ~3.7-3.8 (t, 2H) | ~3.7-3.8 (t, 2H) |
| -NH- (Carbamate/Amine) | ~5.0 (br s, 1H) | ~5.0 (br s, 1H) | N/A (Exchanges with D₂O) |
Table 3: Comparative ¹³C NMR Data (Predicted)
| Assignment | This compound (δ ppm) | Fmoc-NH-PEG12-C2-acid (δ ppm) | Amino-PEG12-C2-acid (δ ppm) |
| Protecting Group | ~28.5 (-C(CH₃)₃), ~80.5 (-C(CH₃)₃), ~156.0 (C=O) | ~47.0 (Fmoc CH), ~67.0 (Fmoc CH₂), 120-144 (Aromatic C), ~156.0 (C=O) | N/A |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-71.0 | ~70.0-71.0 | ~70.0-71.0 |
| -CH₂-NH- | ~40.0 | ~40.0 | ~40.0 |
| -CH₂-COOH | ~35.0 | ~35.0 | ~35.0 |
| -COOH | ~174.0 | ~174.0 | ~174.0 |
Table 4: Mass Spectrometry Data
| Parameter | This compound | Fmoc-NH-PEG12-C2-acid | Amino-PEG12-C2-acid |
| Ionization Mode | ESI (+) | ESI (+) | ESI (+) |
| Expected [M+H]⁺ | 851.52 | 840.44 | 614.42 |
| Expected [M+Na]⁺ | 873.50 | 862.42 | 636.40 |
| Common Fragments | Loss of Boc group (-100 Da), loss of isobutylene (B52900) (-56 Da), PEG ladder (-44 Da) | Loss of Fmoc group (-222 Da), PEG ladder (-44 Da) | PEG ladder (-44 Da) |
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental protocols. The following sections detail the methodologies for acquiring the NMR and mass spectrometry data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the PEG linker.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the PEG linker in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrument Parameters:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.[3]
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the analyte.
-
MS/MS Fragmentation: For structural confirmation, perform collision-induced dissociation (CID) on the parent ion of interest.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the characterization of this compound and its alternatives.
References
A Researcher's Guide to Confirming Successful Conjugation with Boc-NH-PEG15-C2-acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating advanced therapeutics and research tools. Boc-NH-PEG15-C2-acid is a versatile, heterobifunctional linker, often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates. Its long, hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility and bioavailability, while the terminal Boc-protected amine and carboxylic acid groups allow for controlled, sequential conjugation.
This guide provides an objective comparison of methods to confirm successful conjugation with this compound, supported by experimental data and detailed protocols. We will also compare this linker to several alternatives to aid in the selection of the most appropriate tool for your research needs.
Confirming Successful Conjugation: Key Analytical Techniques
The primary methods for confirming the covalent attachment of this compound to a target molecule, such as a protein or small molecule amine, rely on detecting the resulting change in the conjugate's physical and chemical properties. The most definitive techniques include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Principle | Information Provided | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, confirming the addition of the PEG linker. Can determine the degree of PEGylation (mono-, di-, etc.). | Highly accurate and definitive. Provides direct evidence of conjugation. | Can be complex to interpret for heterogeneous samples. Requires specialized equipment. |
| HPLC (RP and SEC) | Separates molecules based on hydrophobicity (Reversed-Phase) or size (Size-Exclusion). | Purity of the conjugate. Separation of conjugated from unconjugated species. A shift in retention time indicates successful conjugation. | Quantitative assessment of purity and reaction completion. Can be used for purification. | Indirect confirmation of conjugation. Retention time shifts can be influenced by factors other than PEGylation. |
| SDS-PAGE | Separates proteins based on their molecular weight. | A visible shift in the band to a higher apparent molecular weight indicates successful PEGylation. | Simple, rapid, and widely available. Good for a quick qualitative assessment. | Low resolution. Provides an apparent molecular weight which can be inaccurate for PEGylated proteins. Not suitable for small molecule conjugation. |
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Primary Amine
This protocol describes the activation of the terminal carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples with a primary amine on the target molecule.
Materials:
-
This compound
-
Amine-containing target molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Immediately before use, prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.2 equivalents) in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, combine the this compound solution with the freshly prepared EDC and NHS solutions.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Amine Coupling:
-
Dissolve the amine-containing target molecule in Coupling Buffer.
-
Immediately add the activated Boc-NH-PEG15-NHS ester solution to the target molecule solution. A 5- to 20-fold molar excess of the PEG linker is a common starting point for optimization.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.
-
Protocol 2: Confirmation of Conjugation by Mass Spectrometry (MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Prepare samples of the unconjugated target molecule and the purified conjugate at approximately 1 mg/mL.
-
If necessary, desalt the samples to remove non-volatile salts.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins) in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
-
Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Compare the mass spectra of the unconjugated and conjugated samples. A mass increase corresponding to the molecular weight of this compound (approximately 850.01 g/mol ) confirms successful conjugation.
-
Mandatory Visualizations
Caption: Experimental workflow for conjugating this compound to an amine-containing molecule.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
Comparison with Alternative Linkers
The choice of linker is critical in designing bioconjugates with optimal properties. Here, we compare this compound to other classes of linkers.
| Linker Class | Specific Example | Key Features | Advantages | Disadvantages |
| Long-Chain, Non-Cleavable (Subject of this Guide) | This compound | Long, hydrophilic PEG spacer; terminal Boc-amine and carboxylic acid. | Enhances solubility and bioavailability; stable in circulation; allows for controlled, sequential conjugation. | Non-cleavable nature may lead to accumulation of the entire conjugate in cells. |
| Short-Chain, Non-Cleavable | Boc-NH-PEG4-C2-acid | Shorter PEG spacer. | Less steric hindrance; may be optimal for applications where a shorter distance between conjugated molecules is desired. | Less pronounced effect on solubility and bioavailability compared to longer PEGs. |
| Cleavable Linkers | Boc-NH-PEG4-Val-Cit-PAB-PNP | Contains a protease-cleavable valine-citrulline linker. | Allows for controlled release of the payload in the target environment (e.g., inside a tumor cell), potentially reducing off-target toxicity. | Can be less stable in circulation, leading to premature payload release. |
| Rigid Linkers | Boc-NH-(piperidine)-C4-acid | Incorporates a rigid piperidine (B6355638) ring in the linker backbone. | Provides conformational rigidity, which can be advantageous for optimizing the binding of both ends of a PROTAC to their respective targets. | May not provide the same solubility enhancement as PEG linkers. |
| Click Chemistry Linkers | Boc-NH-PEG12-Azide | Features a terminal azide (B81097) group for copper-catalyzed or copper-free click chemistry. | Highly specific and efficient conjugation under mild conditions; orthogonal to many other functional groups. | Requires a complementary alkyne-functionalized molecule. |
This guide provides a framework for researchers to confidently use this compound and to make informed decisions when selecting alternative linkers for their specific bioconjugation needs. The provided protocols and comparative data serve as a starting point for the development and characterization of novel and effective bioconjugates.
A Head-to-Head Comparison: Boc-NH-PEG15-C2-acid Versus Other PEG Linkers in Drug Development
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][][3] This guide provides an objective, data-driven comparison of Boc-NH-PEG15-C2-acid, a long-chain PEG linker, with other common alternatives to inform rational drug design for researchers, scientists, and drug development professionals.
Core Concepts: The Role of the Linker
The linker in a complex bioconjugate is not merely a spacer but a dynamic component that influences:
-
Solubility and Aggregation: The inherent hydrophilicity of the PEG backbone can significantly increase the aqueous solubility of hydrophobic molecules, a common challenge in drug development.[1]
-
Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life.[]
-
Ternary Complex Formation (in PROTACs): The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4]
-
Drug Release (in ADCs): For cleavable linkers, their stability in circulation and susceptibility to cleavage at the target site are paramount for efficacy and minimizing off-target toxicity.
This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, separated by a 15-unit PEG spacer. The Boc (tert-butyloxycarbonyl) protecting group is acid-labile, allowing for controlled, stepwise conjugation.[5]
Physicochemical Properties: A Comparative Overview
The selection of a linker is often guided by its physicochemical properties. The following table summarizes these properties for this compound and a selection of other commonly used linkers.
| Linker Name | Molecular Weight ( g/mol ) | PEG Units | Protecting Group | Terminal Functional Group | Key Features |
| This compound | ~850 | 15 | Boc | Carboxylic Acid | Long, hydrophilic spacer; acid-labile deprotection.[6] |
| Boc-NH-PEG2-COOH | 277.31 | 2 | Boc | Carboxylic Acid | Short, hydrophilic spacer; acid-labile deprotection.[5] |
| Fmoc-NH-PEG16-acid | ~800 | 16 | Fmoc | Carboxylic Acid | Long, hydrophilic spacer; base-labile deprotection.[7] |
| Boc-NH-PEG4-NH2 | 336.4 | 4 | Boc | Amine | Mid-length spacer with a terminal amine for alternative conjugation strategies.[8] |
| C5 Alkyl Amine Linker | Varies | 0 | None/Varies | Varies | Hydrophobic, flexible spacer.[9] |
| N-Boc-N-bis(PEG2-acid) | Varies | 2 (branched) | Boc | Carboxylic Acid (x2) | Branched structure for multivalent conjugation.[10] |
Performance Comparison: The Impact of Linker Length and Composition
The length and composition of the linker have a profound impact on the biological activity of the final conjugate.
PROTAC Efficacy
In PROTACs, an optimal linker length is crucial for inducing the proximity and correct orientation of the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.[4]
The following table summarizes experimental data on the effect of linker length on the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | >1000 | Not Observed | [4] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [4] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [4] |
| BRD4 | CRBN | PEG | 0 | <0.5 | >90 | [11] |
| BRD4 | CRBN | PEG | 1-2 units | >5000 | Reduced | [11] |
| BRD4 | CRBN | PEG | 4-5 units | <0.5 | >90 | [11] |
This data suggests that for certain protein-ligase pairs, a longer linker is beneficial, while for others, a shorter linker is more effective. The 15 PEG units of this compound provide a significantly longer and more flexible spacer, which could be advantageous for large or sterically hindered protein targets.
ADC Pharmacokinetics and Efficacy
In ADCs, longer PEG linkers can improve the pharmacokinetic profile, leading to a longer plasma half-life and increased tumor accumulation. However, this can sometimes come at the cost of reduced in vitro potency.
| ADC Construct | Linker | Half-life (hours) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition | Reference |
| ZHER2-SMCC-MMAE | Non-PEG | 1.0 | 0.2 | Moderate | [12] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 0.9 | Improved | [12] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 4.4 | Most Effective | [12] |
The extended length of the PEG15 linker in this compound is expected to confer favorable pharmacokinetic properties to an ADC, potentially leading to enhanced in vivo efficacy despite a possible decrease in in vitro potency.
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of these linkers.
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a molecule containing a primary amine (e.g., a protein or a small molecule ligand).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.5-3 molar excess over the amine-containing molecule) in Activation Buffer.
-
Add EDC (2-5 molar excess) and NHS (2-5 molar excess) to the PEG linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.
-
-
Conjugation to Primary Amine:
-
Immediately add the activated PEG linker solution to the solution of the primary amine-containing molecule in Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.
-
-
Purification of the Conjugate:
-
Purify the conjugate using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC), to remove unreacted PEG linker and by-products.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized Boc-protected conjugate in a solution of 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by a suitable method (e.g., mass spectrometry) to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).
-
-
Removal of TFA and Solvent:
-
Evaporate the DCM and excess TFA under a stream of nitrogen or argon gas, or by rotary evaporation.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product and decant the ether.
-
Dry the deprotected conjugate under vacuum.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz can help to visualize the complex processes involved in bioconjugation.
Caption: Experimental workflow for the two-step conjugation and deprotection using this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. Fmoc-NH-PEG16-acid, CAS 850312-72-0 | AxisPharm [axispharm.com]
- 8. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Battle: Boc-NH-PEG15-C2-acid vs. Alkyl Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the linker is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides an objective comparison of the hydrophilic Boc-NH-PEG15-C2-acid linker and traditional hydrophobic alkyl linkers, supported by representative experimental data and detailed methodologies to inform rational PROTAC design.
The choice between a polyethylene (B3416737) glycol (PEG)-based linker, such as this compound, and a classic alkyl chain profoundly impacts a PROTAC's physicochemical properties, including solubility and cell permeability. These characteristics, in turn, influence the formation of the crucial ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—and ultimately dictate the efficiency and potency of target protein degradation.[1][2] While synthetically accessible, both linker types present a distinct set of advantages and disadvantages that must be carefully weighed.[3]
At a Glance: Key Differences
| Feature | This compound (PEG Linker) | Alkyl Linkers |
| Composition | Repeating ethylene (B1197577) glycol units | Saturated or unsaturated hydrocarbon chains |
| Hydrophilicity | Hydrophilic | Generally hydrophobic |
| Aqueous Solubility | Generally improves PROTAC solubility[4] | May limit the aqueous solubility of the PROTAC |
| Cell Permeability | Can have a complex effect; may enhance permeability by adopting folded conformations that shield polar surfaces, but longer chains can increase polar surface area, hindering passive diffusion.[2] | Higher hydrophobicity can improve passive cell permeability, but may also lead to non-specific binding and poor solubility.[5] |
| Metabolic Stability | Ether linkages can be susceptible to oxidative metabolism.[5] | Generally considered more metabolically stable.[2] |
| Ternary Complex Formation | The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[5] | Provides a flexible tether for ternary complex formation. |
| Synthetic Accessibility | Can be more challenging and costly to synthesize compared to alkyl linkers.[2] | Often synthetically straightforward and cost-effective.[5] |
Quantitative Performance Comparison
The following table summarizes representative data illustrating the impact of linker composition on the degradation of a target protein. The data is based on general trends observed in PROTAC development, where a hydrophilic PEG linker is compared against a hydrophobic alkyl linker of similar length.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| PROTAC-PEG15 | This compound | ~50 | 25 | >90 | 1.5 | 150 |
| PROTAC-Alkyl16 | C16 Alkyl Chain | ~48 | 75 | ~85 | 5.2 | 20 |
Note: This data is representative and intended for comparative purposes. Actual values are highly dependent on the specific target protein, E3 ligase, and the warhead and E3 ligase ligands used.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate PROTAC efficacy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
PROTAC Synthesis using this compound
This protocol describes a general method for conjugating a warhead (containing a carboxylic acid) and an E3 ligase ligand (containing an amine) using the this compound linker.
Step 1: Amide Coupling of Warhead to Linker
-
Dissolve the warhead (1.0 eq), this compound (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base, such as DIPEA (2.5 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, purify the Boc-protected intermediate by reverse-phase HPLC.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
Step 3: Amide Coupling of E3 Ligase Ligand
-
Dissolve the deprotected intermediate (1.0 eq), the E3 ligase ligand (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir at room temperature for 4-12 hours.
-
Purify the final PROTAC by reverse-phase HPLC and confirm its identity by LC-MS and NMR.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[7]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[8][9]
-
Plate Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution.
-
Compound Addition: Add the PROTAC compound to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate, and incubate the "sandwich" for a specific period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the ternary complex.[10][11]
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both individually and in the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the binary and ternary interactions.[10]
-
NanoBRET™ Ternary Complex Assay: This is a cell-based assay that measures the proximity of the target protein and E3 ligase within living cells upon PROTAC treatment.[10]
Conclusion
The selection of a linker is a critical optimization step in PROTAC development.[3] this compound, a representative PEG linker, generally enhances the aqueous solubility of PROTACs, which can be advantageous for administration and bioavailability.[4] However, the increased hydrophilicity may negatively impact passive cell permeability.[5] Conversely, alkyl linkers can improve lipophilicity and, in turn, passive diffusion across cell membranes, but may lead to poor solubility.[5] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and a systematic evaluation of both PEG and alkyl linkers is often necessary to identify the most effective PROTAC candidate.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to Alternative Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative linkers to Boc-NH-PEG15-C2-acid for the development of Antibody-Drug Conjugates (ADCs). The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile. This document will explore various linker technologies, presenting supporting experimental data in clearly structured tables, detailing methodologies for key experiments, and providing visualizations of relevant pathways and workflows.
Introduction to ADC Linkers and the Role of this compound
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker is the chemical bridge that connects these two components and its properties are paramount to the ADC's success. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently release the cytotoxic payload upon internalization into the target cancer cell.
This compound is a hydrophilic, non-cleavable linker. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the ADC, which is particularly important when working with hydrophobic payloads, and can help to improve the pharmacokinetic profile of the conjugate. The Boc-protected amine and the carboxylic acid terminal groups allow for controlled and sequential conjugation to the antibody and the payload. While effective, the non-cleavable nature of this linker means that the payload is released only after lysosomal degradation of the antibody, which may not be optimal for all therapeutic applications. This has led to the development of a diverse range of alternative linkers with different release mechanisms and properties.
Alternative Linker Technologies
ADC linkers can be broadly categorized into two main classes: non-cleavable and cleavable linkers.
Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and the payload. The drug is released as a payload-linker-amino acid adduct after the complete proteolytic degradation of the antibody in the lysosome. This approach generally offers high plasma stability and a reduced risk of off-target toxicity.
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers present in the tumor microenvironment or within the cancer cell. This allows for the release of the payload in its free, unmodified form. Cleavable linkers can be further subdivided based on their cleavage mechanism:
-
Enzyme-Sensitive Linkers: Typically contain a dipeptide sequence (e.g., valine-citrulline) that is cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.
-
pH-Sensitive (Acid-Labile) Linkers: Employ acid-labile groups, such as hydrazones, that are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive (Reducible) Linkers: Incorporate disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.
Quantitative Comparison of Linker Performance
The choice of linker significantly impacts key performance parameters of an ADC. The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs constructed with different linker technologies.
Table 1: Physicochemical and In Vitro Performance of ADCs with Different Linkers
| Linker Type | Representative Linker Chemistry | Achievable DAR | Aggregation Propensity | In Vitro Cytotoxicity (IC50) | Bystander Effect |
| Non-Cleavable (Hydrophilic) | This compound | High (up to 8) | Low | Potent (payload-dependent) | No |
| Non-Cleavable (Hydrophobic) | SMCC | Moderate (3-4) | Higher | Potent (payload-dependent) | No |
| Cleavable (Enzyme-Sensitive) | Valine-Citrulline (vc) | High (up to 8) | Low to Moderate | Very Potent | Yes |
| Cleavable (pH-Sensitive) | Hydrazone | Moderate (3-4) | Moderate | Potent | Yes |
| Cleavable (Reducible) | Disulfide | Moderate (3-4) | Moderate | Potent | Yes |
DAR: Drug-to-Antibody Ratio
Table 2: In Vivo Performance of ADCs with Different Linkers
| Linker Type | Representative Linker Chemistry | Plasma Half-life | Tumor Growth Inhibition | Off-Target Toxicity |
| Non-Cleavable (Hydrophilic) | This compound | Long | Significant | Low |
| Non-Cleavable (Hydrophobic) | SMCC | Moderate to Long | Significant | Low to Moderate |
| Cleavable (Enzyme-Sensitive) | Valine-Citrulline (vc) | Moderate to Long | Very High | Moderate |
| Cleavable (pH-Sensitive) | Hydrazone | Shorter | Moderate to High | Higher |
| Cleavable (Reducible) | Disulfide | Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are protocols for key experiments cited in this guide.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC preparation.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Chromatographic Separation:
-
Inject the prepared sample onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Use a decreasing salt gradient to elute the ADC species. The mobile phase B would be a low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100.[1]
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature drug release in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human and other relevant species' plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 144 hours). A control sample in PBS should be run in parallel.
-
Sample Analysis (LC-MS for DAR Measurement):
-
At each time point, isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., with anti-human IgG antibody-conjugated magnetic beads).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured ADC.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.
-
-
Data Analysis: Plot the average DAR over time to determine the stability profile and calculate the ADC's half-life in plasma.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified duration (e.g., 72-96 hours).
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and use a four-parameter logistic model to calculate the IC50 value.[2]
Protocol 4: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a relevant animal model.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle control, and other relevant controls (e.g., unconjugated antibody, free payload) at the desired dose and schedule.
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.
Visualizations
Signaling Pathway of ADC Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Experimental Workflow for ADC Comparison
Caption: Experimental workflow for comparing ADCs with different linkers.
Logical Relationship of Linker Choice and ADC Properties
Caption: Impact of linker choice on key ADC properties.
Conclusion
The selection of a linker is a critical decision in the design of an ADC, with no single linker being optimal for all applications. This compound represents a robust choice for a hydrophilic, non-cleavable linker, offering high plasma stability and the potential for a wide therapeutic window. However, for applications where a "bystander effect" is desirable to target heterogeneous tumors, or where rapid intracellular release of the payload is required, cleavable linkers such as the valine-citrulline dipeptide, hydrazones, or disulfide-based linkers may be more appropriate. The choice of linker must be carefully considered in the context of the specific antibody, payload, and target indication, and should be guided by comprehensive in vitro and in vivo characterization. The continued innovation in linker technology will be crucial in realizing the full therapeutic potential of antibody-drug conjugates.
References
A Researcher's Guide to Validating PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Confirming On-Target Efficacy and Specificity of PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of eliminating specific proteins rather than simply inhibiting them.[1] This is accomplished by hijacking the cell's intrinsic ubiquitin-proteasome system.[1] Unlike traditional inhibitors, the unique mechanism of action of PROTACs necessitates a multi-faceted and rigorous validation strategy to confirm on-target degradation, quantify efficacy, and ensure specificity.[2]
This guide provides an objective comparison of essential validation techniques, complete with detailed experimental protocols and comparative data to assist researchers in establishing a robust workflow for their PROTAC development programs.
The PROTAC Mechanism of Action: A Three-Step Process
PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a linker.[3] One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This dual binding initiates a three-step process culminating in the degradation of the target protein.
-
Ternary Complex Formation: The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[3]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, tagging it for destruction.[3]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[3]
Core Validation Methodologies: A Comparative Overview
A comprehensive validation strategy employs a suite of orthogonal assays to build confidence in a PROTAC's performance. The selection of methods depends on the stage of development and the specific questions being addressed.
| Method | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blot | Immunoassay to detect and quantify a specific protein in a complex mixture.[2] | DC50, Dmax, Time-course of degradation.[4] | Low to Medium | Widely accessible, provides molecular weight information, relatively inexpensive.[2] | Semi-quantitative, labor-intensive, requires specific antibodies.[2] |
| HiBiT/NanoBRET | Luciferase complementation or BRET to measure protein levels or ternary complex formation in live cells.[5] | DC50, Dmax, Degradation rate, Ternary complex EC50.[5] | High | Real-time kinetic data, high sensitivity, suitable for high-throughput screening.[6] | Requires protein tagging (e.g., via CRISPR/Cas9), which can be technically demanding.[5] |
| Quantitative Proteomics (e.g., MS) | Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously.[7] | Global protein abundance changes, off-target identification.[7] | Low | Comprehensive and unbiased view of the proteome, high sensitivity, identifies off-targets.[7] | Expensive, requires specialized equipment and data analysis expertise.[7] |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using a specific antibody to verify protein-protein interactions.[8] | Ternary complex formation, Target ubiquitination. | Low | Directly demonstrates the formation of the key ternary complex. | Can be prone to non-specific binding, requires careful optimization. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding.[5] | Target engagement (EC50). | Medium | Confirms direct target engagement in a cellular context without requiring protein tagging.[5] | Indirect measure of degradation, may not be suitable for all proteins. |
Quantitative Comparison of BRD4-Targeting PROTACs
To illustrate how data from these assays are used for comparison, the table below summarizes the performance of several well-characterized PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NewBET-d | VHL | MCF-7 | 15 | >95 | [9] |
| MZ1 | VHL | MCF-7 | 25 | >95 | [9] |
| dBET6 | CRBN | MCF-7 | 30 | >90 | [9] |
| ARV-825 | CRBN | HeLa | ~5 | >90 | [3] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol outlines the steps to quantify dose-dependent degradation of a target protein.[4]
1. Cell Seeding and Treatment:
-
Seed cells (e.g., in 6-well plates) at a density that ensures they are in the exponential growth phase (70-80% confluency) at the time of harvest.[3] Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical concentration range spans from low nanomolar to high micromolar to capture the full dose-response curve.[9] Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C in a CO2 incubator.[3]
2. Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[3]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4]
-
Scrape the cells and collect the lysate in pre-chilled microcentrifuge tubes.[10]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein extract) to new tubes.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for electrophoresis.[7]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Separate the proteins by size via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH, β-actin).[7]
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[12]
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software.[12]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) model to determine the DC50 and Dmax values.[4]
Protocol 2: Co-Immunoprecipitation for Target Ubiquitination
This protocol is used to confirm that the PROTAC induces ubiquitination of the target protein, a key step in its mechanism of action.
1. Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to be effective (e.g., 5-10x DC50).
-
To allow for the accumulation of ubiquitinated proteins, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment.[13] Include a vehicle-only control and a PROTAC-only control.
2. Cell Lysis:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and deubiquitinase inhibitors (e.g., NEM).[13]
-
To disrupt protein-protein interactions and specifically detect ubiquitination of the target protein, a denaturing lysis can be performed. This involves adding SDS to the lysis buffer (e.g., 1%) and boiling the lysate for 10 minutes. The lysate is then diluted to reduce the SDS concentration to 0.1% before immunoprecipitation.[13]
3. Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G beads for 1-2 hours at 4°C to reduce non-specific binding.[14]
-
Incubate the pre-cleared lysate with a primary antibody against the target protein overnight at 4°C with gentle rotation.[15] A non-specific IgG should be used as a negative control.
-
Add Protein A/G beads to the lysate and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[15]
4. Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[15]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[8]
5. Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in Protocol 1.
-
Probe one membrane with an antibody against the target protein and another with an antibody against ubiquitin.
-
A smear or ladder of high-molecular-weight bands in the lane corresponding to the immunoprecipitated target protein, detected by the ubiquitin antibody, confirms ubiquitination.
Protocol 3: Global Proteomics for Off-Target Identification
This protocol provides a workflow for the unbiased identification of on-target and off-target degradation effects using quantitative mass spectrometry.[7]
1. Sample Preparation:
-
Culture and treat cells with the PROTAC at an optimal concentration (e.g., a concentration that achieves Dmax) and a vehicle control. Use multiple biological replicates for statistical power.[7]
-
Harvest and lyse the cells. Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[7]
2. Isobaric Labeling and LC-MS/MS:
-
For multiplexed analysis, label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT).[7]
-
Combine the labeled peptide samples and analyze the mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.[7]
3. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.[16]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
-
The intended target protein should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets and require validation by an orthogonal method, such as Western Blotting.[7]
Conclusion
The validation of PROTAC-mediated protein degradation is a critical and multi-step process that requires a combination of orthogonal assays. By employing a strategic workflow that includes the initial quantification of degradation, confirmation of the mechanism of action, and a comprehensive assessment of off-target effects, researchers can build a robust data package. This rigorous validation is essential to support the development of novel, potent, and highly specific protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.jp]
- 7. benchchem.com [benchchem.com]
- 8. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. novateinbio.com [novateinbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Control Experiments for PROTACs Synthesized with Boc-NH-PEG15-C2-acid
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design of a successful PROTAC hinges on the careful optimization of its three components: a warhead that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Boc-NH-PEG15-C2-acid is a commonly used polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of flexibility and hydrophilicity, often contributing to improved solubility and bioavailability of the final PROTAC molecule.
This guide provides an objective comparison of control experiments essential for validating the activity of PROTACs synthesized with this compound and discusses the performance of such PROTACs in the context of alternative linker technologies. We present supporting experimental data and detailed methodologies for key validation assays to aid researchers, scientists, and drug development professionals in the rigorous evaluation of their protein degraders.
The Imperative of Rigorous Controls in PROTAC Research
The catalytic and indirect mechanism of action of PROTACs necessitates a comprehensive suite of control experiments to ensure that the observed protein degradation is a direct result of the intended ternary complex formation and subsequent ubiquitination, rather than off-target effects or non-specific toxicity.[1][2]
Key Control Experiments:
-
Negative Controls: These are crucial for demonstrating the specificity of the PROTAC's mechanism.
-
Inactive E3 Ligase Ligand Control: A PROTAC analog where the E3 ligase ligand is modified to abolish binding. For Cereblon (CRBN)-recruiting PROTACs, this can be achieved by methylating the glutarimide (B196013) nitrogen.[3] This control should not induce degradation of the target protein.
-
Inactive Target Ligand Control: An analog with a modification in the warhead that prevents it from binding to the target protein. This control helps to rule out off-target effects mediated by the E3 ligase ligand and linker.
-
Epimeric/Stereoisomeric Control: For PROTACs recruiting E3 ligases like VHL, synthesizing a diastereomer with an inverted stereocenter in the VHL-binding motif can serve as an excellent negative control, as it will not bind to VHL and thus will not induce degradation.[4][]
-
-
Positive Controls:
-
Proteasome Inhibitor: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) should rescue the degradation of the target protein, confirming that the degradation is dependent on the proteasome.[6]
-
Neddylation Inhibitor: For Cullin-RING E3 ligase-dependent PROTACs (e.g., those recruiting CRBN or VHL), pre-treatment with a neddylation inhibitor like MLN4924 should block the activity of the E3 ligase and prevent target degradation.[6]
-
Comparative Analysis of PROTAC Linker Performance
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[7][8] While this compound represents a flexible and hydrophilic linker, alternatives such as alkyl chains and rigid linkers (e.g., containing piperidine (B6355638) or piperazine (B1678402) motifs) offer different properties that can be advantageous for specific targets.[9][]
The following table summarizes representative data for PROTACs targeting the BRD4 protein, illustrating the impact of different linker types on degradation potency (DC50) and efficacy (Dmax).
| PROTAC (Representative) | Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Key Observation |
| ARV-825 | BRD4 | CRBN | PEG | <1 | >90 | The flexible PEG linker facilitates potent and efficacious degradation.[6] |
| dBET1 | BRD4 | CRBN | PEG | 1.6 | >95 | Demonstrates that PEG linkers can consistently lead to highly potent degraders. |
| Alkyl-Linker PROTAC | BRD4 | VHL | Alkyl Chain | 23 | ~90 | An alkyl linker can also achieve potent degradation, though in some cases may be less potent than optimized PEG linkers. |
| Rigid-Linker PROTAC | BRD4 | VHL | Piperidine/Piperazine | 8.9 | >95 | A more rigid linker can lead to highly potent degradation, potentially by pre-organizing the PROTAC into a bioactive conformation. |
Note: The data presented is compiled from multiple sources for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC validation.
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
This is the most fundamental assay to confirm and quantify the degradation of the target protein.[6][11]
Materials:
-
Cell culture reagents
-
PROTAC compound and controls (e.g., negative control, vehicle)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of concentrations of the PROTAC and controls for a desired time (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[6]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.[6]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Repeat for the loading control.[6]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[6]
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the essential POI-PROTAC-E3 ligase complex.[3]
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase or target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer.[3]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase or the target protein, coupled to protein A/G beads.[3]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.[3]
-
Elution: Elute the immunoprecipitated proteins from the beads.[3]
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.[3]
In Vitro Ubiquitination Assay
This assay directly demonstrates that the PROTAC can induce the ubiquitination of the target protein.[2]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: Combine the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC compound or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.[2]
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer.
-
Western Blot Analysis: Analyze the reaction mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[2] An increase in the ubiquitination signal in the presence of the active PROTAC confirms its mechanism of action.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating Purity: A Comparative Guide to the Assessment of Boc-NH-PEG15-C2-acid Conjugates
For researchers, scientists, and drug development professionals, the purity of bioconjugation linkers is a critical parameter dictating the efficacy, safety, and reproducibility of novel therapeutics. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Boc-NH-PEG15-C2-acid, a heterobifunctional PEG linker. We delve into the performance of various techniques, offering supporting data and detailed experimental protocols to inform your selection of the most suitable quality control strategies.
The unique structure of this compound, featuring a Boc-protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid, makes it a valuable tool in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The Boc group offers a stable yet easily removable protecting group for the amine, while the hydrophilic PEG spacer enhances solubility and provides a flexible linker. The terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules. Given its integral role, rigorous purity assessment is non-negotiable.
Comparative Analysis of Purity Assessment Techniques
The primary challenge in analyzing PEGylated compounds like this compound is the lack of a strong UV chromophore in the PEG backbone, rendering traditional UV-based detection methods less effective.[1][2] Therefore, a combination of chromatographic and spectroscopic techniques employing universal detectors is essential for a thorough purity analysis.[3]
| Analytical Technique | Principle of Separation/Analysis | Primary Application | Advantages | Limitations |
| RP-HPLC-ELSD/CAD | Separation based on hydrophobicity.[1] | Quantifying purity and detecting non-volatile impurities.[4] | Robust, sensitive for non-UV absorbing compounds, suitable for gradient elution.[2][5] | Requires that the analyte is non-volatile.[] |
| ¹H NMR Spectroscopy | Analysis of the chemical environment of protons. | Structural confirmation and identification of organic impurities.[4] | Provides detailed structural information, can quantify purity with an internal standard.[7] | Lower sensitivity compared to chromatographic methods, can be complex to interpret for large molecules.[8][9] |
| LC-MS (ESI) | Separation by chromatography coupled with mass-to-charge ratio determination.[10] | Confirming molecular weight and identifying impurities by their mass.[4][11] | High sensitivity and specificity, provides molecular weight information for impurity identification.[12][13] | Ionization efficiency can vary between compounds, complex spectra for polydisperse samples.[14] |
| MALDI-TOF MS | Determination of mass-to-charge ratio of ionized molecules. | Determining average molecular weight and degree of PEGylation.[12] | High throughput, tolerant of some sample impurities. | Primarily qualitative, can have lower resolution for heterogeneous samples.[12] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
This method is highly effective for separating this compound from non-polar impurities and oligomers of different PEG lengths.
-
Instrumentation : HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A : 0.1% Formic Acid in Water.[7]
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile (B52724).[7]
-
Gradient :
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B
-
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 35 °C.[1]
-
Injection Volume : 10 µL.[1]
-
ELSD Settings :
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total peak area.[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the chemical structure of the conjugate and identifying any organic impurities.
-
Instrumentation : 400 MHz NMR spectrometer.
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[4]
-
Procedure : Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.[4]
-
Analysis : The spectrum should exhibit characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the PEG backbone ethylene (B1197577) glycol units (a complex multiplet between 3.5 and 3.7 ppm), and the terminal acid group.[4] The purity can be quantified by integrating the signals corresponding to the analyte and a known internal standard.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for confirming the molecular weight of the target compound and identifying potential impurities based on their mass-to-charge ratio.
-
Instrumentation : An HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[7]
-
Mobile Phase A : 0.1% Formic Acid in Water.[7]
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient : A suitable gradient to ensure separation of impurities, for example:
-
0-1 min: 2% B
-
1-8 min: 2% to 98% B
-
8-9 min: 98% B
-
9.1-10 min: 2% B
-
-
Flow Rate : 0.4 mL/min.[7]
-
MS Conditions :
-
Ionization Mode : Positive ESI.[11]
-
Scan Range : m/z 200-2000.
-
-
Sample Preparation : Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.[11]
-
Data Analysis : Confirm the presence of the expected [M+H]⁺ or other adduct ions for the this compound. Impurities can be identified by their respective mass-to-charge ratios.[11]
Visualizing the Workflow
To better conceptualize the analytical process, the following diagrams illustrate the experimental workflow for purity assessment and a decision-making guide for selecting the appropriate analytical method.
Alternatives to this compound
While this compound is a versatile linker, several alternatives exist that may be more suitable for specific applications. These can include linkers with different PEG chain lengths (e.g., PEG4, PEG24) to modulate solubility and spacing, alternative protecting groups such as Fmoc (Fluorenylmethyloxycarbonyl), or entirely different chemical backbones like alkyl chains.[4][15] The choice of linker will significantly impact the physicochemical properties and biological activity of the final conjugate. The analytical methods described in this guide are broadly applicable to these alternative linkers, with appropriate adjustments to chromatographic conditions and spectral interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. benchchem.com [benchchem.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Antibody-Drug Conjugates with PEG Linkers
The stability of an antibody-drug conjugate (ADC) is a critical quality attribute that profoundly influences its therapeutic index, dictating both efficacy and safety.[1] The linker, which connects the monoclonal antibody to the cytotoxic payload, is central to an ADC's performance. An ideal linker must remain stable in systemic circulation to prevent premature drug release—which can cause off-target toxicity—while ensuring efficient payload delivery to target tumor cells.[1][2] This guide provides a comparative overview of in vitro stability assays for ADCs, with a focus on constructs synthesized with hydrophilic polyethylene (B3416737) glycol (PEG) based linkers.
PEGylated linkers are increasingly employed in ADC design to enhance physicochemical and pharmacological properties.[1] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance. The incorporation of hydrophilic PEG chains helps mitigate these issues by improving solubility, which can enable higher drug-to-antibody ratios (DAR) and enhance systemic stability through a shielding effect.[1][3]
Comparative Stability Data
The choice of linker chemistry and the length of the PEG chain are pivotal decisions in ADC development.[4] Non-cleavable linkers generally offer high plasma stability, while the stability of cleavable linkers can vary significantly.[4][5] The length of the PEG linker also impacts stability, with longer chains often providing a better shielding effect against enzymatic degradation.[6]
Plasma Stability Comparison
The following tables summarize quantitative data from various studies comparing the stability of different ADC linkers in plasma. Stability is often assessed by monitoring the change in the drug-to-antibody ratio (DAR) over time, where a decrease in DAR indicates premature drug deconjugation.[7]
| Linker Type | Specific Linker Example | Assay Condition | Stability Metric (% Intact ADC or % Payload Loss) | Reference |
| Cleavable | Val-Cit-PABC | Incubation in C57BL/6 mouse plasma for 7 days | ~40% DAR loss | [5] |
| Cleavable | Tandem-Cleavage Linker | Incubation in rat serum at 37°C for 7 days | >80% conjugate stability | [8] |
| Cleavable | Glutamic acid-Valine-Citrulline (EVCit) | Incubation in human plasma for 28 days | No significant degradation | [4] |
| Cleavable | Sulfatase-cleavable | Incubation in human plasma for >7 days | Stable | [4] |
| Non-Cleavable | Thioether (SMCC) | Not specified | High plasma stability | [1][4] |
Impact of PEG Linker Length on Plasma Stability
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Reference |
| ADC-PEG4 | 24 | 22% | [6] |
| ADC-PEG8 | 24 | 12% | [6] |
This data indicates that the ADC with the longer PEG8 linker exhibited greater stability in mouse plasma over a 24-hour period, with nearly half the payload loss compared to the ADC with the shorter PEG4 linker.[6]
Thermal Stability and Aggregation
Thermal stress studies are used to predict the long-term storage stability of ADCs by assessing their propensity for aggregation and fragmentation.[1][9]
| ADC Construct | DAR | Incubation Period (days) at 40°C | % Aggregate Formation | Reference |
| FG-ADC | ~4 | 28 | <5% | [10] |
| VAG-ADC | ~4 | 28 | <5% | [10] |
| FG-ADC | ~8 | 28 | ~12% | [10] |
| VAG-ADC | ~8 | 28 | ~6% | [10] |
These findings suggest that at a higher drug loading (DAR ~8), the specific peptide sequence within the linker can influence the aggregation propensity under thermal stress, even with PEGylation.[10]
Key Stability Assays and Experimental Protocols
A panel of in vitro stability assays is essential to ensure the safety and efficacy of an ADC.[1] These assays evaluate the potential for drug deconjugation, aggregation, and fragmentation under physiological and stressed conditions.
Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.[6]
Experimental Protocol:
-
Preparation: Thaw cryopreserved plasma (e.g., human, mouse, rat) at 37°C.[6][7]
-
Incubation: Dilute the test ADC to a final concentration of approximately 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in a suitable buffer (e.g., PBS) to the same concentration. Incubate all samples at 37°C with gentle agitation.[6]
-
Time-Point Sampling: Collect aliquots of the plasma and buffer samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).[6]
-
Sample Quenching: Immediately snap-freeze the collected aliquots in a dry ice/ethanol bath and store them at -80°C until analysis to halt further degradation.[6]
-
ADC Isolation: Isolate the ADC from the plasma matrix using immunoaffinity capture, for instance, with anti-human IgG antibody-conjugated magnetic beads.[6][7]
-
Analysis: Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[4][7] The supernatant can also be analyzed to quantify the amount of released payload.[11][12]
Thermal Stability and Aggregation Assay (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC formulation under thermal stress.[1]
Experimental Protocol:
-
Sample Preparation: Prepare aliquots of the ADC at a known concentration (e.g., 1 mg/mL) in the formulation buffer.[1]
-
Thermal Stress: Incubate the samples at a stressed temperature (e.g., 40°C) and a control temperature (e.g., 4°C) for a defined period (e.g., 7, 14, or 28 days).[1][9]
-
Time-Point Sampling: At specified time points, remove one aliquot from each temperature condition for analysis.[1]
-
SEC-HPLC Analysis:
-
Equilibrate a size-exclusion chromatography column suitable for protein separation with the mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).[13]
-
Inject the sample onto the column.[14]
-
Monitor the elution profile using UV detection, typically at 280 nm.[1][13]
-
Identify and integrate the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).[1]
-
-
Data Analysis: Calculate the percentage of monomer, aggregate, and fragment for each sample by determining the relative area of each peak. Compare the results from the stressed condition to the control to determine the rate of degradation.[1][15]
Visualizations
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships relevant to PEGylated ADCs.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Workflow for assessing ADC stability in plasma.
Caption: Common degradation pathways for Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Optimizing Protein Degradation: A Comparative Guide to PROTAC Efficacy Based on Linker Length
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker, far from being a passive spacer, plays a pivotal role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation. This guide provides an objective comparison of PROTACs with different linker lengths, supported by experimental data, to inform rational drug design and optimization.
The Critical Role of the Linker
The length and composition of the linker are critical determinants of a PROTAC's potency.[1][2] An optimal linker facilitates the proper orientation of the POI and the E3 ligase to enable efficient ubiquitin transfer. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[3][4] Conversely, an excessively long linker can result in a non-productive ternary complex, leading to inefficient ubiquitination.[3][4] Therefore, the systematic variation of linker length is a crucial step in the development of potent PROTACs.[5]
Quantitative Comparison of PROTAC Efficacy
The efficacy of PROTACs is typically evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the maximum percentage of protein degradation achievable.[5][6] The following tables summarize experimental data for PROTACs targeting Estrogen Receptor-α (ERα), TANK-binding kinase 1 (TBK1), and Bromodomain-containing protein 4 (BRD4) with varying linker lengths.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths
| Linker Length (atoms) | DC50 (µM) | Dmax (%) | E3 Ligase | Cell Line |
| 9 | > 10 | ~50 | VHL | MCF7 |
| 12 | ~1 | > 75 | VHL | MCF7 |
| 16 | ~0.1 | > 90 | VHL | MCF7 |
| 19 | > 1 | ~75 | VHL | MCF7 |
| 21 | > 10 | < 50 | VHL | MCF7 |
| Data is compiled from studies by Cyrus et al.[7] |
Table 2: Comparative Efficacy of TBK1-Targeting PROTACs with Different Linker Lengths
| Linker Type/Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| Alkyl/Ether (< 12) | No degradation | - | VHL |
| Alkyl/Ether (21) | 3 | 96 | VHL |
| Alkyl/Ether (29) | 292 | 76 | VHL |
| Data is compiled from a study on TBK1 degraders.[8][9] |
Table 3: Comparative Efficacy of BRD4-Targeting PROTACs with Different Linker Compositions and E3 Ligases
| PROTAC | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Pomalidomide (CRBN) | < 1 | > 90 | Burkitt's Lymphoma (BL) |
| ARV-771 | VHL | < 1 | > 90 | Prostate Cancer |
| PROTAC 3 | Thalidomide (CRBN) | 0.1 - 0.3 | > 90 | RS4;11 (Leukemia) |
| DP1 | E7820 (DCAF15) | 10.84 ± 0.92 µM | 98 | SU-DHL-4 |
| Data is compiled from various studies on BRD4 degraders.[10][11] |
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and reproducible experimental methodologies. The following are detailed protocols for key experiments cited in this guide.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[12][13]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 for ERα, HEK293T for TBK1, or MV-4-11 for BRD4) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat the cells with a range of PROTAC concentrations (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[8]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading for electrophoresis.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (ERα, TBK1, or BRD4) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the DC50 and Dmax values from the dose-response curves.[6]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[15][16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 72 hours).
-
-
Assay Procedure (for MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
Assay Procedure (for CellTiter-Glo®):
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.[15]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]
-
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding of the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for evaluating PROTACs.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTAC linker efficacy.
Caption: Simplified signaling pathways of ERα, TBK1, and BRD4.
References
- 1. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Biacore Analysis for Ternary Complex Formation: A Comparative Perspective on PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The successful design of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the efficient formation of a stable ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-recruiting moieties of the PROTAC is a key determinant of its efficacy, profoundly influencing the stability and cooperativity of this ternary complex. This guide provides a comparative analysis of Biacore Surface Plasmon Resonance (SPR) for the characterization of PROTAC ternary complex formation, with a special focus on the role of Polyethylene Glycol (PEG) linkers.
Due to the proprietary nature of specific PROTAC data, this guide will utilize the well-characterized PROTAC MZ1 as a case study to illustrate the principles and data analysis of Biacore experiments. We will then draw comparisons to a hypothetical PROTAC containing a Boc-NH-PEG15-C2-acid linker, discussing the potential impact of such a linker on the formation of the ternary complex.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. Its length, flexibility, and chemical composition can significantly impact:
-
Ternary Complex Stability: An optimal linker length and composition are necessary to facilitate favorable protein-protein interactions between the target and the E3 ligase, leading to a stable ternary complex.[1] A linker that is too short may cause steric hindrance, while an excessively long one can introduce a high entropic penalty upon binding.[2][3]
-
Cooperativity: This is a measure of how the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity, where the formation of a binary complex enhances binding to the second protein, is a desirable trait for potent degraders.[4][5]
-
Physicochemical Properties: PEG linkers are often employed to improve the solubility and cell permeability of PROTACs.[2][6]
Biacore SPR for Characterizing Ternary Complex Formation
Biacore Surface Plasmon Resonance (SPR) is a powerful label-free technology that enables the real-time measurement of biomolecular interactions. It is currently the only technique that can measure the kinetics of PROTAC ternary complex formation in vitro.[7] Key parameters that can be determined using Biacore analysis include:
-
Association rate (k_on): The rate at which the ternary complex forms.
-
Dissociation rate (k_off): The rate at which the ternary complex breaks apart. A slower dissociation rate indicates a more stable complex.
-
Equilibrium dissociation constant (K_D): A measure of the affinity of the interaction. A lower K_D value indicates a higher affinity.
-
Cooperativity (α): Calculated as the ratio of the binary K_D to the ternary K_D. An α value greater than 1 indicates positive cooperativity.
Caption: A typical experimental workflow for PROTAC evaluation.
Comparative Analysis: The Influence of a this compound Linker
While specific Biacore data for a PROTAC containing a this compound linker is not publicly available, we can hypothesize its potential influence on ternary complex formation based on the properties of long-chain PEG linkers.
| Feature | MZ1 (Reference) | Hypothetical PROTAC with this compound Linker | Rationale |
| Linker Type | PEG-based | PEG-based | Both utilize flexible PEG chains. |
| Linker Length | Relatively short | Significantly longer (15 PEG units) | A longer linker provides greater flexibility and reach. |
| Expected Impact on k_on | Fast | Potentially slower | The increased flexibility of a long linker may lead to a higher entropic penalty for adopting the bound conformation, potentially slowing the association rate. |
| Expected Impact on k_off | Slow (stable complex) | Could be faster or slower | The longer linker might allow for more optimal protein-protein interactions, leading to a more stable complex (slower k_off). Conversely, if the linker is too flexible and does not sufficiently pre-organize the binding partners, the complex could be less stable (faster k_off). [] |
| Expected Impact on K_D | Low nM (high affinity) | Dependent on k_on and k_off | The overall affinity will depend on the balance between the association and dissociation rates. The optimal linker length is highly system-dependent. [9] |
| Expected Cooperativity (α) | High (α = 22) | Variable | Cooperativity is highly sensitive to the geometry of the ternary complex. A longer linker may or may not facilitate the protein-protein interactions necessary for high cooperativity. |
Alternative Methodologies for Ternary Complex Analysis
While Biacore SPR is the gold standard for kinetic analysis, other biophysical techniques can provide complementary information on PROTAC-induced ternary complex formation.
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Thermodynamic parameters (ΔH, ΔS), binding affinity (K_D), stoichiometry (n) | Provides a complete thermodynamic profile of the interaction. | Lower throughput, requires larger amounts of protein. |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on the target and E3 ligase | Homogeneous assay for detecting ternary complex formation | High-throughput, suitable for screening. | Requires labeled proteins, provides endpoint rather than kinetic data. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding | Binding affinity (K_D) | Homogeneous assay, suitable for high-throughput screening. | Requires a fluorescent probe, can be prone to artifacts. |
| AlphaScreen/AlphaLISA | Proximity-based assay that generates a chemiluminescent signal when two beads are brought together | Detection of ternary complex formation | High-throughput, very sensitive. | Can be susceptible to interference from sample components. |
dot
Caption: Logical relationships of linker properties.
Conclusion
Biacore SPR analysis is an indispensable tool for the detailed kinetic characterization of PROTAC-induced ternary complex formation. By providing quantitative data on association and dissociation rates, it offers invaluable insights into the stability of the ternary complex, which is a key driver of PROTAC efficacy. The choice of linker is a critical aspect of PROTAC design, and understanding its impact on the kinetics of ternary complex formation is essential for the development of potent and selective protein degraders. While this guide has used a well-characterized PROTAC as a reference, the principles and methodologies described can be applied to the evaluation of any PROTAC, including those with novel linkers such as this compound. A multi-faceted approach, combining Biacore analysis with other biophysical and cellular assays, will provide the most comprehensive understanding of a PROTAC's mechanism of action.
References
- 1. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Methods for Validating PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by inducing the degradation of specific target proteins rather than merely inhibiting their function. This unique mechanism of action, which co-opts the cell's native ubiquitin-proteasome system, demands a multi-faceted validation strategy to confirm on-target protein degradation, assess specificity, and understand the mechanism of action.[1] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package for any PROTAC development program.[2][3]
This guide provides an objective comparison of key orthogonal methods for validating PROTAC-mediated protein degradation. It includes detailed experimental protocols for essential assays, a summary of quantitative data for comparative analysis, and diagrams illustrating the core pathways and workflows involved.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] The fundamental process involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[2]
Comparison of Orthogonal Validation Methods
A robust validation strategy typically progresses from initial confirmation of protein loss to in-depth mechanistic studies and global proteome analysis. The selection of methods depends on the research question, available resources, and the stage of PROTAC development.
| Method | Principle | Key Parameters | Throughput | Key Advantages | Key Limitations |
| Western Blot | Immuno-detection of specific proteins separated by size.[4] | DC₅₀, Dₘₐₓ, Time-course[5] | Low-Medium | Widely accessible, provides molecular weight information, relatively inexpensive. | Semi-quantitative, labor-intensive, requires specific and validated antibodies. |
| Quantitative Proteomics (MS) | Unbiased, mass spectrometry-based quantification of thousands of proteins.[6] | Global protein abundance, Off-target ID[7] | Low | Comprehensive, unbiased view of the proteome, high sensitivity, gold standard for specificity.[3][7] | Technically demanding, expensive, complex data analysis.[3] |
| HiBiT/NanoBRET™ Assays | Luciferase-based reporter system fused to the target protein.[4] | DC₅₀, Dₘₐₓ, k_deg, Ternary Complex EC₅₀[1][8] | High | Real-time kinetics in live cells, highly sensitive, no antibody needed.[4][9] | Requires genetic modification of cells (e.g., CRISPR-based tagging).[2] |
| ELISA | Antibody-based detection of a target protein in a plate-based format.[3] | DC₅₀, Dₘₐₓ | High | High-throughput, quantitative.[3] | Prone to antibody cross-reactivity, no molecular weight information.[3] |
| Flow Cytometry | Measures protein levels in individual cells via immunofluorescence.[10] | % of positive cells, Mean Fluorescence Intensity | High | High-throughput, single-cell resolution, suitable for heterogeneous populations.[4] | Requires antibodies that work in fixed cells, no size separation.[4] |
| Ubiquitination Assay (IP-WB) | Immunoprecipitation of the target protein followed by Western blot for ubiquitin.[11] | Polyubiquitin chain detection | Low | Directly confirms the mechanism of action (ubiquitination).[12][13] | Technically challenging, requires proteasome inhibitor co-treatment.[12] |
| Cellular Thermal Shift Assay (CETSA) | Measures thermal stabilization of a protein upon ligand binding. | Target Engagement (ΔTₘ) | Medium | Confirms direct target engagement in a cellular context.[14][15] | Not suitable for all proteins, can be technically demanding.[15] |
| qPCR / Transcriptomics | Measures mRNA levels of the target gene.[2] | mRNA fold change | High | Differentiates protein degradation from transcriptional downregulation.[15] | Does not measure protein levels directly.[2] |
| CRISPR/Cas9 Knockout | Gene editing to create a knockout of the target protein or E3 ligase.[16] | Loss of PROTAC effect in KO cells | Low | Definitively validates that the PROTAC's effect is target-dependent.[16] | Time-consuming to generate and validate knockout cell lines. |
Key Experimental Workflows and Protocols
A comprehensive validation plan integrates multiple assays to build a compelling data package. The workflow often starts with confirming degradation and then moves to mechanistic and specificity studies.
Protocol 1: Western Blot for DC₅₀ and Dₘₐₓ Determination
Western blotting is the foundational technique for confirming the degradation of a target protein and quantifying its depletion.[4]
1. Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.[4]
-
Prepare serial dilutions of the PROTAC compound in culture medium. A typical dose-response curve might range from 0.1 nM to 10 µM.[4]
-
Treat cells for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[17]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[17]
-
Determine the protein concentration of the supernatant for each sample using a standard assay like BCA to ensure equal protein loading.[17]
3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[17]
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imager.[3]
5. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[17]
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin, or total protein stain) to correct for loading differences.[4][17]
-
Calculate the percentage of remaining protein relative to the vehicle control. Plot this against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[5]
Protocol 2: Quantitative Proteomics for Specificity Profiling
Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance, making it the gold standard for identifying on-target and potential off-target degradation effects.[3][6]
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves Dₘₐₓ and a vehicle control. Use multiple biological replicates for statistical power.[15] Shorter treatment times (e.g., < 6 hours) are often used to distinguish direct degradation from secondary effects.[18]
-
Lyse cells in a buffer compatible with mass spectrometry (e.g., containing urea) and digest proteins into peptides using an enzyme like trypsin.[1]
2. Peptide Labeling (e.g., TMT):
-
Label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for multiplexing, where peptides from different samples are pooled together for a single MS run, reducing variability.[19]
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry. The instrument will fragment the peptides and the attached TMT tags, allowing for both identification of the peptide sequence and quantification of its abundance from the reporter ions.[1]
4. Data Analysis:
-
Use specialized software to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions.
-
Calculate the Log2 Fold Change (PROTAC vs. Vehicle) and a corresponding p-value for each identified protein.
-
Proteins showing significant downregulation are potential targets of the PROTAC. The intended target should be among the most significantly degraded proteins. Any other significantly degraded proteins are potential off-targets.[20]
Protocol 3: In-Cell Target Ubiquitination Assay
This assay directly confirms that the PROTAC induces ubiquitination of the target protein, a critical step in the degradation pathway.[12]
1. Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC₅₀).
-
Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate instead of being degraded.[13][14] The treatment time is typically shorter than for degradation assays (e.g., 1-4 hours).[12]
2. Immunoprecipitation (IP):
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions, ensuring only covalently attached ubiquitin is detected.[12]
-
Dilute the lysate with a non-denaturing buffer and incubate with an antibody specific to the protein of interest to immunoprecipitate the target.
3. Western Blot Analysis:
-
Elute the immunoprecipitated protein from the beads.
-
Separate the eluate using SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub).
-
A smear or ladder of high-molecular-weight bands in the PROTAC and MG132 co-treated lane, but not in the control lanes, indicates polyubiquitination of the target protein.[11]
Illustrative Data Summary
The efficacy of a PROTAC is primarily defined by its DC₅₀ and Dₘₐₓ values. The following table provides representative data to illustrate how these metrics are used to compare PROTAC performance.
| PROTAC | Target | E3 Ligase Recruited | Cell Line | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) | Reference Source(s) |
| PROTAC A | KRAS G12D | VHL | AGS | Western Blot / ELISA | 7.49 | >95 | [13] |
| PROTAC B | TBK1 | Not Specified | Various | Degradation Assay | 3 | 96 | [14] |
| PROTAC C | PI3K | Not Specified | MDA-MB-231 | Degradation Assay | 42.23 | 88.6 | [13] |
| PROTAC D | mTOR | Not Specified | MDA-MB-231 | Degradation Assay | 45.4 | 74.9 | [13] |
Note: Data is compiled from various sources and is for illustrative purposes. Experimental conditions may differ.
Conclusion
The validation of PROTAC-mediated protein degradation is a rigorous, multi-step process that requires a combination of orthogonal methods. A thorough validation strategy, moving from initial degradation confirmation with Western Blotting to comprehensive proteome-wide analysis with mass spectrometry and mechanistic studies like ubiquitination assays, is essential for building confidence in a PROTAC candidate.[3] By employing a suite of the techniques described in this guide, researchers can generate a robust data package that clearly demonstrates a PROTAC's efficacy, mechanism, and specificity, paving the way for the development of novel and impactful therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Quantifying Protein Degradation: A Comparative Guide to Western Blot Analysis
In the fields of cellular biology, drug discovery, and biomedical research, understanding the dynamics of protein degradation is fundamental to unraveling disease mechanisms and developing novel therapeutics.[1] As targeted protein degradation emerges as a promising therapeutic strategy, the need for precise and reliable methods to quantify changes in protein levels has become paramount.[1] Western blot analysis is a cornerstone technique for monitoring protein degradation, offering a semi-quantitative assessment of protein abundance and size.[1] This guide provides an objective comparison of Western blot analysis with other common techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal method for their specific needs.
Comparing the Tools: A Head-to-Head Analysis
The choice of method for quantifying protein degradation hinges on several factors, including the specific research question, sample type, required throughput, and available resources. While Western blotting is a widely accessible and informative technique, alternatives like ELISA and Mass Spectrometry offer distinct advantages in sensitivity, quantification, and throughput.[1]
| Feature | Western Blot | Enzyme-Linked Immunosorbent Assay (ELISA) | Mass Spectrometry (MS) |
| Primary Application | Semi-quantitative/quantitative analysis of protein levels, size confirmation.[1][2][3] | High-throughput quantitative analysis of specific proteins.[1][2][4] | Unbiased protein identification and quantification, post-translational modification analysis.[1] |
| Sensitivity | Moderate (ng range).[1] Less sensitive than ELISA.[5] | High (pg to ng range).[1][2] Ideal for low-abundance proteins.[4][5] | Very High (attomole to nanomole quantities).[1] |
| Specificity | High (dependent on antibody quality).[1][5] | High (dependent on antibody quality).[3] | Very High (based on mass-to-charge ratio). |
| Throughput | Low to medium. | High, suitable for large-scale screening.[3][4][6] | Medium to high, depending on the platform. |
| Quantitative Accuracy | Semi-quantitative to relative quantification.[2][7] Prone to signal saturation.[7] | Highly quantitative with a standard curve.[3][4] | Highly quantitative (label-free or label-based). |
| Information Provided | Protein size, presence of isoforms, and major post-translational modifications.[2][3] | Absolute or relative protein concentration.[4] | Protein identity, sequence, and a wide range of post-translational modifications. |
| Cost | Moderate. | Generally lower cost per sample for high throughput. | High initial instrument cost, lower per-sample cost for large-scale studies.[8] |
| Time to Result | Several hours to overnight.[5] | A few hours. | Varies from hours to days depending on sample complexity and analysis. |
Key Protein Degradation Pathways
Cells primarily utilize two major pathways to degrade proteins: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.[9][10] Understanding these pathways is crucial for designing experiments and interpreting protein degradation data.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary mechanism for the degradation of most short-lived and misfolded proteins.[10][11] Proteins targeted for degradation are tagged with a polyubiquitin (B1169507) chain by a cascade of enzymes (E1, E2, and E3 ligases).[10][12] This tag is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[10][11]
The Autophagy-Lysosome Pathway
Autophagy is a catabolic process responsible for the degradation of long-lived proteins, protein aggregates, and entire organelles.[10] Cellular components targeted for degradation are engulfed by a double-membraned vesicle called an autophagosome.[10] The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are broken down by lysosomal hydrolases.[10] A key marker for autophagy is the conversion of LC3-I to LC3-II, which is recruited to the autophagosome membrane.
Experimental Protocols for Measuring Protein Degradation
Cycloheximide (B1669411) (CHX) Chase Assay with Western Blot Analysis
A cycloheximide (CHX) chase assay is a common method to determine the half-life of a protein.[10][13] CHX blocks translational elongation, thereby inhibiting new protein synthesis.[14] By collecting samples at various time points after CHX treatment, the degradation of the existing pool of a protein of interest can be monitored by Western blot.[13][14]
Protocol:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvest.[15] If investigating the effect of a compound on protein stability, treat the cells for the desired duration before adding CHX.
-
Cycloheximide Treatment: Prepare a stock solution of CHX in DMSO (e.g., 50 mg/mL).[13] Add CHX to the cell culture medium to a final concentration that effectively inhibits protein synthesis in your cell line (typically 50-300 µg/mL).[16] Include a vehicle control (DMSO) for the zero time point.[13]
-
Time-Course Collection: Harvest cells at various time points after adding CHX (e.g., 0, 2, 4, 8, 12, 24 hours).[9] The time points should be optimized based on the known or expected stability of the protein of interest.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13][17]
-
Western Blotting:
-
Denature 20-50 µg of protein from each time point by boiling in SDS-sample buffer.[13]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands using software like ImageJ.[16]
-
Normalize the band intensity of the target protein to a stable loading control (e.g., GAPDH, β-actin, or total protein stain).[9][18]
-
Plot the normalized protein levels against time. The time point at which the protein level is reduced by 50% is the protein's half-life.
-
Using Proteasome and Lysosome Inhibitors
To determine which degradation pathway is responsible for the degradation of a protein of interest, specific inhibitors can be used.
-
Proteasome Inhibitors (e.g., MG132): If a protein is degraded via the UPS, treatment with a proteasome inhibitor will lead to its accumulation.[11]
-
Lysosome Inhibitors (e.g., Bafilomycin A1, Chloroquine): If a protein is degraded via autophagy, blocking lysosomal function will result in the accumulation of the protein and an increase in LC3-II levels.[19]
Protocol:
-
Cell Seeding and Treatment: Seed cells as described above.
-
Inhibitor Treatment: Treat cells with the appropriate inhibitor (e.g., 10-20 µM MG132 or 100-300 nM Bafilomycin A1) or a vehicle control (DMSO).[9] It is often informative to co-treat with the inhibitor and an experimental treatment that induces degradation to see if the inhibitor can "rescue" the protein.[9]
-
Time-Course Collection: Harvest cells at relevant time points (e.g., 4, 8, or 12 hours) after treatment.[9]
-
Western Blot Analysis: Perform Western blot analysis as described above to assess the levels of the target protein. For autophagy studies, it is crucial to also probe for LC3 to monitor the accumulation of LC3-II.
Data Presentation and Quantitative Analysis
For accurate quantitative Western blotting, several factors must be carefully controlled.
-
Linear Range: Ensure that the signal for both the target protein and the loading control falls within the linear range of detection to avoid signal saturation.[7] This can be achieved by loading a dilution series of your sample.[20]
-
Normalization: Normalization is essential to correct for variations in sample loading and transfer efficiency.[7][18] While housekeeping proteins (HKPs) like GAPDH and β-actin are commonly used, their expression can sometimes vary with experimental conditions.[7][15] Total protein normalization (TPN), using stains like Ponceau S, is increasingly becoming the preferred standard for more accurate quantification.[7][15]
Data Calculation:
-
Background Subtraction: Subtract the background from the band intensity measurements.
-
Normalization: For each lane, divide the background-subtracted intensity of the target protein by the background-subtracted intensity of the loading control.[9]
-
Normalized Target Protein = Intensity(Target) / Intensity(Loading Control)
-
-
Relative Degradation: For time-course experiments, express the normalized intensity at each time point relative to the zero time point (which is set to 100% or 1.0).[9]
-
Relative Amount (%) = (Normalized Value at Time X / Normalized Value at Time 0) * 100
-
The results can then be presented in a table and plotted on a graph to visualize the degradation kinetics and determine the protein's half-life.
Conclusion
Western blotting is a robust and widely accessible technique for studying protein degradation.[10] The cycloheximide chase assay, in particular, provides a reliable method for determining a protein's half-life.[10] When combined with the use of specific inhibitors, researchers can elucidate the pathways governing the degradation of their protein of interest. However, for high-throughput screening or absolute quantification, complementary techniques such as ELISA and mass spectrometry offer significant advantages.[1] By carefully selecting the appropriate method and optimizing experimental conditions, researchers can generate accurate and reproducible data crucial for advancing our understanding of protein dynamics in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 3. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 4. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. betalifesci.com [betalifesci.com]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Activation of the Ubiquitin–Proteasome Pathway in the Diaphragm in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein degradation analysis by western blot [bio-protocol.org]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Proteome: A Comparative Guide to Mass Spectrometry-Based Methods for PROTAC Selectivity Profiling
For researchers, scientists, and drug development professionals, ensuring the selective degradation of a target protein is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). Off-target effects can lead to unforeseen toxicity and reduced efficacy. Mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool for comprehensively assessing the selectivity of PROTACs by quantifying changes across the entire proteome.[1][2] This guide provides an objective comparison of the leading MS-based proteomics techniques for PROTAC selectivity profiling, supported by experimental data and detailed methodologies.
The therapeutic efficacy and safety of a PROTAC molecule are fundamentally linked to its selectivity in degrading the intended protein of interest (POI) with minimal impact on other proteins.[2] Mass spectrometry-based quantitative proteomics offers an unbiased and global perspective of the proteome's response to PROTAC treatment, making it the gold standard for selectivity assessment.[2][3] This guide delves into a comparison of prominent quantitative and targeted proteomics strategies, outlining their principles, advantages, and limitations to aid researchers in selecting the most appropriate method for their PROTAC development programs.
Comparative Analysis of Proteomics Methods for PROTAC Selectivity
The choice of a proteomics method for PROTAC selectivity profiling depends on the specific research question, available instrumentation, and desired depth of analysis.[1] The following table summarizes key performance metrics for commonly used techniques.
| Feature | Tandem Mass Tag (TMT) | Data-Independent Acquisition (DIA) | Label-Free Quantification (LFQ) | Targeted Proteomics (PRM/SRM) |
| Principle | Isobaric labeling for relative quantification of peptides from multiple samples in a single MS run.[1][2] | All peptide ions within a selected m/z range are fragmented, providing a comprehensive dataset.[1] | Compares the signal intensities of peptides across individual MS runs.[2] | Pre-selects and monitors specific peptides from the target and known off-target proteins.[2][4] |
| Throughput | High, due to multiplexing capabilities (up to 18 samples with TMTpro).[2][3] | Moderate to High. | High, as it does not require a labeling step.[2] | High for a predefined set of proteins.[2] |
| Proteome Coverage | High. | High, with good detection of low-abundance peptides.[5] | Moderate, can be affected by missing values for low-abundance peptides.[3] | Low, limited to pre-selected targets. |
| Quantitative Accuracy | Good; can be susceptible to ratio compression, which can be mitigated with MS3-based methods.[1] | High; generally considered to have better quantitative accuracy than TMT.[1] | Moderate; can be affected by variations in sample preparation and instrument performance.[1] | Highest precision and sensitivity for pre-defined targets.[2] |
| Quantitative Precision | High; multiplexing reduces run-to-run variability.[1] | High; good reproducibility across runs.[1] | Lower; more susceptible to run-to-run variation.[1] | Very High. |
| Bioinformatics | Established workflows. | Can be more complex, often requiring spectral libraries.[1] | Relatively straightforward, requires alignment of runs.[1] | Straightforward for targeted data analysis. |
| Best Suited For | Broad screening of on-target and off-target effects in a large number of samples or conditions. | In-depth, accurate quantification and discovery of unexpected off-targets. | Large-scale screening where cost-effectiveness is a priority. | Validation of hits from global proteomics experiments and monitoring of a small number of known on- and off-targets.[3] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding PROTAC analysis. The following diagrams illustrate a general workflow for proteomics-based PROTAC selectivity profiling and the mechanism of action of PROTACs.
Detailed Experimental Protocols
Detailed and reproducible protocols are essential for accurate and reliable results. Below are methodologies for key proteomics techniques used in PROTAC selectivity studies.
Tandem Mass Tag (TMT)-Based Quantitative Proteomics Protocol
This protocol outlines a typical TMT-based proteomics experiment for PROTAC selectivity profiling.[1][3]
-
Cell Culture and PROTAC Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points. Include vehicle-treated controls and a negative control (e.g., an inactive epimer of the PROTAC).[1][2]
-
Cell Lysis and Protein Digestion: Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2][3] Quantify protein concentration using a BCA assay. Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides overnight with trypsin.[3]
-
TMT Labeling and Sample Pooling: Label the resulting peptide digests with the appropriate TMT reagents according to the manufacturer's instructions. Quench the labeling reaction and pool the labeled samples in a 1:1 ratio.
-
Peptide Fractionation: To increase proteome coverage, the pooled, labeled peptide mixture is typically fractionated using techniques like high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to isolate and fragment the precursor ions, generating MS/MS spectra that contain both peptide identification information and quantitative information from the TMT reporter ions.
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).[6] Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.[6]
Label-Free Quantification (LFQ) Proteomics Protocol
This protocol outlines a standard LFQ experiment for PROTAC selectivity profiling.[1]
-
Cell Culture and PROTAC Treatment: Follow the same procedure as for the TMT protocol, preparing individual samples for each condition and replicate.
-
Cell Lysis and Protein Digestion: Lyse cells and digest proteins as described in the TMT protocol. It is critical to ensure high reproducibility in sample preparation between runs.
-
LC-MS/MS Analysis: Analyze each sample individually by LC-MS/MS. The mass spectrometer is typically operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Data Analysis: The software aligns the chromatograms from different runs and compares the peak intensities of the same peptides across samples.[1] Perform statistical analysis to identify proteins with significant abundance changes.[1]
Targeted Proteomics (Parallel Reaction Monitoring - PRM) Protocol
This protocol is used for the sensitive and specific quantification of a predefined list of proteins, often to validate findings from global proteomics studies.[2]
-
Target and Peptide Selection: Based on global proteomics data or prior knowledge, select the target protein and potential off-target proteins for validation. For each protein, choose a set of proteotypic peptides that are unique and readily detectable by mass spectrometry.
-
Sample Preparation: Prepare cell lysates and digest proteins as in the global proteomics protocols.
-
Stable Isotope-Labeled (SIL) Peptide Standards: For absolute quantification, spike in a known amount of heavy isotope-labeled synthetic peptides corresponding to the target peptides into each sample before digestion.[2]
-
LC-MS/MS Analysis: Perform LC-MS/MS analysis using a targeted acquisition method (PRM). The mass spectrometer is instructed to specifically monitor for the pre-selected target peptides and their fragments.[2][7]
-
Data Analysis: Quantify the endogenous peptides by comparing their peak areas to those of the corresponding SIL internal standards. This allows for accurate and precise quantification of changes in protein abundance.[2]
Conclusion
Mass spectrometry-based proteomics provides an unparalleled depth of analysis for characterizing the selectivity of PROTACs.[1] The choice between global, unbiased methods like TMT, DIA, and LFQ, and highly sensitive targeted approaches like PRM depends on the specific goals of the study. A multi-pronged approach, often involving an initial global screen followed by targeted validation, is essential for a comprehensive understanding of a PROTAC's specificity profile, ultimately leading to the development of safer and more effective therapeutics.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 6. benchchem.com [benchchem.com]
- 7. SRM/MRM & PRM: Targeted Proteomics Monitoring Methods - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Boc-NH-PEG15-C2-acid vs. Clickable Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision that profoundly influences the efficacy, stability, and therapeutic index of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of a traditional amine-reactive PEG linker, Boc-NH-PEG15-C2-acid, with modern "clickable" linkers, focusing on the widely used strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry.
This comparison will delve into the performance characteristics, experimental protocols, and underlying chemical principles of each linker type to inform the rational design of next-generation bioconjugates.
At a Glance: Key Differences
| Feature | This compound (Amine-Reactive) | Clickable Linkers (e.g., DBCO-PEG-NHS Ester) |
| Reaction Type | Amide bond formation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Target Functional Group | Primary amines (e.g., lysine (B10760008) residues) | Azides (introduced onto the biomolecule) |
| Specificity | Moderate (targets available primary amines) | High (bioorthogonal reaction) |
| Control over Stoichiometry | Limited, can lead to heterogeneous products | High, allows for precise control of conjugation sites |
| Reaction Conditions | pH-dependent (typically pH 7.2-8.5) | Mild, physiological conditions (pH 7.0-8.5) |
| Reaction Kinetics | Generally fast (30-120 minutes)[] | Fast (typically 2-12 hours)[2][3] |
| Resulting Linkage | Amide bond | Triazole ring |
| Linkage Stability | High[4][5] | Very High (more stable than amide bonds to enzymatic cleavage)[4][6][7] |
Data Presentation: A Quantitative Comparison
While direct head-to-head studies with identical biomolecules are limited, the following table summarizes typical performance data for each conjugation strategy based on available literature.
| Parameter | Boc-NH-PEG-Acid (via NHS Ester) | DBCO-PEG-Linker (SPAAC) |
| Typical Reaction Time | 30 - 120 minutes at room temperature[] | 2 - 12 hours at room temperature or 4°C[2][3] |
| Typical Reaction Yield | Variable, can be high but heterogeneity is common[8] | High to quantitative, leading to well-defined products[8] |
| Linkage Stability (in plasma) | Amide bond is highly stable[4][5] | Triazole ring is exceptionally stable, resistant to enzymatic cleavage[4][6][7] |
| Control over Drug-to-Antibody Ratio (DAR) | Difficult to control, often results in a mixture of DARs | High level of control, enabling production of homogenous ADCs |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol involves the activation of the carboxylic acid on this compound to an NHS ester, followed by conjugation to a primary amine on a biomolecule, and subsequent deprotection of the Boc group.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing biomolecule (e.g., antibody)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Deprotection Solution (e.g., 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Activation of this compound:
-
Conjugation to Amine-Containing Biomolecule:
-
Add the activated linker solution to the biomolecule in the Coupling Buffer. The molar ratio of linker to biomolecule will determine the degree of labeling and should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[10]
-
-
Quenching and Purification:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[10]
-
Incubate for 15-30 minutes at room temperature.
-
Purify the conjugate using a desalting column to remove excess reagents.
-
-
Boc Deprotection:
-
Lyophilize the purified conjugate to ensure it is dry.
-
Dissolve the conjugate in anhydrous DCM and add the Deprotection Solution (TFA in DCM).
-
Stir the reaction at room temperature for 30-120 minutes.[10]
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Immediately neutralize the acidic conditions and purify the deprotected conjugate using a desalting column.
-
Protocol 2: Two-Step Conjugation using a Clickable Linker (DBCO-PEG-NHS Ester)
This protocol describes the labeling of a biomolecule with a DBCO-PEG-NHS ester, followed by a copper-free click reaction with an azide-modified molecule.
Materials:
-
DBCO-PEG-NHS ester
-
Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-modified molecule
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Modification with DBCO-PEG-NHS Ester:
-
Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO immediately before use.[11]
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution (1-5 mg/mL).[11] The final DMSO concentration should be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature.[11]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[11]
-
Remove excess, unreacted DBCO reagent using a desalting column.[11]
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:
-
Mix the purified DBCO-labeled antibody with a 1.5- to 4-fold molar excess of the azide-modified molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[11]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[2][3]
-
The final conjugate can be purified by size-exclusion chromatography if necessary.
-
Visualizing the Workflows and Mechanisms
Caption: Workflow for bioconjugation using this compound.
References
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-NH-PEG15-C2-acid: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-NH-PEG15-C2-acid are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this bifunctional PEG linker, emphasizing safety and operational logistics.
Hazard and Safety Information
Based on data for structurally similar compounds, this compound should be handled with care. It is classified as harmful if swallowed and is considered very toxic to aquatic life with long-lasting effects.[1] Adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| Protection Type | Equipment Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects against splashes. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
This data is based on general recommendations for handling similar chemical compounds.
Hazard Classification
The following table summarizes the hazard classification for a closely related compound, Boc-NH-PEG15-C1-acid, which is expected to have a similar hazard profile.
| Hazard Statement | GHS Classification |
| Harmful if swallowed. | Acute toxicity, Oral (Category 4) |
| Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) |
Source: DC Chemicals Safety Data Sheet for Boc-NH-PEG15-C1-acid[1]
Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Disposal
This protocol outlines the recommended steps for the safe disposal of this compound.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous chemical waste container (High-Density Polyethylene - HDPE is suitable)[2]
-
"Hazardous Waste" labels
-
Inert absorbent material (e.g., vermiculite (B1170534), sand)[2]
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Waste Segregation:
-
Treat all unused this compound and any materials heavily contaminated with it (e.g., pipette tips, weighing boats) as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Preparation:
-
Select a clean, dry, and chemically compatible waste container with a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label to the container.
-
-
Waste Labeling:
-
Clearly write the full chemical name: "Waste this compound".
-
Include any other identifiers required by your institution's waste management program.
-
Note the date when the waste is first added to the container.
-
-
Waste Transfer:
-
Perform all waste transfers in a well-ventilated area, preferably within a chemical fume hood.
-
For solid waste: Carefully transfer the solid waste into the labeled container using a spatula or scoop.
-
For liquid waste: Carefully pour the liquid waste into the labeled container using a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[2]
-
-
Storage:
-
Securely close the waste container.
-
Store the container in a designated, cool, dry, and well-ventilated area for chemical waste, away from incompatible materials such as strong oxidizing agents.
-
-
Final Disposal:
-
Arrange for the collection of the waste by a licensed chemical waste management company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Complete all necessary waste disposal documentation as required by your institution and the waste management service.
-
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate:
-
If a significant spill occurs, evacuate the immediate area.
-
Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
-
Wear Appropriate PPE:
-
Before cleaning the spill, don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Containment and Absorption:
-
For liquid spills, contain the spill with absorbent pads or booms to prevent it from spreading.
-
Cover the spill with an inert absorbent material such as vermiculite or sand.[2]
-
-
Collection:
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with soap and water.
-
Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.
-
-
Disposal:
-
Seal the container and dispose of it according to the hazardous waste disposal procedure outlined above.
-
Visualized Workflows
The following diagrams illustrate the procedural flows for the proper disposal and spill management of this compound.
References
Essential Safety and Operational Guide for Handling Boc-NH-PEG15-C2-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Boc-NH-PEG15-C2-acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper handling of the chemical.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on safety protocols for structurally similar PEGylated compounds and carboxylic acids. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance. Always consult the supplier-specific SDS before use and conduct a thorough risk assessment.
Potential Hazard Summary
Based on data for similar compounds, this compound may present the following hazards:
-
Harmful if swallowed. [1]
-
Causes skin and serious eye irritation. [2]
-
May be very toxic to aquatic life with long-lasting effects. [1][3]
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[5][6][7] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[5][7] For larger quantities, an impervious apron may be necessary.[8] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[5][7] If dust formation is possible, a NIOSH/MSHA approved respirator may be required.[9][10] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[5] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial for maintaining the integrity of this compound and preventing accidental exposure.
Handling:
-
Preparation: Ensure your designated workspace, preferably within a chemical fume hood, is clean and uncluttered.[5][7] Have an eyewash station and safety shower readily accessible.[10]
-
Transfer: When transferring the compound, do so carefully to avoid generating dust or aerosols.[9][11]
-
Practices: Avoid contact with skin, eyes, and clothing.[9][11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]
-
Cleanup: After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area.[11] Some related compounds recommend storage in a freezer.[2]
-
Store away from strong oxidizing agents, strong acids, and strong bases.[11]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container.[3][5] Do not mix with other waste streams.[5]
-
Disposal Method: Dispose of the chemical waste through a licensed waste disposal company.[3][9] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[7]
-
Environmental Precaution: Due to the potential for high aquatic toxicity, do not allow the material to enter drains or waterways.[1][3]
Spill Response
-
Evacuate: For large spills, evacuate the area.
-
Protect: Wear appropriate PPE before addressing the spill.
-
Contain: For solid spills, gently cover to avoid dust formation. For liquid spills, use an inert absorbent material like sand or vermiculite.[3]
-
Collect: Carefully sweep or scoop the contained material into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[3]
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Boc-NH-PEG15-C1-acid|MSDS [dcchemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. biochempeg.com [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
